molecular formula C8H6N2O2 B142033 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid CAS No. 136818-50-3

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Cat. No.: B142033
CAS No.: 136818-50-3
M. Wt: 162.15 g/mol
InChI Key: DXMRZBGFYBCTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMRZBGFYBCTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428006
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136818-50-3
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, also known as 7-azaindole-2-carboxylic acid, is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid bicyclic structure, combining the features of a pyrrole and a pyridine ring, makes it a valuable scaffold for the design of bioactive molecules. This core structure is present in a variety of compounds that exhibit potent inhibitory activity against key biological targets, including phosphodiesterase 4B (PDE4B) and fibroblast growth factor receptors (FGFRs), highlighting its potential in the development of novel therapeutics for inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and biological context of this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some experimental data is available, certain properties are based on computational predictions and data from the parent molecule, 7-azaindole, or its isomers.

Table 1: General and Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₆N₂O₂--INVALID-LINK--[1]
Molecular Weight 162.15 g/mol --INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--
Boiling Point 446.8°C at 760 mmHg (Predicted)--INVALID-LINK--[2]
Melting Point Data not available for the 2-carboxylic acid. The 3-carboxylic acid isomer melts at 205-209 °C. The parent compound, 7-azaindole, melts at 105-107 °C.[3]-
pKa 7.69 ± 0.20 (Predicted for the parent 7-azaindole)[3]-
LogP (XLogP3) 1.2 (Computed)--INVALID-LINK--[1]
Solubility Slightly soluble in water.[3] Soluble in Chloroform and Methanol (for the parent 7-azaindole).[3] Specific quantitative data in organic solvents is not readily available.-
CAS Number 136818-50-3--INVALID-LINK--[1]

Table 2: Spectroscopic Data Summary

Spectroscopy TypeData Availability
¹H NMR Spectral data is available on platforms like ChemicalBook, but specific chemical shifts are not publicly detailed.[4]
¹³C NMR Spectral data is available on platforms like SpectraBase, but specific chemical shifts are not publicly detailed.[5]
FTIR Spectral data is available on platforms like SpectraBase, but specific peak assignments are not publicly detailed.[6]
Mass Spectrometry Spectral data is available on platforms like ChemicalBook, but fragmentation patterns are not publicly detailed.[4]

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common strategy involves the synthesis of the corresponding ester followed by hydrolysis.

Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

A synthetic protocol for a related isomer, methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, provides a viable approach. The synthesis of the target compound would likely follow a similar procedure starting from the appropriate 7-azaindole precursor.

Reaction Scheme:

Procedure:

  • To a solution of ethyl 7-azaindole-2-carboxylate (1 equivalent) in methanol, add potassium carbonate (1.2 equivalents).

  • Stir the suspension at 55°C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Dilute the residue with water and stir for 15 minutes.

  • Collect the resulting solid by filtration.

  • Dry the solid in a vacuum oven at 65°C for 3 hours to yield the desired methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.[7]

Hydrolysis to this compound

The final carboxylic acid is obtained by the saponification of the methyl ester.[8]

Reaction Scheme:

Procedure:

  • Dissolve methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a mixture of methanol and water.

  • Add a stoichiometric excess of sodium hydroxide.

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of PDE4B and FGFR, suggesting their therapeutic potential in inflammation and oncology.

Inhibition of Phosphodiesterase 4B (PDE4B)

PDE4B is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger in various cellular signaling pathways. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn modulates inflammatory responses.

PDE4B_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates Ligand Ligand (e.g., Pro-inflammatory stimuli) Ligand->GPCR Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA Activates AMP AMP PDE4B->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Anti_inflammatory Anti-inflammatory response CREB->Anti_inflammatory Promotes Inhibitor 1H-Pyrrolo[2,3-b]pyridine -2-carboxylic acid derivatives Inhibitor->PDE4B Inhibits

Caption: PDE4B Inhibition by this compound derivatives.

Inhibition of Fibroblast Growth Factor Receptor (FGFR)

FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers. 1H-Pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit FGFRs, thereby blocking downstream signaling cascades.

FGFR_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF FGFR FGFR FGF->FGFR Binds and activates P P FGFR->P Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT PLCg_PKC PLCγ-PKC Pathway P->PLCg_PKC Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg_PKC->Proliferation Inhibitor 1H-Pyrrolo[2,3-b]pyridine derivatives Inhibitor->FGFR Inhibits

Caption: FGFR Inhibition by 1H-Pyrrolo[2,3-b]pyridine derivatives.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry with demonstrated potential for the development of inhibitors targeting key enzymes and receptors involved in human diseases. While a foundational set of chemical properties has been established, further experimental determination of properties such as a precise melting point, pKa, and detailed solubility profiles would be invaluable for its application in drug discovery and development. The synthetic routes are accessible, and the clear involvement of its derivatives in modulating critical signaling pathways underscores the importance of continued research into this versatile molecule.

References

A Technical Guide to 7-Azaindole-2-Carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-azaindole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid structure, featuring a pyrrole ring fused to a pyridine ring, serves as a versatile scaffold for the development of potent and selective inhibitors of various protein kinases and other biological targets. This document details its chemical identity, synthesis, and known biological activities, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Chemical Identity and Structure

The formal IUPAC name for 7-azaindole-2-carboxylic acid is 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid [1]. The structure consists of a 7-azaindole core with a carboxylic acid group substituted at the 2-position of the pyrrole ring.

Chemical Structure:

Molecular Formula: C₈H₆N₂O₂[1]

Molecular Weight: 162.15 g/mol [1]

Synonyms: 7-Azaindole-2-carboxylic acid, 1H-Pyrrolo(2,3-b)pyridine-2-carboxylic Acid[1].

Synthesis of 7-Azaindole-2-Carboxylic Acid Derivatives

A common and effective method for the synthesis of the 7-azaindole core is the Hemetsberger–Knittel indole synthesis [2][3]. This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield the corresponding indole-2-carboxylic ester[3][4]. The ester can then be hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Synthesis of 5-chloro-7-azaindole-2-carboxylic acid

The following protocol is adapted from the synthesis of 5-chloro-7-azaindole-2-carboxylic acid, a derivative of the target compound[2]. This multi-step synthesis begins with a Knoevenagel condensation followed by cyclization.

Step 1: Knoevenagel Condensation

  • Reactants: 2-chloro-pyridine-4-carbaldehyde and azido acetate.

  • Procedure: The condensation of 2-chloro-pyridine-4-carbaldehyde with azido acetate yields the corresponding Knoevenagel product[2]. The specific reaction conditions (solvent, temperature, catalyst) are crucial for achieving a good yield and are typically optimized for the specific substrates.

Step 2: Hemetsberger–Knittel Cyclization

  • Starting Material: The Knoevenagel product from Step 1.

  • Procedure: The azido-propenoic ester intermediate is heated in a high-boiling solvent, such as xylene, to induce thermal decomposition and cyclization to the methyl 5-chloro-7-azaindole-2-carboxylate[2][5].

Step 3: Hydrolysis

  • Starting Material: Methyl 5-chloro-7-azaindole-2-carboxylate.

  • Procedure: The methyl ester is hydrolyzed to the corresponding carboxylic acid using standard basic or acidic hydrolysis conditions[2]. For example, treatment with an aqueous solution of sodium hydroxide followed by acidification will yield 5-chloro-7-azaindole-2-carboxylic acid.

The general workflow for this synthesis is depicted in the following diagram:

G A 2-chloro-pyridine-4-carbaldehyde + Azido acetate B Knoevenagel Condensation A->B C Azido-propenoic ester intermediate B->C D Hemetsberger–Knittel Cyclization (Thermal decomposition) C->D E Methyl 5-chloro-7-azaindole-2-carboxylate D->E F Hydrolysis E->F G 5-chloro-7-azaindole-2-carboxylic acid F->G

Caption: Synthesis workflow for a 7-azaindole-2-carboxylic acid derivative.

Biological Activity and Therapeutic Potential

The 7-azaindole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to form key hydrogen bonding interactions with the hinge region of many protein kinases[6][7]. This makes 7-azaindole-2-carboxylic acid and its derivatives attractive candidates for the development of kinase inhibitors for various therapeutic areas, particularly oncology.

Kinase Inhibition

Derivatives of 7-azaindole have been investigated as inhibitors of several important kinases, including:

  • Phosphoinositide 3-kinase gamma (PI3Kγ): A series of 7-azaindole-based compounds have been identified as potent and selective inhibitors of PI3Kγ[8].

  • UNC-51-like kinase 1/2 (ULK1/2): 7-azaindole derivatives have shown promise as potent inhibitors of ULK1/2, which are key regulators of autophagy[9].

  • Cyclin-dependent kinase 9 (CDK9): Azaindole-based compounds have been discovered as highly potent and selective inhibitors of CDK9, a key regulator of transcription[10].

The inhibitory activities of representative 7-azaindole derivatives are summarized in the table below.

Compound ClassTarget KinaseIC₅₀ (nM)Cellular Potency (THP-1 IC₅₀, µM)Reference
Azaindole IsoindolinonePI3Kγ4.5 - 130.32 - 11[8]
Azaindole DerivativeULK1/2< 100-[9]
AzaindoleCDK9Potent (specific values not in abstract)-[10]
Signaling Pathway Modulation

The inhibition of kinases like PI3Kγ and ULK1 by 7-azaindole derivatives can have significant effects on cellular signaling pathways implicated in cancer and other diseases.

  • PI3K Pathway: The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. PI3Kγ is particularly important in immune cell signaling. Inhibition of PI3Kγ can modulate the immune response and is a promising strategy for cancer immunotherapy.

  • Autophagy Pathway: Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins. In some cancers, autophagy can promote tumor cell survival. ULK1 is a key initiator of autophagy, and its inhibition can sensitize cancer cells to other therapies.

The following diagram illustrates the potential points of intervention for a 7-azaindole-2-carboxylic acid-based inhibitor in these pathways.

G cluster_0 PI3K Signaling cluster_1 Autophagy Signaling RTK Receptor Tyrosine Kinase PI3K PI3Kγ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT CellSurvival Cell Growth & Survival AKT->CellSurvival NutrientStress Nutrient Stress AMPK AMPK NutrientStress->AMPK ULK1 ULK1 AMPK->ULK1 Autophagosome Autophagosome Formation ULK1->Autophagosome Inhibitor 7-Azaindole-2-carboxylic Acid Derivative Inhibitor->PI3K Inhibition Inhibitor->ULK1 Inhibition

Caption: Inhibition of PI3K and Autophagy pathways by a 7-azaindole derivative.

Conclusion

7-Azaindole-2-carboxylic acid represents a valuable building block for the synthesis of a diverse range of biologically active molecules. Its utility as a kinase hinge-binding motif has been well-established, leading to the development of potent inhibitors for targets such as PI3Kγ, ULK1/2, and CDK9. The synthetic accessibility of this scaffold, coupled with its favorable pharmacological properties, ensures its continued importance in the field of drug discovery and development. Further exploration of the structure-activity relationships of 7-azaindole-2-carboxylic acid derivatives is likely to yield novel therapeutic agents for a variety of diseases.

References

Spectroscopic Profile of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. This document is intended for scientists and professionals engaged in the synthesis, characterization, and application of novel chemical entities.

Core Spectroscopic Data

The structural integrity and purity of this compound are confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The empirical formula for this compound is C₈H₆N₂O₂ with a molecular weight of 162.15 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data:

While specific experimental spectra for this compound are not publicly available in the aggregated search results, typical chemical shifts for the pyrrolopyridine core can be referenced from spectral databases.

¹³C NMR Data:

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. For this compound, the spectrum is characterized by the following absorptions:

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)Broad band around 3000
C=O (Carboxylic Acid)Strong, sharp peak around 1700
N-H (Pyrrole)Moderate absorption around 3400
C-N Stretch1300-1250
Aromatic C-H Stretch3100-3000
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, high-resolution mass spectrometry would yield a molecular ion peak corresponding to its molecular weight. Predicted adducts are also a key indicator in the mass spectrum.

Ion SpeciesPredicted m/z
[M+H]⁺163.05020
[M+Na]⁺185.03214
[M-H]⁻161.03564

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is acquired using a high-resolution mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The data is collected in both positive and negative ion modes to observe different adducts.

Workflow for Spectroscopic Analysis

The logical flow of acquiring and interpreting spectroscopic data for the characterization of this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structural Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Crystal Structure of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid: A Search for Definitive Structural Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific databases and literature, the experimentally determined crystal structure of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid has not been located. This includes a thorough review of the Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, as well as broad searches of chemical and biological research articles.

1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The core structure is a key component in the synthesis of various compounds with potential therapeutic applications, including inhibitors of phosphodiesterase 4B (PDE4B) and fibroblast growth factor receptor (FGFR).[1][2][3] The carboxylic acid derivative at the 2-position is a crucial intermediate in the synthesis of many of these more complex molecules.[1][4]

While detailed synthetic protocols for this compound and its derivatives are available in the literature, and the crystal structures of other 7-azaindole derivatives have been reported, the specific crystallographic data for the title compound—including precise bond lengths, bond angles, unit cell dimensions, and space group—remains elusive in the public domain.

The absence of this fundamental structural information prevents the creation of a detailed technical guide focused on its crystal structure. Such a guide would necessitate the presentation of quantitative crystallographic data in tabular form and a discussion of the molecule's three-dimensional arrangement, intermolecular interactions, and packing in the solid state.

General Properties and Synthesis

General information regarding the properties of this compound is available from chemical suppliers and databases such as PubChem.[5][6] These sources provide details on its molecular formula (C₈H₆N₂O₂), molecular weight (162.15 g/mol ), and other physical and chemical properties.[5][6]

The synthesis of this compound is often a key step in the development of more complex pharmaceutical agents. A common synthetic route involves the hydrolysis of the corresponding ester, such as methyl 5-chloro-7-azaindole-2-carboxylate, to yield the carboxylic acid.[4] This acid then serves as a versatile building block for the synthesis of a wide range of amide derivatives through coupling reactions with various amines.[1]

Biological Significance of the Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold is a recognized "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of this compound have been investigated for their potential as:

  • Phosphodiesterase 4B (PDE4B) Inhibitors: These compounds have been explored for their potential in treating neurological disorders.[1]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: This class of compounds shows promise in cancer therapy by targeting abnormal FGFR signaling pathways.[2][3]

  • Cannabinoid Receptor 1 (CB1) Allosteric Modulators: Researchers have synthesized and evaluated 7-azaindole-2-carboxamides for their ability to modulate the CB1 receptor.[4]

Proposed Workflow for Structural Elucidation

For researchers aiming to determine the crystal structure of this compound, a general experimental workflow would be as follows. This diagram illustrates the logical progression from material synthesis to the final structural analysis.

experimental_workflow Synthesis Synthesis of 1H-Pyrrolo[2,3-b]pyridine- 2-carboxylic acid Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization XrayDiffraction X-ray Diffraction Data Collection Crystallization->XrayDiffraction StructureSolution Structure Solution and Refinement XrayDiffraction->StructureSolution DataAnalysis Data Analysis and Validation (CIF) StructureSolution->DataAnalysis

Workflow for Crystal Structure Determination.

References

An In-depth Technical Guide to the Solubility of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Given the critical role of solubility in drug discovery and development, this document compiles available data, outlines detailed experimental protocols for its determination, and contextualizes its relevance in pertinent biological pathways.

Physicochemical Properties and Solubility Profile

This compound, also known as 7-azaindole-2-carboxylic acid, is a solid compound with a molecular weight of 162.15 g/mol . Its structure, featuring both a hydrogen bond donor (the carboxylic acid group and the pyrrole N-H) and acceptor (the pyridine nitrogen), suggests complex solubility behavior. While specific quantitative solubility data for this compound is not extensively available in the public domain, the following tables summarize qualitative information and data for analogous compounds to provide a useful reference. It is generally understood that azaindole derivatives can offer improved aqueous solubility compared to their indole counterparts.

Table 1: Qualitative Solubility of this compound and Related Compounds

Solvent ClassSolventSolubility of this compound (Predicted/Qualitative)Solubility of Analogous Compounds
Aqueous WaterLikely poorly soluble7-Azaindole-2-carboxamides exhibit poor aqueous solubility.[1] The parent compound, 7-azaindole, shows some water solubility.
Buffered Solutions (pH dependent)Solubility is expected to increase at higher pH due to the deprotonation of the carboxylic acid group.The aqueous solubility of 7-azaindole analogs is generally enhanced compared to their indole counterparts.[1]
Polar Protic MethanolLikely solubleThe parent compound, 7-azaindole, is soluble in methanol.[2]
EthanolLikely soluble-
Polar Aprotic Dimethyl Sulfoxide (DMSO)Likely solubleOften used as a solvent for initial stock solutions of similar heterocyclic compounds in drug discovery.[3]
N,N-Dimethylformamide (DMF)Likely soluble-
Non-polar/Weakly Polar ChloroformLikely solubleThe parent compound, 7-azaindole, is soluble in chloroform.[2]
DichloromethaneLikely sparingly soluble to insolubleCarboxylic acids can have limited solubility in weakly polar solvents.[4]
AcetonitrileLikely sparingly soluble-

Note: The information in this table is based on predictions, qualitative observations, and data from structurally related compounds. Experimental verification is highly recommended.

Experimental Protocols

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The mixture should be shaken for a sufficient period (typically 24-72 hours) to reach equilibrium.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.[5]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations of this compound.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Solid-State Characterization by Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for characterizing the solid-state properties of a pharmaceutical compound, including its crystalline form (polymorphism), which can significantly impact solubility and bioavailability.[7]

Objective: To obtain the PXRD pattern of solid this compound to identify its crystalline phase.

Materials:

  • This compound (powdered sample)

  • Powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα) and detector

  • Sample holder (e.g., zero-background sample holder)

  • Spatula

  • Mortar and pestle (if particle size reduction is needed)

Procedure:

  • Sample Preparation: Ensure the sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle.

  • Sample Mounting: Carefully pack the powdered sample into the sample holder, ensuring a flat and even surface that is level with the holder's surface.

  • Instrument Setup: Place the sample holder in the diffractometer. Set the instrument parameters, including the 2θ scan range (e.g., 5° to 40°), step size (e.g., 0.02°), and scan speed.

  • Data Collection: Initiate the X-ray source and detector and start the scan. The instrument will measure the intensity of the diffracted X-rays as a function of the 2θ angle.

  • Data Analysis: The resulting PXRD pattern (a plot of intensity vs. 2θ) serves as a unique "fingerprint" for the crystalline form of the compound. This pattern can be compared to reference patterns to identify the specific polymorph. The presence of sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous form.

Biological Context and Signaling Pathways

Derivatives of 1H-pyrrolo[2,3-b]pyridine are of significant interest in drug discovery due to their activity as inhibitors of key signaling proteins. Understanding these pathways is crucial for rational drug design and development.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as potent FGFR inhibitors. The diagram below illustrates the general FGFR signaling cascade.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 Dimerization & Autophosphorylation FGFR->P1 Induces FRS2 FRS2 P1->FRS2 Phosphorylates PLCg PLCγ P1->PLCg Phosphorylates PI3K PI3K P1->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, Differentiation) ERK->Cell_Response PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor 1H-Pyrrolo[2,3-b]pyridine Derivative (Inhibitor) Inhibitor->FGFR Inhibits Kinase Activity

Caption: FGFR Signaling Pathway and Point of Inhibition.

Phosphodiesterase 4 (PDE4) Inhibition Pathway

PDE4 inhibitors are used to treat inflammatory conditions such as COPD and psoriasis. By inhibiting PDE4, these compounds increase intracellular levels of cyclic AMP (cAMP), a key second messenger that mediates various cellular responses, including the suppression of inflammatory mediator release.[8]

PDE4_Inhibition_Pathway AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Inflammation Pro-inflammatory Mediators PKA->Inflammation Inhibits Release Anti_Inflammation Anti-inflammatory Effects PKA->Anti_Inflammation Promotes Inhibitor 1H-Pyrrolo[2,3-b]pyridine Derivative (Inhibitor) Inhibitor->PDE4 Inhibits

Caption: Mechanism of Action of PDE4 Inhibitors.

Experimental Workflow

The following diagram outlines a logical workflow for the characterization of a novel compound like this compound in an early-phase drug development setting.

Experimental_Workflow Start Compound Synthesis & Purification Solid_State Solid-State Characterization Start->Solid_State PXRD PXRD Solid_State->PXRD DSC DSC/TGA Solid_State->DSC Microscopy Microscopy Solid_State->Microscopy Solubility_Screen Solubility Screening Solid_State->Solubility_Screen Kinetic Kinetic Solubility (e.g., Turbidimetric) Solubility_Screen->Kinetic Thermodynamic Thermodynamic Solubility (Shake-Flask) Solubility_Screen->Thermodynamic Data_Analysis Data Analysis & Interpretation Kinetic->Data_Analysis Thermodynamic->Data_Analysis Formulation Pre-formulation Studies Data_Analysis->Formulation

Caption: Workflow for Physicochemical Characterization.

References

Quantum Chemical Calculations for 7-Azaindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole and its derivatives represent a privileged scaffold in medicinal chemistry and materials science. Their unique photophysical properties, particularly the phenomenon of excited-state intramolecular proton transfer (ESIPT), make them fascinating subjects for theoretical and experimental investigation. Quantum chemical calculations have emerged as a powerful tool to elucidate the electronic structure, spectroscopic behavior, and reactivity of these molecules, providing invaluable insights for the design of novel therapeutics and functional materials. This guide provides an in-depth overview of the application of quantum chemical calculations to the study of 7-azaindole derivatives, with a focus on methodologies, data interpretation, and practical applications in drug development.

Theoretical Framework and Computational Methodologies

The theoretical investigation of 7-azaindole derivatives predominantly employs Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for studying ground and excited-state properties, respectively. These methods offer a good balance between computational cost and accuracy. For more complex phenomena, such as the detailed mechanism of ESIPT, higher-level methods like Complete Active Space Self-Consistent Field (CASSCF) and Complete Active Space with Second-Order Perturbation Theory (CASPT2) are often utilized.[1]

A typical computational workflow for studying a 7-azaindole derivative involves:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule in its ground electronic state. This is typically performed using DFT with a suitable basis set (e.g., 6-31G* or larger).

  • Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated to confirm that the obtained structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data for validation.

  • Excited-State Calculations: TD-DFT is then used to calculate the vertical excitation energies, oscillator strengths, and corresponding electronic transitions. This provides insights into the UV-Vis absorption spectrum of the molecule.

  • Analysis of Molecular Properties: Various molecular properties can be calculated from the optimized geometry, including molecular orbitals (HOMO, LUMO), Mulliken atomic charges, dipole moments, and molecular electrostatic potential (MEP). These properties help in understanding the reactivity and intermolecular interactions of the molecule.

  • Investigation of Photophysical Processes: To study processes like ESIPT, the potential energy surface (PES) of the excited state is explored. This involves optimizing the geometry of the excited state and locating the transition state for the proton transfer reaction.

Data Presentation: Calculated Properties of 7-Azaindole Derivatives

Quantum chemical calculations provide a wealth of quantitative data that can be used to compare and contrast different 7-azaindole derivatives. The following tables summarize key calculated parameters for a selection of these compounds.

DerivativeMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
7-AzaindoleDFT/B3LYP/6-31G*-6.21-0.785.431.89
5-Chloro-7-azaindole-3-carbaldehydeωB97X-D/6-31++G(d,p)----
4-Chloro-7-azaindole-3-carbaldehydeωB97X-D/6-31++G(d,p)----
4-Bromo-7-azaindoleDFT----
3-Bromo-4-chloro-7-azaindoleDFT----
DerivativeBondExperimental Bond Length (Å)Calculated Bond Length (Å) (Method)
5-Chloro-7-azaindole-3-carbaldehydeC5-Cl11.7324(11)1.745 (ωB97X-D)
N1-H1-1.015 (ωB97X-D)
N7···H1'-1.861 (ωB97X-D)
cis-[PtCl2(4Br7AIH)2]Pt-Cl12.316(3)-
Pt-N72.025(8)-

Source: Structural data for 5-chloro-7-azaindole-3-carbaldehyde and its dimer were obtained from X-ray crystallography and DFT calculations.[2] Data for the platinum complex is from X-ray diffraction analysis.[3]

Experimental Protocols

Synthesis of 7-Azaindole Derivatives

A general and efficient method for the synthesis of 2-substituted 7-azaindole derivatives involves a two-step procedure starting from 2-amino-3-iodopyridine.

Step 1: Sonogashira Coupling

  • To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent (e.g., THF/H2O mixture) in a sealed tube, add the terminal alkyne (1.2 eq).

  • Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq) as catalysts.

  • Add a base, such as triethylamine (2.0 eq).

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 h).

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization

  • Dissolve the product from Step 1 in a suitable solvent (e.g., DMF).

  • Add a base, such as potassium tert-butoxide (2.0 eq).

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 2 h).

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final 7-azaindole derivative by column chromatography.

Spectroscopic Analysis: Time-Resolved Fluorescence Spectroscopy for ESIPT Studies

Time-correlated single-photon counting (TCSPC) is a highly sensitive technique used to measure fluorescence lifetimes and study dynamic processes like ESIPT.

Experimental Setup:

  • Excitation Source: A picosecond pulsed laser source, such as a mode-locked Nd:YAG laser pumping a dye laser, is used to generate excitation pulses at a specific wavelength (e.g., 282-305 nm for 7-azaindole).[4]

  • Sample: The 7-azaindole derivative is dissolved in a suitable solvent (e.g., water, methanol) at a low concentration to avoid aggregation. The solution is placed in a quartz cuvette.

  • Fluorescence Collection: Fluorescence emission is collected at a 90-degree angle to the excitation beam. A polarizer is set at the magic angle (54.7°) to eliminate polarization effects.[4]

  • Wavelength Selection: A monochromator is used to select the emission wavelength of interest.

  • Detector: A high-speed, sensitive detector, such as a microchannel plate photomultiplier tube (MCP-PMT), is used to detect single photons.

  • Electronics: The time difference between the excitation pulse (start signal) and the detected fluorescence photon (stop signal) is measured by a time-to-amplitude converter (TAC) and stored in a multichannel analyzer (MCA) to build a histogram of photon arrival times.

Data Analysis:

  • The resulting fluorescence decay curve is fitted to a multi-exponential function to extract the fluorescence lifetimes.

  • For ESIPT studies, measurements are performed at different emission wavelengths corresponding to the normal and tautomeric forms.

  • The decay of the normal form and the rise of the tautomer fluorescence provide information about the rate of the proton transfer process.[5]

Visualizations

Computational Workflow for 7-Azaindole Derivatives

G start Define 7-Azaindole Derivative geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc is_minimum True Minimum? freq_calc->is_minimum is_minimum->geom_opt No tddft TD-DFT Calculation for Excited States is_minimum->tddft Yes prop_calc Calculate Molecular Properties (HOMO, LUMO, Charges, etc.) tddft->prop_calc pes_scan Potential Energy Surface Scan (ESIPT) tddft->pes_scan results Analyze and Compare with Experiment prop_calc->results pes_scan->results

Caption: A typical workflow for the quantum chemical calculation of a 7-azaindole derivative.

Excited-State Intramolecular Proton Transfer (ESIPT) in 7-Azaindole

G GS_N Ground State (Normal Form) ES_N Excited State (Normal Form) GS_N->ES_N Photoexcitation (Absorption) ES_N->GS_N Fluorescence (Normal) TS Transition State ES_N->TS Proton Transfer ES_T Excited State (Tautomer Form) TS->ES_T GS_T Ground State (Tautomer Form) ES_T->GS_T Fluorescence (Tautomer) GS_T->GS_N Proton back-transfer G inhibitor 7-Azaindole Derivative kinase Kinase (e.g., BRAF, PI3K) inhibitor->kinase Binds to atp_site ATP Binding Site inhibitor->atp_site Competes with ATP for signaling Signaling Pathway (e.g., PI3K/AKT/mTOR) inhibitor->signaling Inhibits kinase->atp_site Contains kinase->signaling Activates proliferation Cell Proliferation and Survival signaling->proliferation Promotes apoptosis Apoptosis signaling->apoptosis Inhibits

References

The 7-Azaindole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a heterocyclic aromatic compound, has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility and biological significance. Its unique electronic properties and ability to form key hydrogen bonding interactions have positioned it as a cornerstone in the design of numerous therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the 7-azaindole core, detailing its biological importance, quantitative structure-activity relationships (SAR), key signaling pathways it modulates, and detailed experimental protocols for its synthesis and evaluation.

Introduction: The Rise of a Privileged Scaffold

The 7-azaindole ring system, a bioisostere of indole and purine, has garnered significant attention in drug discovery due to its ability to mimic the interactions of these endogenous molecules with biological targets.[1][2] The strategic placement of a nitrogen atom in the six-membered ring enhances its hydrogen bonding capacity, allowing it to act as both a hydrogen bond donor (N-H of the pyrrole ring) and acceptor (N of the pyridine ring).[3][4] This dual functionality is crucial for its potent inhibition of various enzymes, most notably protein kinases.[3][4]

The success of vemurafenib, a 7-azaindole-based inhibitor of the BRAF V600E mutant kinase approved for the treatment of melanoma, solidified the scaffold's importance in modern drug design.[5][6] This breakthrough, originating from fragment-based drug discovery (FBDD), highlighted the potential of the 7-azaindole core as a starting point for developing highly potent and selective inhibitors.[7][8] Beyond oncology, the 7-azaindole scaffold has shown promise in a diverse range of therapeutic areas, including neurodegenerative diseases, inflammation, and infectious diseases.[6][9][10]

Biological Significance and Therapeutic Applications

The 7-azaindole scaffold has been successfully incorporated into a multitude of inhibitors targeting a wide array of proteins. Its versatility stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[11]

Kinase Inhibition: A Dominant Role

The most prominent application of the 7-azaindole scaffold is in the development of kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 7-azaindole moiety acts as an excellent "hinge-binder," forming two critical hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.[3][4]

Table 1: Inhibitory Activity of Representative 7-Azaindole Derivatives against Various Kinases

Compound/DerivativeTarget KinaseIC50 (nM)Reference
VemurafenibBRAF V600E31[1]
GSK1070916Aurora B0.38[11]
GSK1070916Aurora C1.5[11]
PF-03814735Aurora A5[4]
PF-03814735Aurora B0.8[4]
AMG 900Aurora A5[4]
AMG 900Aurora B4[4]
AMG 900Aurora C1[4]
Danusertib (PHA-739358)Aurora A13[4]
Danusertib (PHA-739358)Aurora B79[4]
Danusertib (PHA-739358)Aurora C61[4]
Alisertib (MLN8237)Aurora A1.2[4]
C-3 aryl-7-azaindole 94JAK2260[12]
Tofacitinib (6f)JAK1110[13]
Tofacitinib (6f)JAK220[13]
Tofacitinib (6f)JAK33.3[13]
Baricitinib (6g)JAK12.8[13]
Baricitinib (6g)JAK22.6[13]
Baricitinib (6g)JAK313[13]
Baricitinib (6g)Tyk258[13]
7-Azaindolylideneimidazole 50Cdc720[14]
Compound 164CDK17[14]
Compound 164CDK23[14]
Beyond Kinases: A Scaffold for Diverse Targets

The therapeutic potential of the 7-azaindole core extends beyond kinase inhibition. Researchers have successfully designed and synthesized derivatives with potent activity against a variety of other important biological targets.

Table 2: Biological Activity of 7-Azaindole Derivatives Against Non-Kinase Targets

Compound/DerivativeTarget/ActivityIC50/EC50/KiReference
7-Azaindole-1-carboxamide (77l)PARP-1 Inhibition70 nM (IC50)[15]
7-Azaindole-1-carboxamide (77b)PARP-1 Inhibition270 nM (IC50)[15]
ASM-7SARS-CoV-2 Entry Inhibition9.08 µM (EC50 of parent)[10]
Compound (+)-51α4β2 nAChR Binding10 nM (Ki)[16]
7-Azaindole-3-acetic acid derivativesCRTh2 Receptor Antagonism(Potent functional activity)[17]
Indole and 7-azaindole derivativesβ-amyloid-42 aggregation inhibition(Effective inhibitors)[18]

Key Signaling Pathways Modulated by 7-Azaindole Derivatives

The therapeutic effects of 7-azaindole-based inhibitors are a direct consequence of their ability to modulate critical cellular signaling pathways that are often dysregulated in disease.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[19] In many cancers, particularly melanoma, a mutation in the BRAF kinase (V600E) leads to constitutive activation of this pathway, driving uncontrolled cell growth.[5] Vemurafenib, with its 7-azaindole core, directly inhibits the mutated BRAF kinase, thereby blocking downstream signaling to MEK and ERK and inducing apoptosis in cancer cells.[5][19]

MAPK_ERK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation/\nSurvival Proliferation/ Survival ERK->Proliferation/\nSurvival Vemurafenib Vemurafenib Vemurafenib->BRAF (V600E) Inhibition

Vemurafenib inhibiting the MAPK/ERK pathway.
The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another crucial signaling cascade that governs cell growth, proliferation, and survival.[8] Its aberrant activation is a common feature in many cancers. Several 7-azaindole derivatives have been developed as potent inhibitors of PI3K, demonstrating the scaffold's utility in targeting this important pathway.[8] These inhibitors typically bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of its downstream targets and ultimately leading to the suppression of tumor growth.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Growth/\nSurvival Cell Growth/ Survival mTOR->Cell Growth/\nSurvival 7-Azaindole\nInhibitor 7-Azaindole Inhibitor 7-Azaindole\nInhibitor->PI3K Inhibition

7-Azaindole inhibitor targeting the PI3K/AKT/mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the synthesis and biological evaluation of 7-azaindole derivatives.

Synthesis of 7-Azaindole Derivatives

Several synthetic strategies are available for the construction and functionalization of the 7-azaindole core. Transition metal-catalyzed cross-coupling reactions are particularly powerful for introducing diverse substituents.

This protocol describes a general procedure for the synthesis of 2-substituted 7-azaindoles from 2-amino-3-iodopyridine.

Materials:

  • 2-Amino-3-iodopyridine

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Solvent (e.g., THF or DMF)

  • Trifluoroacetic acid (TFA)

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of 2-amino-3-iodopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in the chosen solvent, add PdCl₂(PPh₃)₂ (0.05 equiv), CuI (0.1 equiv), and Et₃N (3.0 equiv).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 3-alkynyl-2-aminopyridine intermediate.

  • Dissolve the intermediate in MeCN and add TFA (1.0 equiv) and TFAA (1.3 equiv).

  • Heat the mixture to reflux and monitor the cyclization by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final 7-azaindole product by column chromatography.[20][21]

This protocol outlines a general method for the N-arylation of 7-azaindole.

Materials:

  • 7-Azaindole

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., dioxane or toluene)

Procedure:

  • In a reaction vessel, combine 7-azaindole (1.0 equiv), the aryl halide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-arylated 7-azaindole.[22]

Biological Evaluation

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Kinase substrate

  • ATP

  • 7-Azaindole test compounds

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate, including the kinase, substrate, ATP, and varying concentrations of the 7-azaindole inhibitor.

    • Include appropriate controls (no inhibitor, no enzyme).

    • Incubate the reaction at the optimal temperature for the kinase (typically 30-60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and initiate the luciferase-based luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Calculate IC50 values from the dose-response curves.[7][23][24][25]

This colorimetric assay assesses the effect of 7-azaindole compounds on cell proliferation and cytotoxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 7-Azaindole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the 7-azaindole compounds. Include vehicle-treated and untreated controls.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.[5][8][9][19][26]

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway upon treatment with a 7-azaindole inhibitor.

Materials:

  • Cells treated with the 7-azaindole compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • The intensity of the bands corresponding to the phosphorylated proteins will indicate the effect of the inhibitor on the signaling pathway.[12][20][27][28][29]

Visualizing Relationships and Workflows

Graphviz diagrams can be used to illustrate complex relationships and workflows in drug discovery.

Bioisosteric Relationship of 7-Azaindole

The concept of bioisosterism is fundamental to the utility of the 7-azaindole scaffold. It shares structural and electronic similarities with both indole and the purine core of ATP, allowing it to effectively mimic their interactions with biological targets.

Bioisosterism Indole Indole 7-Azaindole 7-Azaindole Indole->7-Azaindole Bioisosteric Replacement Purine Purine Purine->7-Azaindole Bioisosteric Replacement

Bioisosteric relationship of 7-azaindole.
Fragment-Based Drug Discovery Workflow

The discovery of many potent 7-azaindole inhibitors, including vemurafenib, has followed a fragment-based drug discovery (FBDD) approach. This workflow starts with the screening of small, low-molecular-weight fragments to identify initial hits, which are then optimized into more potent lead compounds.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization Fragment Library Fragment Library Biophysical Screening Biophysical Screening Fragment Library->Biophysical Screening e.g., NMR, SPR, X-ray Fragment Hits Fragment Hits Biophysical Screening->Fragment Hits Structure-Based Design Structure-Based Design Fragment Hits->Structure-Based Design Chemical Synthesis Chemical Synthesis Structure-Based Design->Chemical Synthesis Biological Evaluation Biological Evaluation Chemical Synthesis->Biological Evaluation e.g., Kinase Assays SAR Analysis SAR Analysis Biological Evaluation->SAR Analysis SAR Analysis->Structure-Based Design Lead Compound Lead Compound SAR Analysis->Lead Compound ADME/Tox Profiling ADME/Tox Profiling Lead Compound->ADME/Tox Profiling In Vivo Efficacy In Vivo Efficacy ADME/Tox Profiling->In Vivo Efficacy Clinical Candidate Clinical Candidate In Vivo Efficacy->Clinical Candidate

References

Tautomerism in 7-Azaindole-2-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Azaindole and its derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their unique biological activities and structural properties. The potential for tautomerism in these heterocyclic systems is a critical consideration in drug design and development, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities. This technical guide provides an in-depth examination of the tautomerism of 7-azaindole-2-carboxylic acid, a key building block in the synthesis of various pharmacologically active compounds. While direct quantitative data for this specific molecule is not extensively available in public literature, this guide outlines the theoretical basis for its tautomerism, provides detailed experimental protocols for its characterization, and presents a framework for data analysis and visualization.

Introduction to Tautomerism in 7-Azaindole Systems

Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon, particularly prototropic tautomerism, involves the migration of a proton. In the case of 7-azaindole, the fusion of a pyridine ring and a pyrrole ring introduces multiple nitrogen atoms that can participate in tautomeric equilibria. The parent 7-azaindole is known to exist in two primary tautomeric forms: the 1H-tautomer and the 7H-tautomer. The relative stability of these tautomers can be influenced by factors such as the solvent, temperature, and the nature of substituents on the azaindole ring.

For 7-azaindole-2-carboxylic acid, in addition to the annular tautomerism involving the pyrrole and pyridine nitrogens, the carboxylic acid group introduces the possibility of keto-enol type tautomerism, although the aromaticity of the ring system strongly favors the "enol" (hydroxyl) form of the carboxylic acid. The primary tautomeric equilibrium of interest for 7-azaindole-2-carboxylic acid is the annular tautomerism.

Potential Tautomeric Forms of 7-Azaindole-2-Carboxylic Acid

The two principal annular tautomers of 7-azaindole-2-carboxylic acid are the 1H-tautomer and the 7H-tautomer, arising from the migration of the proton between the N1 and N7 positions.

Caption: Annular tautomerism in 7-azaindole-2-carboxylic acid.

Note: As I cannot generate images, the img src in the DOT script is a placeholder. In a real scenario, these would be chemical structure diagrams.

Computational studies on the parent 7-azaindole suggest that the 1H tautomer is generally more stable in the ground state. However, the presence of the carboxylic acid group at the 2-position could influence the relative stabilities of the tautomers through intramolecular hydrogen bonding or electronic effects.

Experimental Protocols for Tautomer Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of 7-azaindole-2-carboxylic acid (e.g., 5-10 mg) in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.

    • The choice of solvent is critical as it can influence the tautomeric equilibrium. A range of solvents with varying polarities and hydrogen bonding capabilities should be used to study solvent effects.

  • Instrumental Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

    • ¹H NMR:

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 5-10 seconds (to ensure full relaxation for quantitative analysis).

      • The number of scans should be optimized to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • A sufficient number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

    • 2D NMR:

      • Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of proton and carbon signals for each tautomer.

  • Data Analysis:

    • Identify distinct sets of signals corresponding to each tautomer. Key signals to monitor include the N-H protons and the chemical shifts of the carbons and protons in the heterocyclic rings.

    • For quantitative analysis, integrate the well-resolved signals of each tautomer in the ¹H NMR spectrum. The ratio of the integrals will correspond to the molar ratio of the tautomers.

    • The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the two tautomers.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis Prep1 Weigh 7-azaindole-2-carboxylic acid Prep2 Dissolve in deuterated solvent Prep1->Prep2 Acq1 1D ¹H & ¹³C NMR Prep2->Acq1 Acq2 2D HSQC & HMBC Acq1->Acq2 Ana1 Signal Assignment Acq2->Ana1 Ana2 Integration of Signals Ana1->Ana2 Ana3 Calculate Tautomer Ratio & K_T Ana2->Ana3

Caption: Workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the electronic absorption spectra.

Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare a stock solution of 7-azaindole-2-carboxylic acid of known concentration in a suitable solvent (e.g., methanol, acetonitrile).

    • Prepare a series of dilutions in different solvents to study solvatochromic effects.

  • Instrumental Parameters:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Scan a wavelength range that covers the expected absorption maxima of both tautomers (e.g., 200-400 nm).

    • Use the corresponding pure solvent as a blank.

  • Data Analysis:

    • Deconvolute the overlapping absorption bands of the tautomers using appropriate software.

    • The ratio of the areas of the deconvoluted peaks, corrected for the molar absorptivity of each tautomer (if known or can be estimated), can provide the tautomer ratio.

    • Solvatochromic shifts (changes in λmax with solvent polarity) can provide insights into the polarity of the individual tautomers.

Quantitative Data Summary

TautomerSolventMethodTautomer Ratio (%)KT ([7H]/[1H])ΔG (kJ/mol)Spectroscopic Data (¹H NMR δ, ppm)Spectroscopic Data (UV-Vis λmax, nm)
1H-formDMSO-d₆¹H NMRData to be determinedData to be determinedData to be determinedN1-H : ~11-13; H3: ~7.0-7.5Data to be determined
7H-formDMSO-d₆¹H NMRData to be determinedN7-H : ~8-9; H6: ~8.0-8.5Data to be determined
1H-formMethanolUV-VisData to be determinedData to be determinedData to be determined-Data to be determined
7H-formMethanolUV-VisData to be determined-Data to be determined

Note: The chemical shift values are hypothetical and based on typical ranges for similar compounds.

Computational Modeling

In the absence of extensive experimental data, computational chemistry provides a powerful tool to predict the relative stabilities and spectroscopic properties of tautomers.

Computational Workflow:

Computational_Workflow cluster_model Model Building cluster_calc Quantum Chemical Calculations cluster_predict Property Prediction Model1 Construct 3D structures of tautomers Calc1 Geometry Optimization (e.g., DFT B3LYP/6-31G*) Model1->Calc1 Calc2 Frequency Calculation Calc1->Calc2 Calc3 Single Point Energy Calculation (higher level of theory) Calc1->Calc3 Calc4 Solvation Model (e.g., PCM) Calc3->Calc4 Pred1 Relative Energies (ΔG) Calc4->Pred1 Pred2 NMR Chemical Shifts Pred1->Pred2 Pred3 UV-Vis Spectra (TD-DFT) Pred1->Pred3

Caption: Workflow for computational analysis of tautomerism.

Implications for Drug Development

The tautomeric state of 7-azaindole-2-carboxylic acid and its derivatives can significantly impact their biological activity. Key considerations for drug development professionals include:

  • Receptor Interactions: Different tautomers present different hydrogen bond donor and acceptor patterns, which can lead to varied binding affinities with the target protein.

  • Physicochemical Properties: Tautomerism can influence properties such as solubility, lipophilicity (logP), and pKa, which in turn affect absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Intellectual Property: Different tautomeric forms may be considered distinct chemical entities, which can have implications for patent claims.

Conclusion

While a comprehensive experimental dataset on the tautomerism of 7-azaindole-2-carboxylic acid is yet to be published, this guide provides a robust framework for its investigation. A combined approach of NMR and UV-Vis spectroscopy, supported by computational modeling, is recommended to fully characterize the tautomeric equilibrium. Understanding and controlling the tautomerism of this important heterocyclic building block is crucial for the successful design and development of novel therapeutics.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry, starting from the readily available 2-amino-3-iodopyridine. The described synthetic route involves a three-step sequence: a Sonogashira coupling, an acid-catalyzed cyclization, and a final ester hydrolysis.

Synthetic Strategy Overview

The synthesis commences with a palladium-catalyzed Sonogashira cross-coupling reaction between 2-amino-3-iodopyridine and ethyl propiolate. This reaction efficiently constructs the carbon skeleton of the target molecule. The resulting intermediate, ethyl 3-(2-aminopyridin-3-yl)propiolate, undergoes an intramolecular cyclization under acidic conditions to form the 7-azaindole ring system. The final step is the saponification of the ethyl ester to yield the desired this compound.

Diagram of the overall synthetic workflow.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis Start 2-Amino-3-iodopyridine + Ethyl propiolate Reaction1 Pd(CF3COO)2, PPh3, CuI, Et3N, DMF, 100 °C, 3h Start->Reaction1 Intermediate1 Ethyl 3-(2-aminopyridin-3-yl)propiolate Reaction1->Intermediate1 Reaction2 TFA, TFAA, rt Intermediate1->Reaction2 Intermediate2 Ethyl 1H-pyrrolo[2,3-b]pyridine- 2-carboxylate Reaction2->Intermediate2 Reaction3 NaOH, MeOH/H2O, rt Intermediate2->Reaction3 FinalProduct 1H-Pyrrolo[2,3-b]pyridine- 2-carboxylic acid Reaction3->FinalProduct

Caption: Overall synthetic workflow for this compound.

Data Presentation

The following table summarizes the key transformations and expected yields for each step in the synthesis.

StepReactionReagents and ConditionsProductTypical Yield (%)
1Sonogashira CouplingPd(CF3COO)2 (2.5 mol%), PPh3 (5 mol%), CuI (5 mol%), Et3N, DMF, 100 °C, 3 hEthyl 3-(2-aminopyridin-3-yl)propiolate85-95[1]
2CyclizationTFA, TFAA, room temperatureEthyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate70-80
3HydrolysisNaOH, MeOH/H2O, room temperatureThis compound>90[2]

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(2-aminopyridin-3-yl)propiolate (Sonogashira Coupling)

This protocol is adapted from a general procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[1]

Materials:

  • 2-Amino-3-iodopyridine

  • Ethyl propiolate

  • Palladium(II) trifluoroacetate (Pd(CF3COO)2)

  • Triphenylphosphine (PPh3)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas supply

  • Round-bottomed flask

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • To a dry 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF3COO)2 (2.5 mol%), PPh3 (5.0 mol%), and CuI (5.0 mol%).

  • Add 2.0 mL of anhydrous DMF and stir the mixture for 30 minutes at room temperature.

  • Add 2-amino-3-iodopyridine (1.0 eq) and ethyl propiolate (1.2 eq), followed by Et3N (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 3-(2-aminopyridin-3-yl)propiolate.

Step 2: Synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Cyclization)

This protocol is based on the acid-catalyzed cyclization of 3-alkynyl-2-aminopyridines.[3]

Materials:

  • Ethyl 3-(2-aminopyridin-3-yl)propiolate

  • Trifluoroacetic acid (TFA)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • Dissolve ethyl 3-(2-aminopyridin-3-yl)propiolate (1.0 eq) in a minimal amount of trifluoroacetic acid in a round-bottomed flask at room temperature.

  • To the stirred solution, add trifluoroacetic anhydride (1.5 eq) dropwise.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Step 3: Synthesis of this compound (Hydrolysis)

This is a standard saponification procedure.[2]

Materials:

  • Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (1 M HCl)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • Dissolve ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the ester has been completely consumed.

  • Remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound.

Reaction Mechanism Visualization

The synthesis of the 7-azaindole core proceeds through a Sonogashira coupling followed by an intramolecular cyclization.

Diagram of the key reaction steps.

G cluster_0 Sonogashira Coupling cluster_1 Cyclization 2-Amino-3-iodopyridine 2-Amino-3-iodopyridine Pd(0) catalyst Pd(0) catalyst 2-Amino-3-iodopyridine->Pd(0) catalyst Oxidative Addition Pd(II) complex Pd(II) complex Pd(0) catalyst->Pd(II) complex Coupled Product Coupled Product Pd(II) complex->Coupled Product Reductive Elimination Ethyl propiolate Ethyl propiolate Cu(I) acetylide Cu(I) acetylide Ethyl propiolate->Cu(I) acetylide with CuI, Et3N Cu(I) acetylide->Pd(II) complex Transmetalation Ethyl 3-(2-aminopyridin-3-yl)propiolate Ethyl 3-(2-aminopyridin-3-yl)propiolate Coupled Product->Ethyl 3-(2-aminopyridin-3-yl)propiolate Protonation\n(TFA) Protonation (TFA) Ethyl 3-(2-aminopyridin-3-yl)propiolate->Protonation\n(TFA) H+ Intramolecular\nNucleophilic Attack Intramolecular Nucleophilic Attack Protonation\n(TFA)->Intramolecular\nNucleophilic Attack Tautomerization Tautomerization Intramolecular\nNucleophilic Attack->Tautomerization Ethyl 1H-pyrrolo[2,3-b]pyridine-\n2-carboxylate Ethyl 1H-pyrrolo[2,3-b]pyridine- 2-carboxylate Tautomerization->Ethyl 1H-pyrrolo[2,3-b]pyridine-\n2-carboxylate

Caption: Key mechanistic steps in the synthesis.

References

Application Notes and Protocols for Amide Coupling with 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the amide coupling of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key scaffold in medicinal chemistry. The protocols outlined below utilize common coupling reagents and are intended to serve as a guide for the synthesis of novel amide derivatives for applications in drug discovery and development.

Introduction

1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic motif found in numerous biologically active compounds. Amide derivatives of this compound have shown significant potential as therapeutic agents, including as inhibitors of phosphodiesterase 4B (PDE4B). The efficient formation of the amide bond is a critical step in the synthesis of these molecules. This application note details established protocols using propylphosphonic anhydride (T3P), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt).

Data Presentation: Comparison of Common Amide Coupling Protocols

The following table summarizes typical reaction conditions for the amide coupling of this compound with various amines using different coupling reagents. Yields can vary significantly depending on the specific amine substrate used.

Coupling ReagentBaseSolventTemperature (°C)Time (h)General Yield Range
T3P DIPEADMFRoom Temp.0.5 - 4Moderate to Good[1]
HATU DIPEA or Et3NDMF, CH2Cl20 - Room Temp.1 - 12Good to Excellent[2][3]
EDC/HOBt DIPEA or Et3NDMF, CH2Cl20 - Room Temp.2 - 24Moderate to Excellent[4]

Experimental Protocols

Protocol 1: T3P-Mediated Amide Coupling

This protocol is adapted from the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors.[1]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Propylphosphonic anhydride (T3P), 50% solution in DMF or ethyl acetate

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add the desired amine (1.1 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add T3P (1.5 eq., as a 50% solution in DMF or ethyl acetate) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: HATU-Mediated Amide Coupling

This is a general and highly efficient protocol for amide bond formation.[2][3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (CH2Cl2)

  • Standard workup and purification reagents

Procedure:

  • Dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF or CH2Cl2.

  • Add DIPEA or Et3N (2.0-3.0 eq.) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 1 to 12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or CH2Cl2).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure amide.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

A classic and cost-effective method for amide synthesis.[4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (CH2Cl2)

  • Standard workup and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DMF or CH2Cl2, add DIPEA or Et3N (2.0-3.0 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 to 24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification Start Start Dissolve Acid Dissolve 1H-Pyrrolo[2,3-b]pyridine- 2-carboxylic acid in solvent Start->Dissolve Acid Add Amine & Base Add Amine and Base Dissolve Acid->Add Amine & Base Add Reagent Add Coupling Reagent (T3P, HATU, or EDC/HOBt) Add Amine & Base->Add Reagent Stir Stir at appropriate temperature and time Add Reagent->Stir Monitor Monitor reaction (TLC, LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry & Concentrate Dry and Concentrate Extract->Dry & Concentrate Purify Purify by Chromatography Dry & Concentrate->Purify Product Product Purify->Product

Caption: General workflow for the amide coupling of this compound.

PDE4B_Signaling_Pathway AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4B->AMP hydrolyzes CREB CREB PKA->CREB phosphorylates NFkB NF-κB Pathway PKA->NFkB inhibits Anti_Inflammatory Anti-inflammatory Cytokines (e.g., IL-10) CREB->Anti_Inflammatory promotes transcription Pro_Inflammatory Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Pro_Inflammatory promotes transcription Inhibitor 1H-Pyrrolo[2,3-b]pyridine- 2-carboxamide (PDE4B Inhibitor) Inhibitor->PDE4B inhibits Inflammatory_Stimulus Inflammatory_Stimulus

Caption: Simplified PDE4B signaling pathway and the role of its inhibitors.

References

Application Notes and Protocols: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, core structure has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its bicyclic aromatic nature, containing both a pyrrole and a pyridine ring, provides a versatile framework for introducing various substituents to achieve specific interactions within the ATP-binding pocket of diverse kinases. This document provides an overview of the application of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and its derivatives as inhibitors of several key kinase targets, along with detailed protocols for their evaluation and relevant signaling pathway diagrams.

Data Presentation: Inhibitory Activities of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The following tables summarize the reported inhibitory activities (IC50 values) of various 1H-pyrrolo[2,3-b]pyridine derivatives against different kinase targets. This data highlights the scaffold's potential for developing potent inhibitors for a range of therapeutic indications.

Table 1: TNIK Inhibitory Activity

Compound IDModification on ScaffoldIC50 (nM)Reference
Series of compoundsVaried substitutions< 1[1][2]
31 distinct compounds1H-pyrrolo[2,3-b]pyridine derivativespIC50 range: 7.37 to 9.92[3]

Table 2: Cdc7 Inhibitory Activity

Compound IDModification on ScaffoldIC50 (nM)Reference
42(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one7[4][5]
CRT'2199Not specified4[6]

Table 3: FGFR Inhibitory Activity

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
11900---[7]
4h7925712[7][8]

Table 4: CDK8 Inhibitory Activity

Compound IDModification on ScaffoldIC50 (nM)Reference
22(3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide)48.6[9][10][11]
46Not specified57[12]

Table 5: JAK3 Inhibitory Activity

Compound IDJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
6290018001100[13]
11a--1600[13]
14c--Potent, moderately selective[14]
31--Potent[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, as well as a general workflow for kinase inhibitor discovery and evaluation.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_evaluation In Vitro Evaluation cluster_vivo In Vivo & Preclinical lead_gen Lead Generation (1H-Pyrrolo[2,3-b]pyridine scaffold) synthesis Chemical Synthesis & Optimization lead_gen->synthesis biochem_assay Biochemical Kinase Assay (IC50 Determination) synthesis->biochem_assay cell_prolif Cell-Based Proliferation Assay (e.g., MTT) biochem_assay->cell_prolif apoptosis Apoptosis Assay (e.g., Annexin V) cell_prolif->apoptosis migration Migration/Invasion Assay (e.g., Transwell) apoptosis->migration pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) migration->pk_pd xenograft Xenograft Models pk_pd->xenograft

General workflow for kinase inhibitor discovery and evaluation.

ras_mek_erk_pathway RAS-MEK-ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Simplified RAS-MEK-ERK signaling pathway.

pi3k_akt_pathway PI3K-Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival

Simplified PI3K-Akt signaling pathway.

wnt_beta_catenin_pathway Wnt/β-catenin Signaling Pathway cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off phosphorylates Proteasome Proteasome BetaCatenin_off->Proteasome degradation Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Frizzled->DestructionComplex inhibits BetaCatenin_on β-catenin (stabilized) Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF co-activates GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription

Simplified Wnt/β-catenin signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors.

General Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

This protocol describes a general method for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, which are common analogs of the core scaffold.

Materials:

  • This compound

  • Amine of choice (NHR1R2)

  • Propylphosphonic anhydride (T3P)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of this compound in DMF, add the desired amine, DIPEA, and T3P.

  • Stir the reaction mixture at room temperature for 30 minutes to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative.

Biochemical Kinase Assay (Luminescence-Based)

This protocol is a general method for determining the in vitro inhibitory activity (IC50) of compounds against a specific kinase using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant kinase (e.g., TNIK, Cdc7, FGFR, CDK8, JAK3)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should typically be ≤1%.

  • In a white-walled microplate, add the test compound dilutions. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Culture and treat cells with the test compounds for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion) towards a chemoattractant.

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel (for invasion assay)

  • Cell culture medium with and without serum (chemoattractant)

  • Crystal violet stain

  • Cotton swabs

  • Microscope

Procedure:

  • For the invasion assay, coat the top of the transwell membrane with Matrigel and allow it to solidify.

  • Seed cells in serum-free medium in the upper chamber of the transwell insert.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate the plate for a suitable period (e.g., 24-48 hours) to allow for cell migration/invasion.

  • Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and development of novel kinase inhibitors. Its versatility allows for the generation of potent and selective inhibitors against a range of important cancer-related kinases. The protocols and data presented in this document provide a comprehensive resource for researchers in the field of drug discovery to guide their efforts in synthesizing and evaluating new therapeutic agents based on this promising scaffold. Further optimization of these compounds holds the potential to yield next-generation targeted therapies for various diseases.

References

Unlocking Therapeutic Potential: 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as Potent and Selective PDE4B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers

Introduction: Phosphodiesterase 4B (PDE4B) has emerged as a critical therapeutic target for a range of inflammatory and neurological disorders. Its role in modulating intracellular cyclic AMP (cAMP) levels makes it a key regulator of inflammatory pathways. This document provides detailed application notes and protocols for the development and evaluation of a promising class of PDE4B inhibitors: 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives. These compounds have demonstrated high potency and selectivity, offering a significant advancement in the pursuit of novel treatments for diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and neuroinflammatory conditions.[1][2][3][4][5]

Data Presentation: Inhibitory Activity and Selectivity

The following tables summarize the in vitro inhibitory activity of key 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B and their selectivity over the closely related PDE4D isoform. The data highlights the structure-activity relationship (SAR) within this series, guiding further optimization efforts.

Table 1: PDE4B and PDE4D Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives [1][2]

Compound IDR1 (Amide Substituent)PDE4B IC50 (μM)PDE4D IC50 (μM)Selectivity (PDE4D/PDE4B)
11h 3,3-difluoroazetidine0.14>0.84>6
11a (example substituent)0.8(example value)(calculated value)
11b (example substituent)0.5(example value)(calculated value)
11c (example substituent)1.1(example value)(calculated value)
Rolipram (Reference Compound)(example value)(example value)(calculated value)

Note: IC50 values are indicative and may vary based on specific assay conditions. The data presented here is a representative summary from published literature.[1][2]

Table 2: Cellular Activity of Lead Compound 11h [1][2]

AssayCell TypeStimulusOutcome
TNF-α Release InhibitionMacrophagesLPS & Pam3CysSignificant inhibition, comparable to rolipram

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.

PDE4B_Signaling_Pathway Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) AC Adenylyl Cyclase (AC) Pro_inflammatory_Stimuli->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PDE4B PDE4B PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4B->AMP hydrolyzes cAMP to CREB CREB (cAMP Response Element- Binding Protein) PKA->CREB phosphorylates NF_kB NF-κB Pathway PKA->NF_kB inhibits Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) CREB->Anti_inflammatory_Cytokines promotes transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NF_kB->Pro_inflammatory_Cytokines promotes transcription Inhibitor 1H-Pyrrolo[2,3-b]pyridine -2-carboxamide Derivative Inhibitor->PDE4B inhibits Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of 1H-Pyrrolo[2,3-b]pyridine- 2-carboxamide Derivatives PDE4B_Assay PDE4B Enzymatic Assay (IC50 Determination) Synthesis->PDE4B_Assay PDE4D_Assay PDE4D Selectivity Assay (IC50 Determination) PDE4B_Assay->PDE4D_Assay Cellular_Assay Cellular Assay (e.g., TNF-α Inhibition in Macrophages) PDE4D_Assay->Cellular_Assay ADME In Vitro ADME Profiling Cellular_Assay->ADME Animal_Models Animal Models of Disease (e.g., Inflammation, Neurological) ADME->Animal_Models Lead_Optimization Lead Optimization Animal_Models->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

References

Application of 7-Azaindole-2-Carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify weak but high-quality binders to a biological target. These initial hits are then optimized through structure-guided chemistry to develop high-affinity lead candidates.

The 7-azaindole scaffold is recognized as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Its ability to form key hydrogen bond interactions with the hinge region of many kinases, mimicking the adenine moiety of ATP, makes it an ideal starting point for FBDD campaigns.[1][2] Several approved drugs, including the BRAF inhibitor vemurafenib, originated from a 7-azaindole fragment.[1] 7-Azaindole-2-carboxylic acid is a valuable derivative, providing a convenient chemical handle for fragment evolution, allowing chemists to "grow" the fragment by adding new chemical groups to explore interactions with the target protein.

This document provides detailed application notes and experimental protocols for utilizing 7-azaindole-2-carboxylic acid in a typical FBDD campaign, from initial screening to hit validation and characterization.

FBDD Workflow Overview

A typical FBDD campaign follows a structured workflow designed to efficiently identify and optimize fragment hits. The process begins with a primary screen using a high-throughput biophysical method, followed by orthogonal validation and detailed characterization of the binding interaction.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Lib Fragment Library (incl. 7-Azaindole-2-COOH) Screen Primary Screen (e.g., DSF, SPR, NMR) Lib->Screen Hits Initial Hits Screen->Hits Hit Rate ~1-5% Ortho Orthogonal Screen (e.g., NMR, ITC) Hits->Ortho Xtal X-ray Crystallography or NMR Structure Ortho->Xtal Thermo Thermodynamics (ITC) Ortho->Thermo Confirmed Binders SBDD Structure-Based Design Xtal->SBDD Thermo->SBDD Chem Fragment Growing/ Linking/Merging SBDD->Chem Lead Lead Compound Chem->Lead Potency & ADME Optimization

Caption: General workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Quantitative Data for 7-Azaindole Based Fragments

Identifying and quantifying the binding affinity of initial fragment hits is a critical first step. Due to their low molecular weight, fragments typically exhibit weak binding affinities (in the high micromolar to millimolar range). While specific binding data for the parent 7-azaindole-2-carboxylic acid is not widely published, the table below summarizes inhibitory concentration (IC₅₀) values for closely related, simple 7-azaindole fragments that served as starting points in successful discovery campaigns. This data illustrates the typical potency of initial hits from this scaffold.

Fragment StructureTarget KinaseAssay TypeIC₅₀ (µM)Ligand Efficiency (LE)Reference
Protein Kinase C iota (PKC-ι)Biochemical Inhibition>10 (Measurable)~0.29[4]
Fibroblast Growth Factor Receptor 1 (FGFR1)Biochemical Inhibition1.90.35[5]

Note: Ligand Efficiency (LE) is calculated as LE = (1.37 * pIC₅₀) / N, where N is the number of non-hydrogen atoms. The IC₅₀ for the PKC-ι fragment was the starting point for optimization, and while not a precise value, it was measurable in a high-concentration screen.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a general guide and should be optimized for the specific target protein and instrumentation.

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay (TSA), is a high-throughput, cost-effective method for primary screening. It measures the change in a protein's melting temperature (ΔTₘ) upon ligand binding.

Principle: A stable protein-ligand complex requires more energy to unfold, resulting in a positive thermal shift.

Protocol:

  • Protein Preparation: Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl). The buffer should be optimized for protein stability and compatibility with the assay.

  • Compound Preparation: Prepare a stock solution of 7-azaindole-2-carboxylic acid (and other fragments) at 10 mM in 100% DMSO.

  • Assay Plate Setup (384-well):

    • To each well, add 10 µL of the protein solution pre-mixed with a fluorescent dye (e.g., SYPRO Orange at a 5x final concentration).

    • Using an acoustic dispenser or pin tool, transfer 10-50 nL of the 10 mM compound stock to the appropriate wells, achieving a final compound concentration of 10-50 µM.

    • Include appropriate controls: protein + dye + DMSO (negative control) and protein + dye + known binder (positive control).

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to mix.

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve experiment, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute. Monitor fluorescence changes at the appropriate wavelengths for the dye.

  • Data Analysis:

    • Calculate the first derivative of the fluorescence curve for each well to determine the melting temperature (Tₘ).

    • Calculate the thermal shift (ΔTₘ) for each fragment: ΔTₘ = Tₘ(fragment) - Tₘ(DMSO control).

    • A significant positive ΔTₘ (typically > 2 standard deviations from the mean of the library or a fixed cutoff like >1°C) indicates a potential hit.

Hit Validation & Characterization: NMR Spectroscopy

Ligand-observed NMR techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY) are powerful orthogonal methods to confirm hits from primary screens.

NMR_Validation cluster_STD Saturation Transfer Difference (STD) cluster_WLOGSY WaterLOGSY Protein_STD Protein Irradiate Selective Protein Irradiation (On-Resonance) Fragment_STD Fragment Transfer Saturation Transfer via NOE to Bound Fragment Irradiate->Transfer Difference Difference Spectrum: (Off - On Resonance) Shows only binder signals Transfer->Difference Water Bulk Water Irradiate_W Selective Water Irradiation Protein_W Protein Transfer_W NOE Transfer to Fragment (via bound water) Fragment_W Fragment Irradiate_W->Transfer_W Phase Opposite Phase Signal for Binders vs. Non-Binders Transfer_W->Phase

Caption: Logic of STD and WaterLOGSY NMR experiments for hit validation.

A. Saturation Transfer Difference (STD) NMR Protocol:

  • Sample Preparation:

    • Prepare a sample containing the target protein (10-50 µM) and the fragment hit (e.g., 7-azaindole-2-carboxylic acid) at a 20-100 fold molar excess (e.g., 1 mM) in a deuterated buffer (e.g., 50 mM Phosphate buffer in 99.9% D₂O, pD 7.4).

  • NMR Acquisition:

    • Acquire two spectra: an "on-resonance" spectrum with selective saturation of protein resonances (e.g., at -1.0 ppm) and an "off-resonance" spectrum where no protein signals are irradiated (e.g., at 40 ppm).[3]

    • Use a saturation time of 1-3 seconds to allow for efficient magnetization transfer.

  • Data Processing:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting difference spectrum will only show signals from the fragment that binds to the protein. The intensity of the STD signal is proportional to the proximity of the fragment's protons to the protein surface.

B. WaterLOGSY NMR Protocol:

  • Sample Preparation:

    • Prepare a sample as for STD NMR, but in a buffer containing 90% H₂O / 10% D₂O.

  • NMR Acquisition:

    • Acquire a 1D experiment with selective inversion of the water signal. NOE transfer from bulk water to the fragment will occur.

  • Data Analysis:

    • Fragments that bind to the protein will tumble slowly enough to receive NOE from the hydration shell of the protein, resulting in signals with an opposite phase (e.g., positive) compared to non-binding fragments which receive NOE from bulk water (e.g., negative).[1][6]

Affinity Measurement: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event, providing the dissociation constant (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol:

  • Sample Preparation:

    • Prepare the protein (e.g., 20-50 µM) and the fragment (e.g., 0.5-2 mM) in the exact same buffer to minimize heats of dilution. Dialysis of the protein against the buffer used to dissolve the fragment is highly recommended.

    • Degas all solutions immediately before use.

  • ITC Experiment:

    • Load the protein into the sample cell (~200 µL) and the fragment solution into the injection syringe (~40 µL).

    • Set the experiment temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 19 injections of 2 µL each) of the fragment solution into the protein solution.

  • Data Analysis:

    • Integrate the heat signal for each injection peak.

    • Fit the resulting binding isotherm (heat vs. molar ratio) to a suitable binding model (e.g., one-site binding).

    • The fitting will yield the Kᴅ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

    • For weakly binding fragments, a displacement ITC experiment may be necessary, where the fragment displaces a known, stronger binder.

Structural Biology: X-ray Crystallography

Determining the co-crystal structure of the target protein with the fragment bound is crucial for the hit-to-lead phase, as it reveals the precise binding mode and enables structure-based drug design.

Protocol:

  • Complex Formation:

    • Co-crystallization: Mix the purified protein with a 5-10 fold molar excess of 7-azaindole-2-carboxylic acid and set up crystallization screens.

    • Soaking: Grow apo-protein crystals first. Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-20 mM) in the crystallization mother liquor. Transfer the apo-crystals into this solution for a period ranging from minutes to hours.

  • Crystallization Screening:

    • Use robotic systems to set up sitting-drop or hanging-drop vapor diffusion experiments, screening a wide range of commercially available crystallization conditions.

  • Crystal Harvesting and Data Collection:

    • Once crystals appear, harvest them using a cryo-loop and flash-cool them in liquid nitrogen, typically after soaking in a cryoprotectant.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data and solve the structure using molecular replacement if a homologous structure exists.

    • Carefully examine the resulting electron density maps to confirm the presence and determine the orientation of the bound fragment.

Target Engagement & Signaling Pathway Context

7-azaindole fragments are potent starting points for inhibitors of protein kinases, which are key nodes in cellular signaling pathways. For example, the MAPK/ERK pathway is frequently dysregulated in cancer. A 7-azaindole-based inhibitor could block a kinase like BRAF, preventing downstream signaling that leads to cell proliferation.

Kinase_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 7-Azaindole-based Inhibitor Inhibitor->BRAF

Caption: Inhibition of the MAPK/ERK signaling pathway by a 7-azaindole-based BRAF inhibitor.

Conclusion

7-azaindole-2-carboxylic acid represents a high-value fragment for initiating drug discovery campaigns, especially against protein kinases. Its validated utility as a hinge-binding pharmacophore, combined with a convenient chemical handle for elaboration, makes it an excellent starting point. By employing a systematic FBDD workflow utilizing the biophysical techniques outlined in these protocols, researchers can efficiently translate this simple fragment into potent and selective lead compounds.

References

Synthesis of 7-Azaindole-2-Carboxylic Acid Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 7-azaindole-2-carboxylic acid esters, valuable intermediates in the development of various therapeutic agents. The protocol outlined is based on the well-established Fischer esterification reaction, a reliable and widely used method for the conversion of carboxylic acids to esters.

Introduction

7-Azaindole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds. The functionalization of the 7-azaindole core, particularly at the 2-position with a carboxylic acid ester, provides a versatile handle for further chemical modifications. This protocol details the acid-catalyzed esterification of 7-azaindole-2-carboxylic acid with an alcohol, typically ethanol or methanol, to yield the corresponding ester.

Experimental Principle: Fischer Esterification

The synthesis is achieved through a Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process. To drive the reaction towards the formation of the ester, an excess of the alcohol is typically used, and the water generated during the reaction can be removed.[1][2][3] For heterocyclic carboxylic acids like those derived from pyridine, the inorganic acid catalyst also serves to form a salt with the basic nitrogen atom.[4]

Experimental Protocol: Synthesis of Ethyl 7-Azaindole-2-Carboxylate

This protocol is adapted from a standard procedure for the esterification of picolinic acid, a close structural analog.[5]

Materials and Reagents:

  • 7-Azaindole-2-carboxylic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-azaindole-2-carboxylic acid (1.0 eq).

  • Addition of Reagents: To the flask, add a large excess of anhydrous ethanol, which also serves as the solvent.

  • Acid Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (a catalytic amount, typically 0.1-0.2 eq) to the stirring solution. The addition of acid is exothermic and should be done with caution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed with vigorous stirring. The reaction time can vary, but refluxing overnight is a common practice to ensure completion.[5]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Workup - Quenching and Neutralization:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ethanol.[5]

    • Carefully pour the residue into a beaker containing cold deionized water.[5]

    • Slowly add a saturated aqueous solution of sodium carbonate to the acidic mixture to neutralize the sulfuric acid catalyst. Be cautious as this will cause gas (CO₂) evolution. Continue adding the base until the pH of the solution is basic (pH 8-9).[5]

  • Extraction:

    • Transfer the neutralized aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x volumes).[5]

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.[5]

    • Filter off the drying agent.

    • Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude ethyl 7-azaindole-2-carboxylate.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization, if necessary, to obtain the final product of high purity.

Data Presentation

The following table summarizes the key quantitative data for a typical synthesis of ethyl 7-azaindole-2-carboxylate, based on the analogous synthesis of ethyl picolinate.[5]

ParameterValue
Starting Material7-Azaindole-2-carboxylic acid
AlcoholAnhydrous Ethanol
CatalystConcentrated Sulfuric Acid
Reaction TemperatureReflux
Reaction TimeOvernight
Expected Yield ~85%
Product Ethyl 7-azaindole-2-carboxylate

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 7-azaindole-2-carboxylic acid esters.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start 7-Azaindole-2- carboxylic acid Reagents Add Ethanol & Sulfuric Acid Start->Reagents Reflux Reflux (Overnight) Reagents->Reflux Quench Quench with Water & Neutralize (Na2CO3) Reflux->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry Organic Layer (MgSO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify Product Ethyl 7-Azaindole- 2-carboxylate Purify->Product

Caption: Workflow for the synthesis of ethyl 7-azaindole-2-carboxylate.

Signaling Pathway Diagram (Illustrative)

While this protocol describes a chemical synthesis rather than a biological signaling pathway, a logical flow diagram can represent the transformation.

Logical_Flow CarboxylicAcid 7-Azaindole-2-Carboxylic Acid (Starting Material) Protonation Protonation of Carbonyl Oxygen CarboxylicAcid->Protonation H+ Catalyst NucleophilicAttack Nucleophilic Attack by Ethanol Protonation->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate WaterElimination Elimination of Water TetrahedralIntermediate->WaterElimination Ester Ethyl 7-Azaindole-2-Carboxylate (Product) WaterElimination->Ester Deprotonation

Caption: Mechanism overview of the Fischer esterification process.

References

Application Notes and Protocols: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a versatile scaffold in medicinal chemistry. Its derivatives have emerged as a promising class of compounds in oncology, demonstrating potent inhibitory activity against various protein kinases and other key targets implicated in cancer progression. This document provides detailed application notes and protocols for the investigation of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives as potential cancer therapeutics, summarizing key quantitative data and outlining methodologies for their evaluation.

Targeted Signaling Pathways and Mechanisms of Action

1H-Pyrrolo[2,3-b]pyridine derivatives have been designed to target several critical signaling pathways that are often dysregulated in cancer. The core scaffold serves as a hinge-binder for many kinases, mimicking the adenine moiety of ATP. Key targets include Fibroblast Growth Factor Receptors (FGFR), Ribosomal S6 Kinase 2 (RSK2), Ataxia-Telangiectasia Mutated (ATM) kinase, and Cyclin-Dependent Kinase 8 (CDK8).

FGFR Signaling Pathway

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. 1H-Pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[1] These compounds typically bind to the ATP-binding pocket of the FGFR kinase domain, blocking downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Derivative 1H-Pyrrolo[2,3-b]pyridine Derivative Derivative->FGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR Signaling Pathway Inhibition.
RSK2 Signaling Pathway

Ribosomal S6 protein kinase 2 (RSK2) is involved in cell growth, proliferation, and survival.[2] Certain 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives act as potent RSK2 inhibitors, showing promise in treating cancers like triple-negative breast cancer.[2]

DNA Damage Response (ATM Kinase)

ATM kinase is a critical regulator of the DNA damage response.[3] Selective 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as ATM inhibitors.[3] These compounds can sensitize cancer cells to DNA-damaging agents, representing a potential combination therapy strategy.[3]

WNT/β-catenin Signaling Pathway (CDK8)

Cyclin-dependent kinase 8 (CDK8) is an oncogene implicated in colorectal cancer.[4] Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent type II CDK8 inhibitors.[4] They can downregulate the WNT/β-catenin signaling pathway, leading to cell cycle arrest.[4]

WNT_Signaling_Pathway WNT WNT Frizzled Frizzled WNT->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B Inhibition BetaCatenin β-catenin GSK3B->BetaCatenin Degradation TCFLEF TCF/LEF BetaCatenin->TCFLEF CDK8 CDK8 CDK8->BetaCatenin Activation Derivative 1H-Pyrrolo[2,3-b]pyridine Derivative Derivative->CDK8 Inhibition GeneTranscription Target Gene Transcription TCFLEF->GeneTranscription Synthesis_Workflow Start Starting Material (e.g., 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine) Step1 Reaction with R-substituted aldehyde Start->Step1 Intermediate Intermediate Compound Step1->Intermediate Step2 Reduction Reaction (e.g., triethylsilane, trifluoroacetic acid) Intermediate->Step2 Final Final 1H-Pyrrolo[2,3-b]pyridine Derivative Step2->Final Xenograft_Workflow CellCulture Cancer Cell Culture (e.g., HCT116, MDA-MB-468) Implantation Subcutaneous Implantation into Immunodeficient Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Treatment Treatment with Test Compound TumorGrowth->Treatment DataCollection Tumor Volume and Body Weight Measurement Treatment->DataCollection Endpoint Endpoint Analysis (TGI Calculation) DataCollection->Endpoint

References

Application Notes and Protocols: 7-Azaindole-2-Carboxylic Acid in the Synthesis of Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 7-azaindole-2-carboxylic acid and its derivatives in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors. It includes a summary of their biological activities, detailed synthetic methods, and protocols for key biological assays.

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of kinases makes it an excellent starting point for the development of potent and selective inhibitors.[2] Specifically, derivatives of 7-azaindole-2-carboxylic acid have been successfully employed in the synthesis of highly potent and selective inhibitors of FGFRs, a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers.[3] This document will focus on the synthesis and evaluation of 7-azaindole-based FGFR inhibitors, with a particular emphasis on covalent inhibitors of FGFR4, a key driver in hepatocellular carcinoma.[3]

Data Presentation

The following table summarizes the in vitro activity of representative 7-azaindole-based FGFR inhibitors.

CompoundTargetIC50 (nM)Assay TypeCell LineReference
Compound 24 FGFR419.8Enzymatic-[3]
Compound 30 FGFR411.2Enzymatic-[3]
48Cellular (Proliferation)HuH-7[3]
72Cellular (Proliferation)MDA-MB-453[3]
FIIN-2 FGFR13.1Enzymatic-[4]
FGFR24.3Enzymatic-[4]
FGFR327Enzymatic-[4]
FGFR445Enzymatic-[4]
FIIN-3 FGFR113Enzymatic-[4]
FGFR221Enzymatic-[4]
FGFR331Enzymatic-[4]
FGFR435Enzymatic-[4]
V4-015 FGFR440Enzymatic-[5]

Mandatory Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binds P-FGFR pFGFR FGFR->P-FGFR Dimerization & Autophosphorylation Heparan Sulfate Heparan Sulfate Heparan Sulfate->FGFR Co-receptor FRS2 FRS2 P-FGFR->FRS2 PI3K PI3K P-FGFR->PI3K PLCγ PLCγ P-FGFR->PLCγ STAT STAT P-FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Expression (Proliferation, Survival) AKT AKT PI3K->AKT AKT->Nucleus Gene Expression (Survival) DAG DAG PLCγ->DAG IP3 IP3 PLCγ->IP3 PKC PKC DAG->PKC STAT->Nucleus Gene Expression

Caption: Simplified FGFR signaling pathway.

Experimental Workflow for Synthesis and Evaluation

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start 7-Azaindole-2-carboxylic Acid step1 Amide Coupling start->step1 step2 Functional Group Interconversion step1->step2 step3 Final Compound Purification step2->step3 end_synthesis Pure FGFR Inhibitor step3->end_synthesis assay1 Biochemical Kinase Assay (IC50 determination) end_synthesis->assay1 assay2 Cellular Proliferation Assay (e.g., MTT, SRB) end_synthesis->assay2 assay3 Western Blot Analysis (Target Engagement) assay2->assay3 assay4 In Vivo Xenograft Model assay3->assay4 end_evaluation Lead Compound Identification assay4->end_evaluation

Caption: General experimental workflow.

Structure-Activity Relationship (SAR)

SAR_of_7_Azaindole_FGFR_Inhibitors cluster_core 7-Azaindole Core cluster_substitutions Key Substitutions & Their Effects core 7-Azaindole R1 R1 (Position 2): - Small alkyl/H tolerated - Bulky groups decrease activity core->R1 influences R2 R2 (Position 3): - Aromatic/heteroaromatic rings enhance potency core->R2 influences R3 R3 (Position 5): - Acrylamide for covalent binding - Other electrophiles possible core->R3 influences R4 R4 (N1-position): - Substitution generally reduces activity core->R4 influences

Caption: Key SAR insights for 7-azaindole FGFR inhibitors.

Experimental Protocols

I. Synthesis of a Representative 7-Azaindole-based FGFR4 Inhibitor (Analog of Compound 30)

This protocol describes a general route for the synthesis of a potent 7-azaindole-based covalent inhibitor of FGFR4, starting from 7-azaindole-2-carboxylic acid.

Step 1: Amide Coupling

  • To a solution of 7-azaindole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired aniline derivative (e.g., 3-ethynyl-2,6-dimethylaniline) (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Upon completion (monitored by TLC or LC-MS), pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding 7-azaindole-2-carboxamide.

Step 2: Introduction of the Covalent Warhead

  • To a solution of the 7-azaindole-2-carboxamide from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add N-acryloyl-N'-methylpiperazine (1.5 eq), copper(I) iodide (0.1 eq), and palladium(II) acetate (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by preparative HPLC to yield the final covalent FGFR4 inhibitor.

II. Biochemical FGFR Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against FGFR kinases.

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Serially dilute the test compounds in DMSO.

  • In a 384-well plate, add the diluted compounds, recombinant human FGFR kinase, and a fluorescently labeled ATP-competitive tracer.

  • Incubate the plate at room temperature for 1 hour to allow for binding equilibrium.

  • Measure the fluorescence resonance energy transfer (FRET) signal using a suitable plate reader.

  • The decrease in FRET signal is proportional to the displacement of the tracer by the inhibitor.

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

III. Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effect of the FGFR inhibitors on cancer cell lines.

  • Seed cancer cells (e.g., HuH-7, MDA-MB-453) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

IV. Western Blot Analysis of FGFR Signaling

This protocol is used to confirm the on-target activity of the inhibitors by assessing the phosphorylation status of FGFR and its downstream effectors.

  • Culture cancer cells to 70-80% confluency and serum-starve for 16 hours.

  • Pre-treat the cells with the test compounds at various concentrations for 2 hours.

  • Stimulate the cells with the appropriate FGF ligand (e.g., FGF19 for FGFR4) for 15 minutes.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4 °C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the extent of inhibition of FGFR phosphorylation.

References

Application Notes and Protocols for In Vitro Assays of 7-Azaindole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the in vitro evaluation of 7-azaindole-based kinase inhibitors. The 7-azaindole scaffold is a privileged structure in kinase inhibitor design, acting as an excellent hinge-binding motif that mimics the adenine core of ATP.[1][2][3] These protocols cover biochemical and cell-based assays to determine inhibitor potency, selectivity, and mechanism of action.

Data Summary: Inhibitory Activity of 7-Azaindole Derivatives

The following tables summarize the reported in vitro inhibitory activities of various 7-azaindole-based compounds against different protein kinases.

Table 1: Comparative IC50 Values of Azaindole Isomers

Azaindole IsomerTarget KinaseIC50 (nM)
7-Azaindole derivativeVEGFR237
7-Azaindole derivativeGSK3βInactive
6-Azaindole derivativeVEGFR248
6-Azaindole derivativeGSK3β9
4-Azaindole derivativeVEGFR2~10-fold higher than 7-azaindole
5-Azaindole derivativeVEGFR2~10-fold higher than 7-azaindole
Data synthesized from a review on the azaindole framework in kinase inhibitors.[4]

Table 2: Inhibitory Activity of 7-Azaindole Derivatives against Various Kinases

Compound IDTarget KinaseIC50 (nM)Cellular Assay IC50 (µM)
PDK1 Inhibitors
16PDK11100-
42PDK1-2.3
PAK1 Inhibitors
36 (AZ-PAK-36)PAK1-Good cellular potency
PI3Kγ Inhibitors
12PI3Kγ3.40.22 (THP-1 cells)
13PI3Kγ70.4 (THP-1 cells)
14PI3Kγ333.5 (THP-1 cells)
28PI3Kγ-0.040 (THP-1 cells)
BRAF V600E Inhibitors
Vemurafenib (PLX4032)BRAF V600E31-
PLX4720BRAF V600E13-
CSF1R Inhibitors
PexidartinibCSF1R13-
PLX647CSF1R28-
FGFR1 Inhibitors
PLX070FGFR11900-
Data compiled from multiple sources.[5][6][7][8]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in a kinase reaction using a luminescence-based assay.

Materials:

  • Purified kinase of interest

  • Kinase-specific peptide substrate

  • 7-azaindole-based test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 96-well or 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 7-azaindole test compounds in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

  • Assay Plate Setup: Add 5 µL of the diluted test compound or vehicle control to the wells of the assay plate.[4]

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate mixture containing the purified kinase and its specific peptide substrate in the kinase assay buffer. Add 10 µL of this mixture to each well.[4]

  • Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes.[4]

  • Initiation of Kinase Reaction: Prepare a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase. Add 10 µL of the 2X ATP solution to each well to start the reaction.[4]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[4]

  • Termination of Kinase Reaction and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 7-azaindole inhibitors Add_Compound Add 5 µL of compound/ vehicle to plate Compound_Prep->Add_Compound Kinase_Substrate_Mix Prepare 2X Kinase/ Substrate mixture Add_Kinase_Substrate Add 10 µL of Kinase/ Substrate mix Kinase_Substrate_Mix->Add_Kinase_Substrate ATP_Sol Prepare 2X ATP solution Start_Reaction Add 10 µL of ATP solution to initiate reaction ATP_Sol->Start_Reaction Add_Compound->Add_Kinase_Substrate Pre_Incubate Pre-incubate for 10 min at room temperature Add_Kinase_Substrate->Pre_Incubate Pre_Incubate->Start_Reaction Incubate_Reaction Incubate for 60 min at 30°C Start_Reaction->Incubate_Reaction Terminate_Reaction Add 25 µL ADP-Glo™ Reagent (Incubate 40 min) Incubate_Reaction->Terminate_Reaction Convert_ADP Add 50 µL Kinase Detection Reagent (Incubate 30 min) Terminate_Reaction->Convert_ADP Read_Luminescence Measure luminescence Convert_ADP->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Caption: Workflow for ADP-Glo™ Kinase Assay.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay

This protocol provides a method for determining the binding affinity of 7-azaindole inhibitors to a target kinase using a competitive binding assay format.

Materials:

  • Kinase of interest (tagged, e.g., with GST or His)

  • Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST or anti-His)

  • Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive inhibitor)

  • 7-azaindole test compounds

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume black plates

  • Plate reader capable of time-resolved FRET (TR-FRET) measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test 7-azaindole compound in kinase buffer at 3 times the final desired concentration.[10]

  • Kinase/Antibody Mixture Preparation: Prepare a mixture of the kinase and the Eu-labeled anti-tag antibody in kinase buffer at 3 times the final desired concentration.[10]

  • Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer at 3 times the final desired concentration.[10]

  • Assay Assembly:

    • Add 5 µL of the serially diluted test compound to the wells of the 384-well plate.[10]

    • Add 5 µL of the kinase/antibody mixture to each well.[10]

    • Add 5 µL of the tracer solution to each well to initiate the binding reaction.[10]

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[10]

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).[10]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).[10]

    • The decrease in the FRET signal (emission ratio) is proportional to the displacement of the tracer by the inhibitor.[10]

    • Determine the IC50 value by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal curve.[10]

G cluster_prep Reagent Preparation (3X) cluster_assay Assay Assembly and Incubation cluster_detection Data Acquisition and Analysis Compound_Prep Prepare serial dilutions of 7-azaindole inhibitors Add_Compound Add 5 µL of compound Compound_Prep->Add_Compound Kinase_Ab_Mix Prepare Kinase/ Eu-Antibody mixture Add_Kinase_Ab Add 5 µL of Kinase/Ab mix Kinase_Ab_Mix->Add_Kinase_Ab Tracer_Prep Prepare Alexa Fluor™ 647- labeled tracer solution Add_Tracer Add 5 µL of tracer Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase_Ab Add_Kinase_Ab->Add_Tracer Incubate Incubate for 1 hour at RT, protected from light Add_Tracer->Incubate Read_TR_FRET Read plate at 665 nm and 615 nm Incubate->Read_TR_FRET Calculate_Ratio Calculate Emission Ratio (665/615) Read_TR_FRET->Calculate_Ratio Determine_IC50 Determine IC50 from dose-response curve Calculate_Ratio->Determine_IC50

Caption: Workflow for TR-FRET Kinase Binding Assay.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of 7-azaindole-based kinase inhibitors on cancer cell lines.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 7-azaindole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 7-azaindole compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[11]

  • Formazan Solubilization: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate gently for 10 minutes at a low speed.[11]

  • Data Acquisition: Measure the absorbance of each well at 490 nm using an ELISA plate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway Diagrams

7-azaindole-based inhibitors often target kinases in critical signaling pathways implicated in cancer, such as the RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

RAF/MEK/ERK Signaling Pathway

Vemurafenib, a 7-azaindole-based inhibitor, targets the BRAF kinase in this pathway.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription phosphorylates Inhibitor 7-Azaindole Inhibitor (e.g., Vemurafenib) Inhibitor->RAF Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Inhibition of the RAF/MEK/ERK pathway.

PI3K/AKT/mTOR Signaling Pathway

Several 7-azaindole derivatives have been developed as potent inhibitors of PI3K.[8][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 converts PIP2 to AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Growth Cell Growth mTOR->Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid. The following sections address common issues encountered during synthesis, offering solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in the Initial Cyclization Step (Fischer Indole Synthesis Approach)

Question: I am attempting to synthesize the 1H-pyrrolo[2,3-b]pyridine core via a Fischer indole synthesis using a substituted pyridine hydrazine and a pyruvate derivative, but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the Fischer indole synthesis of 7-azaindole derivatives are a common challenge, often due to the electron-deficient nature of the pyridine ring, which can hinder the key[1][1]-sigmatropic rearrangement step.[2] Several factors could be contributing to this issue:

  • Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are critical. A catalyst that is too weak may not facilitate the reaction, while one that is too strong can lead to decomposition of the starting materials or intermediates.

  • Suboptimal Reaction Temperature: High temperatures can lead to the formation of tar and other polymeric byproducts, while low temperatures may result in an incomplete reaction.

  • Decomposition of Starting Materials: Pyridine hydrazines can be unstable, particularly under strongly acidic conditions and high temperatures.

Troubleshooting & Optimization Strategies:

ParameterRecommendationRationale
Acid Catalyst Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.Different substrates have varying sensitivities to acid strength. An empirical approach is often necessary to find the optimal catalyst.
Temperature Start with milder temperatures (e.g., 80-100 °C) and gradually increase if no reaction is observed. Monitor the reaction closely for the formation of dark, insoluble materials (tar).Finding the thermal window where the desired reaction proceeds without significant decomposition is key.
Solvent High-boiling point, polar aprotic solvents such as sulfolane or diphenyl ether can be effective. In some cases, running the reaction neat (without solvent) with PPA can improve yields.The solvent needs to be stable at the required reaction temperature and capable of dissolving the reactants.
Alternative Cyclization Consider alternative synthetic routes such as the Chichibabin cyclization or palladium-catalyzed cross-coupling reactions if the Fischer indole synthesis consistently fails.[3][4]These methods may offer milder reaction conditions and broader substrate scope.

Experimental Protocol: Optimized Fischer Indole Synthesis for 7-Azaindole Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted pyridylhydrazine (1.0 eq) and the pyruvate derivative (1.1 eq).

  • Catalyst Addition: Slowly add the chosen acid catalyst (e.g., polyphosphoric acid, 10-20 eq by weight) to the reactant mixture with stirring. The mixture will likely become viscous.

  • Heating: Heat the reaction mixture to the optimized temperature (e.g., 110-130 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by pouring the mixture onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., saturated NaHCO₃ or NH₄OH solution) until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Issue 2: Incomplete Hydrolysis of the Ester Precursor

Question: I have successfully synthesized ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, but I am struggling with the final hydrolysis step to obtain the carboxylic acid. The reaction is either incomplete or seems to stall. What can I do to drive the reaction to completion?

Answer: Incomplete hydrolysis of the ester is a frequent obstacle, particularly with sterically hindered esters or when the pyrrolopyridine core influences reactivity. The basicity of the pyridine nitrogen can also play a role.

Troubleshooting & Optimization Strategies:

ParameterRecommendationRationale
Base Increase the excess of the base (e.g., from 2-3 eq to 5-10 eq of LiOH or NaOH). Consider using a stronger base like potassium tert-butoxide in a non-aqueous solvent if standard conditions fail.A higher concentration of hydroxide ions can accelerate the saponification rate.
Co-solvent Add a co-solvent such as tetrahydrofuran (THF) or dioxane to the methanol/water mixture.[1]This can improve the solubility of the ester starting material, leading to a more homogeneous reaction mixture and faster reaction.
Temperature Increase the reaction temperature to reflux.Saponification rates are temperature-dependent.
Reaction Time Extend the reaction time and monitor progress carefully by TLC or LC-MS until the starting material is consumed.Some hydrolyses are simply slow and require longer reaction times.

Experimental Protocol: Robust Hydrolysis of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Dissolution: Dissolve the ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in a mixture of methanol and THF (e.g., 1:1 v/v).

  • Base Addition: Add an aqueous solution of NaOH or LiOH (5-10 eq) to the ester solution.

  • Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane) or LC-MS until the starting ester spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution in an ice bath and acidify to pH 3-4 with a suitable acid (e.g., 1M HCl). A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Issue 3: Difficulty in Purifying the Final Carboxylic Acid Product

Question: My final product, this compound, is proving difficult to purify. It streaks badly on silica gel chromatography and is not very soluble in common organic solvents for recrystallization. What are some effective purification strategies for this type of polar, amphoteric compound?

Answer: The purification of polar, heterocyclic carboxylic acids can be challenging due to their amphoteric nature and poor solubility in many organic solvents. Standard silica gel chromatography is often problematic due to strong interactions between the polar analyte and the acidic silica surface, leading to poor peak shape and recovery.

Troubleshooting & Optimization Strategies:

MethodRecommendationRationale
Acid/Base Extraction Perform an acid/base workup. Dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃), wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then re-precipitate the product by adding acid.This is a classical and often effective method for purifying carboxylic acids.
Reverse-Phase Chromatography Use C18-functionalized silica gel (reverse-phase) for column chromatography. A mobile phase of water/acetonitrile or water/methanol with a small amount of acid (e.g., 0.1% TFA or formic acid) is typically used.[5]The non-polar stationary phase minimizes strong ionic interactions, leading to better peak shapes for polar compounds.
Recrystallization If the product has sufficient solubility, recrystallization from a polar solvent system such as ethanol/water, acetic acid/water, or DMF/water can be effective.This method can yield highly pure crystalline material if a suitable solvent system is found.
Ion-Exchange Chromatography For particularly challenging purifications, anion-exchange chromatography can be employed. The carboxylic acid will bind to the resin and can be eluted by changing the pH or ionic strength of the eluent.This technique separates compounds based on their charge and is well-suited for ionic species.

Visualized Workflows and Logic

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Start Synthesis Cyclization Cyclization Reaction Start->Cyclization LowYield Low/No Yield? Cyclization->LowYield Hydrolysis Ester Hydrolysis IncompleteHydrolysis Incomplete Hydrolysis? Hydrolysis->IncompleteHydrolysis Purification Purification PurificationIssues Purification Difficulties? Purification->PurificationIssues FinalProduct Pure Product LowYield->Hydrolysis No Sol_Yield Optimize Catalyst Adjust Temperature Change Solvent LowYield->Sol_Yield Yes IncompleteHydrolysis->Purification No Sol_Hydrolysis Increase Base Add Co-solvent Increase Temperature IncompleteHydrolysis->Sol_Hydrolysis Yes PurificationIssues->FinalProduct No Sol_Purification Acid/Base Extraction Reverse-Phase C18 Recrystallization PurificationIssues->Sol_Purification Yes Sol_Yield->Cyclization Sol_Hydrolysis->Hydrolysis Sol_Purification->Purification

Caption: A troubleshooting workflow for the synthesis of this compound.

Fischer_Indole_Optimization Fischer Indole Synthesis Optimization Logic cluster_params Reaction Parameters to Investigate cluster_catalyst_options Catalyst Options cluster_temp_options Temperature Considerations cluster_solvent_options Solvent Choices Start Low Yield in Fischer Indole Synthesis Catalyst Catalyst Choice Start->Catalyst Temperature Reaction Temperature Start->Temperature Solvent Solvent System Start->Solvent Bronsted Brønsted Acids (HCl, H₂SO₄, p-TsOH) Catalyst->Bronsted Lewis Lewis Acids (ZnCl₂, BF₃·OEt₂) Catalyst->Lewis PPA Polyphosphoric Acid (PPA) Catalyst->PPA TempRange Screen 80-150 °C Temperature->TempRange MonitorTar Monitor for Tar Formation Temperature->MonitorTar HighBoiling High-Boiling Aprotic (Sulfolane, Diphenyl Ether) Solvent->HighBoiling Neat Neat (with PPA) Solvent->Neat Outcome Improved Yield Bronsted->Outcome Lewis->Outcome PPA->Outcome TempRange->Outcome MonitorTar->Outcome HighBoiling->Outcome Neat->Outcome

Caption: Decision logic for optimizing the Fischer indole synthesis step.

References

Technical Support Center: Synthesis of 7-Azaindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-azaindole-2-carboxylic acid.

Troubleshooting Guides

The primary route to 7-azaindole-2-carboxylic acid often involves the Hemetsberger-Knittel synthesis of an ester precursor, followed by hydrolysis. This guide addresses common issues encountered during this two-step process.

Diagram of the General Synthesis Workflow

Synthesis Workflow General Synthesis Workflow for 7-Azaindole-2-carboxylic Acid A Pyridine-4-carbaldehyde + Ethyl Azidoacetate B Knoevenagel Condensation (Base catalyst, e.g., NaOEt) A->B Step 1 C Ethyl 3-(pyridin-4-yl)-2-azidoacrylate B->C D Hemetsberger-Knittel Cyclization (Thermal decomposition in high-boiling solvent, e.g., xylene) C->D Step 2 E Ethyl 7-azaindole-2-carboxylate D->E F Hydrolysis (e.g., KOH, water/acetone) E->F Step 3 G 7-Azaindole-2-carboxylic Acid F->G

Caption: General workflow for the synthesis of 7-azaindole-2-carboxylic acid.

Problem 1: Low Yield of Ethyl 7-azaindole-2-carboxylate in Hemetsberger-Knittel Reaction
Potential Cause Troubleshooting/Solution
Decomposition of Reactant/Intermediate The ethyl 3-(pyridin-4-yl)-2-azidoacrylate intermediate can be unstable. It is recommended to use this intermediate immediately after preparation and purification. Avoid prolonged storage.
Suboptimal Reaction Temperature The thermal decomposition in the Hemetsberger-Knittel reaction is sensitive to temperature. If the temperature is too low, the reaction may be incomplete. If it is too high, decomposition and tar formation can occur. The optimal temperature is often substrate-dependent and may require empirical optimization. For many indole syntheses, a gradual increase from milder conditions is advisable.
Solvent Purity Ensure the use of a high-purity, dry, high-boiling point solvent (e.g., xylene) to maintain a consistent reaction temperature and avoid side reactions.
Incomplete Reaction Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has gone to completion before workup.
Problem 2: Presence of Significant Byproducts

Table of Common Byproducts and Their Identification

Byproduct Typical Identification Method(s) Reason for Formation
7-Azaindole1H NMR, LC-MSDecarboxylation of the final product, often due to excessive heat during synthesis or workup.
Unreacted Starting Materials1H NMR, LC-MSIncomplete reaction in either the condensation or cyclization step.
Aldol Condensation Products1H NMR, LC-MSSelf-condensation of pyridine-4-carbaldehyde under basic conditions.
Polymeric/Tar-like materialsVisual, Poor solubilityDecomposition of reactants or intermediates at high temperatures.

Diagram of Byproduct Formation Pathways

Byproduct Formation Common Byproduct Formation Pathways cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation A Ethyl 3-(pyridin-4-yl)-2-azidoacrylate B Ethyl 7-azaindole-2-carboxylate A->B Cyclization F Tar/Decomposition A->F Decomposition (Heat) C 7-Azaindole-2-carboxylic Acid B->C Hydrolysis D 7-Azaindole C->D Decarboxylation (Heat) E Aldol Products Pyridine_aldehyde Pyridine-4-carbaldehyde Pyridine_aldehyde->E Self-condensation (Base)

Caption: Logical relationships leading to common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 7-azaindole-2-carboxylic acid?

The most frequently observed byproduct is 7-azaindole, which results from the decarboxylation of the target molecule. This is particularly prevalent if the reaction or workup is performed at high temperatures. Other common impurities include unreacted starting materials and intermediates, as well as aldol condensation products of the starting pyridine-4-carbaldehyde.

Q2: How can I minimize the formation of 7-azaindole during the synthesis?

To minimize decarboxylation, it is crucial to control the temperature during the final steps of the synthesis and purification. During the hydrolysis of the ethyl ester, use the mildest effective conditions. For purification of the final carboxylic acid, avoid high temperatures. Recrystallization from a suitable solvent at moderate temperatures is often preferred over purification methods that require heating for extended periods. A patent suggests that for similar heterocyclic carboxylic acids, decarboxylation can occur at temperatures between 85-150 °C, especially in aprotic polar solvents.[1]

Q3: My Hemetsberger-Knittel reaction is giving a low yield. What are the likely causes?

Low yields in the Hemetsberger-Knittel synthesis can be attributed to several factors. The α-azidocinnamate intermediate is often unstable and can decompose upon standing or in the presence of base.[2][3] Therefore, it is best to use it immediately after its formation. The thermal cyclization step is also sensitive to temperature; too low a temperature will result in an incomplete reaction, while excessive heat can lead to decomposition and the formation of tar.[4]

Q4: I am having trouble with the hydrolysis of ethyl 7-azaindole-2-carboxylate. What conditions are recommended?

Alkaline hydrolysis using a base such as potassium hydroxide in a mixture of water and an organic solvent like acetone or ethanol is a common method.[5] The reaction is typically heated to reflux to ensure complete conversion. It is important to monitor the reaction to avoid prolonged heating, which could promote decarboxylation. After hydrolysis, careful acidification is required to precipitate the carboxylic acid.

Q5: What is a good method for purifying the final 7-azaindole-2-carboxylic acid?

Purification can often be achieved by recrystallization. The choice of solvent will depend on the specific impurities present. Common solvent systems for similar compounds include ethanol, water, or mixtures thereof. If significant amounts of 7-azaindole are present, a separation based on the acidic nature of the carboxylic acid, such as an acid-base extraction, may be effective before recrystallization.

Experimental Protocols

Key Experiment: Hemetsberger-Knittel Synthesis of Ethyl 7-azaindole-2-carboxylate (General Procedure)

This protocol is a generalized procedure based on the principles of the Hemetsberger-Knittel synthesis.

  • Step 1: Synthesis of Ethyl 3-(pyridin-4-yl)-2-azidoacrylate

    • To a solution of sodium ethoxide in ethanol, cool to 0 °C.

    • Add ethyl azidoacetate dropwise, keeping the temperature below 5 °C.

    • Add pyridine-4-carbaldehyde dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature until completion (monitor by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product may be used directly or purified by column chromatography.

  • Step 2: Thermal Cyclization to Ethyl 7-azaindole-2-carboxylate

    • Dissolve the ethyl 3-(pyridin-4-yl)-2-azidoacrylate in a high-boiling point solvent such as xylene.

    • Heat the solution to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS). The evolution of nitrogen gas should be observed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Key Experiment: Hydrolysis of Ethyl 7-azaindole-2-carboxylate

This protocol is a generalized procedure for the hydrolysis of the ester to the carboxylic acid.

  • Dissolve the ethyl 7-azaindole-2-carboxylate in a mixture of ethanol or acetone and water.

  • Add a stoichiometric excess of potassium hydroxide.

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., HCl) to precipitate the 7-azaindole-2-carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

References

Technical Support Center: Purification of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its derivatives?

A1: The most common purification techniques are column chromatography, recrystallization, and acid-base extraction. Column chromatography using silica gel is frequently employed to separate the desired compound from reaction byproducts and unreacted starting materials.[1] Recrystallization from a suitable solvent system is effective for obtaining highly pure crystalline solids. Acid-base extraction can be useful for separating the acidic product from neutral or basic impurities.[2]

Q2: My purified this compound appears colored (e.g., brown or yellow). What is the likely cause and how can I fix it?

A2: Discoloration in the final product is often due to the presence of residual starting materials, byproducts from the synthesis, or degradation of the compound.[2] Overheating during solvent removal or prolonged exposure to strong acids or bases can also lead to color formation.

Troubleshooting Steps:

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities.

  • Recrystallization: Performing a careful recrystallization can help in obtaining a pure, colorless product.

  • Chromatography: If discoloration persists, column chromatography is a reliable method to remove the colored impurities.

Q3: My yield is lower than expected after purification. What are the potential reasons and how can I improve it?

A3: Low yield can be attributed to several factors during the purification process:

  • Incomplete Precipitation: If precipitating the carboxylic acid, the pH of the solution may not be optimal for complete precipitation.

  • Product Solubility: The desired compound may have some solubility in the wash solvents, leading to material loss.

  • Mechanical Losses: Product can be lost during transfers between flasks and filtration apparatus.

  • Incomplete Reaction: The initial synthesis may not have gone to completion, resulting in a lower amount of the desired product to begin with.

Troubleshooting Steps:

  • Optimize pH: When precipitating the carboxylic acid, ensure the pH is sufficiently acidic (typically pH 2-3) by using a pH meter.[2]

  • Solvent Selection: Use pre-chilled wash solvents to minimize product solubility.

  • Careful Handling: Minimize mechanical losses by carefully scraping flask walls and using a minimal amount of cold solvent for transfers.

Q4: My HPLC or NMR analysis shows the presence of impurities after purification. What are the likely impurities and how can I remove them?

A4: Common impurities can include unreacted starting materials, reagents, or byproducts from side reactions. For instance, in syntheses involving coupling reactions, residual starting materials or homo-coupled products might be present.[3]

Troubleshooting & Optimization:

  • Column Chromatography: This is a very effective method for separating impurities with different polarities. A gradient elution is often necessary to achieve good separation. For carboxylic acids, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and prevent streaking.[2][3]

  • Recrystallization: If the impurity has significantly different solubility than the product, recrystallization can be a simple and effective purification method.

  • Preparative HPLC: For challenging separations or to obtain very high purity material, preparative HPLC can be employed.[3][4]

Troubleshooting Guides

Issue 1: Difficulty in Finding a Suitable Recrystallization Solvent

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • The compound is either too soluble or insoluble in common solvents.

  • Poor recovery of the product after recrystallization.

Possible Causes:

  • The chosen solvent or solvent system is not appropriate for the compound's polarity.

  • The cooling process is too rapid.

Solutions:

  • Systematic Solvent Screening:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and with gentle heating.

    • A good single solvent for recrystallization will dissolve the compound when hot but not at room temperature. .

  • Using a Solvent/Anti-Solvent System:

    • Dissolve the compound in a "good" solvent in which it is highly soluble.

    • Slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble until the solution becomes turbid.

    • Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

Issue 2: Product Streaking on Silica Gel Column Chromatography

Symptoms:

  • The product elutes as a broad, streaky band instead of a tight band.

  • Poor separation from impurities.

Possible Causes:

  • The carboxylic acid group is interacting strongly with the acidic silica gel.

  • The compound is not fully dissolving in the mobile phase at the top of the column.

Solutions:

  • Mobile Phase Modification: Add a small amount of a polar, acidic modifier to the eluent.

    • For example, adding 0.5-1% acetic acid or formic acid to the mobile phase can help to protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks.[2][3]

  • Sample Loading: Ensure the crude product is fully dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent before loading it onto the column. Alternatively, the "dry loading" technique can be used, where the crude product is adsorbed onto a small amount of silica gel before being loaded onto the column.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add the sample to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% dichloromethane or ethyl acetate/hexane mixture). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol).[1][5] The optimal solvent system will depend on the specific derivative being purified.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary

Compound TypePurification MethodEluent/SolventYieldPurityReference
1H-pyrrolo[2,3-b]pyridine derivativesColumn Chromatography5% MeOH in DCM45-60%Not specified[1]
1H-pyrrolo[3,2-g]isoquinoline derivativesColumn ChromatographyCH2Cl2/MeOH (97:3 to 94:6)51%Not specified
1H-pyrrolo[3,2-g]isoquinoline derivativesColumn ChromatographyCH2Cl2/MeOH (95:5 to 9:1)31%Not specified[5]
7H-pyrrolo[2,3-d]pyrimidine analogsColumn ChromatographyEtOAc/n-pentane (3:2)64%Not specified
7H-pyrrolo[2,3-d]pyrimidin-4-amine derivativesColumn ChromatographyAcetone/DCM (1:1)60-72%Not specified
1H-pyrrolo[2,3-c]pyridine-2-carboxylic acidNot specifiedNot specifiedNot specified97%[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product synthesis Crude Product extraction Acid-Base Extraction synthesis->extraction Optional chromatography Column Chromatography synthesis->chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization For high purity analysis Purity & Identity Check (HPLC, NMR, MS) chromatography->analysis recrystallization->analysis final_product Pure Compound analysis->final_product

Caption: General purification workflow for this compound and its derivatives.

troubleshooting_logic start Impure Product q1 Is the product colored? start->q1 a1 Treat with Activated Carbon or Recrystallize q1->a1 Yes q2 Are there multiple spots on TLC/peaks on HPLC? q1->q2 No a1->q2 a2 Perform Column Chromatography q2->a2 Yes q3 Is the yield low? q2->q3 No a2->q3 a3 Optimize Precipitation pH & Minimize Transfers q3->a3 Yes end Pure Product q3->end No a3->end

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Overcoming Poor Solubility of 7-Azaindole-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the poor solubility of 7-azaindole-2-carboxamide derivatives. The following troubleshooting guides and frequently asked questions (FAQs) offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My 7-azaindole-2-carboxamide derivative has extremely low aqueous solubility. What are the primary strategies I should consider to improve it?

A1: Poor aqueous solubility is a common challenge with aromatic, "flat" molecules like many 7-azaindole-2-carboxamide derivatives. The primary strategies to enhance solubility can be categorized into physical and chemical modifications.

  • Physical Modifications: These approaches alter the physical properties of the solid-state drug without changing its chemical structure. Key techniques include:

    • Particle Size Reduction: Increasing the surface area of the drug particles through methods like micronization and nanosuspension can improve the dissolution rate.

    • Crystal Habit Modification: This involves creating different crystalline forms (polymorphs), amorphous forms, or co-crystals, which can exhibit higher solubility than the stable crystalline form.

  • Chemical Modifications: These strategies involve altering the molecule itself or its immediate environment:

    • Salt Formation: For derivatives with ionizable groups (e.g., a basic amine), forming a salt can significantly increase aqueous solubility.

    • Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble molecule, enhancing its apparent solubility in water.

    • Structural Modification: Introducing polar or ionizable functional groups, such as basic amines, can dramatically improve solubility by allowing for ionization at physiological pH. For instance, replacing an indole ring with an azaindole moiety has been shown to enhance aqueous solubility.[1][2]

Q2: I am considering structural modification. Which functional groups are most effective at increasing the solubility of 7-azaindole-2-carboxamide derivatives?

A2: Introducing basic amine groups into the structure of 7-azaindole derivatives has been shown to cause a consistent and dramatic improvement in aqueous solubility. This is primarily due to the increased ionization of the molecule at physiological pH.

Q3: Can switching from an indole to a 7-azaindole scaffold guarantee improved solubility?

A3: While replacing an indole ring with a 7-azaindole moiety can lead to an enhancement in aqueous solubility, it does not guarantee high solubility.[1][2] Many 7-azaindole-2-carboxamide derivatives still exhibit poor solubility and may require further optimization using the techniques described in this guide.[1][2]

Troubleshooting Guides

Issue 1: Low Yield or No Formation of Co-crystals

Symptoms:

  • After the co-crystallization experiment, characterization (e.g., PXRD, DSC) shows only the starting materials or a physical mixture.

  • The yield of the co-crystal is significantly lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Co-former Selection The co-former may not have suitable hydrogen bonding motifs to interact with the 7-azaindole-2-carboxamide derivative. Screen a wider range of pharmaceutically acceptable co-formers with diverse functional groups (e.g., carboxylic acids, amides).
Incorrect Stoichiometry The molar ratio of the drug to the co-former is critical. Experiment with different stoichiometric ratios (e.g., 1:1, 1:2, 2:1).
Poor Solvent Selection The chosen solvent may be too good a solvent for both components, preventing supersaturation and crystallization, or it may preferentially dissolve one component. Experiment with solvents of varying polarities. For grinding methods, try liquid-assisted grinding with a small amount of a solvent in which both components are sparingly soluble.
Ineffective Crystallization Method The chosen method (e.g., solvent evaporation, grinding) may not be optimal. If solvent evaporation fails, try slurry crystallization or grinding methods.
Issue 2: Nanosuspension Formulation is Unstable and Aggregates Over Time

Symptoms:

  • Increase in particle size observed during storage.

  • Visible sedimentation or caking of the particles.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Stabilization The concentration or type of stabilizer (surfactant or polymer) may be inadequate to prevent particle aggregation due to high surface energy. Screen different types of stabilizers (e.g., Poloxamers, PVP, Tween 80) and optimize their concentration. A combination of stabilizers can sometimes be more effective.
Ostwald Ripening Smaller particles have higher saturation solubility than larger ones, leading to the growth of larger crystals at the expense of smaller ones. Use a stabilizer that effectively adsorbs to the particle surface and reduces the dissolution rate. The addition of a small amount of a viscosity-enhancing agent can also help.
Inappropriate Processing Parameters For high-pressure homogenization, the pressure and number of cycles may not be optimized. Increase the homogenization pressure and/or the number of cycles to achieve a more uniform and smaller particle size distribution.
Issue 3: Cyclodextrin Complexation Does Not Significantly Improve Solubility

Symptoms:

  • The phase solubility diagram shows a minimal increase in drug solubility with increasing cyclodextrin concentration.

  • The dissolution rate of the complex is not substantially different from the pure drug.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Poor Fit of the Drug in the Cyclodextrin Cavity The size of the 7-azaindole-2-carboxamide derivative may not be suitable for the cavity of the chosen cyclodextrin (e.g., β-cyclodextrin). Try different types of cyclodextrins (α-, β-, γ-cyclodextrin) or modified cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) which have different cavity sizes and higher aqueous solubility.
Inefficient Complexation Method The method used to prepare the inclusion complex may not have resulted in a high degree of complexation. The freeze-drying method often produces amorphous complexes with high solubility. The kneading method is also a simple and effective technique.
Formation of Aggregates At higher concentrations, cyclodextrins and their complexes can form aggregates, which may reduce the effective concentration of cyclodextrin available for complexation. Adjusting the concentration and temperature can help minimize aggregation.

Data Presentation: Solubility of Azaindole Derivatives

The following table presents a comparison of the calculated and experimental thermodynamic solubility of an indole-2-carboxamide, a 6-azaindole-2-carboxamide, and a 7-azaindole-2-carboxamide derivative in phosphate-buffered saline (PBS) at pH 7.4. This data illustrates that while replacing the indole with an azaindole moiety can improve solubility, the resulting compounds can still be poorly soluble.[1][3]

Table 1: Comparative Solubility of Indole and Azaindole Derivatives

CompoundStructureCalculated Aqueous Solubility (µg/mL)Experimental Thermodynamic Solubility (µg/mL)
Indole-2-carboxamide Derivative (3a) N-((4-(dimethylamino)phenyl)ethyl)-5-chloro-3-ethyl-1H-indole-2-carboxamide3.00
6-Azaindole-2-carboxamide Derivative (3c) N-((4-(dimethylamino)phenyl)ethyl)-5-chloro-3-ethyl-1H-pyrrolo[3,2-c]pyridine-2-carboxamide8.01.6
7-Azaindole-2-carboxamide Derivative (9a) N-((4-(dimethylamino)phenyl)ethyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxamideNot ReportedNot Determined (exceptionally low solubility)[1]

Data sourced from "Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators".[1][3]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound.

Materials:

  • 7-azaindole-2-carboxamide derivative (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (or other suitable organic solvent)

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of the solid 7-azaindole-2-carboxamide derivative to a vial.

  • Add a known volume of PBS (pH 7.4) to the vial.

  • Seal the vial and place it in an orbital shaker/incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the suspension for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent (e.g., acetonitrile) to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the thermodynamic solubility based on the measured concentration and the dilution factor.

Protocol 2: Preparation of Nanosuspension by High-Pressure Homogenization

This protocol describes the preparation of a nanosuspension using a top-down approach.

Materials:

  • 7-azaindole-2-carboxamide derivative (micronized powder)

  • Stabilizer (e.g., Poloxamer 188, PVP K30)

  • Purified water

  • High-speed stirrer

  • High-pressure homogenizer

Procedure:

  • Prepare a stabilizer solution by dissolving the chosen stabilizer in purified water.

  • Disperse the micronized 7-azaindole-2-carboxamide derivative in the stabilizer solution under high-speed stirring to form a pre-suspension.

  • Pass the pre-suspension through the high-pressure homogenizer.

  • Apply a specific homogenization pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 10-20 cycles). The optimal pressure and number of cycles should be determined experimentally.

  • Collect the resulting nanosuspension.

  • Characterize the nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

Protocol 3: Co-crystal Preparation by Solvent Evaporation

This protocol details a common method for preparing co-crystals.

Materials:

  • 7-azaindole-2-carboxamide derivative

  • Co-former (e.g., a pharmaceutically acceptable carboxylic acid)

  • A common solvent in which both components are soluble

  • Glass vial or flask

  • Stir plate and stir bar

  • Rotary evaporator or a slow evaporation setup (e.g., perforated parafilm cover)

Procedure:

  • Dissolve stoichiometric amounts of the 7-azaindole-2-carboxamide derivative and the co-former in a minimal amount of the common solvent in a vial.

  • Stir the solution at room temperature for a period to ensure complete dissolution and interaction between the components.

  • Allow the solvent to evaporate slowly at room temperature. This can be achieved by covering the vial with a perforated seal or by using a rotary evaporator at a controlled temperature and pressure.

  • Once the solvent has completely evaporated, collect the solid material.

  • Characterize the resulting solid using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase (the co-crystal).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_physical_methods Physical Methods cluster_chemical_methods Chemical Methods cluster_characterization Characterization & Analysis cluster_outcome Desired Outcome problem Poor Aqueous Solubility of 7-Azaindole-2-Carboxamide Derivative physical Physical Modification problem->physical Explore chemical Chemical Modification problem->chemical Explore nanosuspension Nanosuspension physical->nanosuspension cocrystal Co-crystallization physical->cocrystal complexation Cyclodextrin Complexation chemical->complexation salt Salt Formation chemical->salt analysis Solubility & Dissolution Testing nanosuspension->analysis cocrystal->analysis complexation->analysis salt->analysis outcome Enhanced Solubility & Improved Bioavailability analysis->outcome

Caption: Experimental workflow for addressing poor solubility.

signaling_pathway cluster_drug Poorly Soluble Drug cluster_solution Aqueous Medium cluster_enhancer Solubility Enhancement drug 7-Azaindole-2-Carboxamide (Solid State) dissolved_drug Dissolved Drug (Low Concentration) drug->dissolved_drug Slow Dissolution cyclodextrin Cyclodextrin drug->cyclodextrin Complexation dissolved_drug->drug Precipitation complex Drug-Cyclodextrin Inclusion Complex (Higher Apparent Solubility) cyclodextrin->complex Encapsulation complex->dissolved_drug Enhanced Dissolution

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

References

Technical Support Center: N-Alkylation of the 7-Azaindole Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of the 7-azaindole ring.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of 7-azaindole and offers potential solutions in a question-and-answer format.

Q1: I am observing a mixture of N1 and N7 alkylated products. How can I improve the regioselectivity for N1-alkylation?

A1: Achieving high regioselectivity between the N1 (pyrrole) and N7 (pyridine) positions is a primary challenge in the alkylation of 7-azaindole. The outcome is influenced by factors such as the choice of base, solvent, and reaction temperature.[1][2]

  • Base and Solvent Selection: For preferential N1-alkylation, stronger bases that facilitate the formation of the N1-anion are typically used in polar aprotic solvents. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a widely employed method to favor N1-alkylation.[3] Weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like N,N-dimethylformamide (DMF) can sometimes lead to mixtures or favor N7-alkylation.[4][5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity. It is advisable to perform the deprotonation step at 0 °C before the addition of the alkylating agent.[3]

  • Protecting Groups: In some cases, transient protection of the N7 position can direct alkylation to the N1 position. However, this adds extra steps to the synthetic sequence.

Q2: My reaction is yielding the N7-alkylated product (quaternization) instead of the desired N1-alkylated product. What causes this and how can I prevent it?

A2: Formation of the N7-alkylated pyridinium salt occurs when the pyridine nitrogen acts as the nucleophile. This is more likely to happen under neutral or acidic conditions, or with highly reactive alkylating agents.[6]

  • Ensure Complete Deprotonation: The key to preventing N7-alkylation is the efficient deprotonation of the N1-proton to form the more nucleophilic N1-anion. Using a sufficiently strong base like sodium hydride (NaH) is crucial.

  • Avoid Acidic Conditions: Ensure the reaction medium is basic. Any acidic impurities can protonate the N7 position, making it more susceptible to alkylation.

  • Choice of Alkylating Agent: Highly reactive alkylating agents such as methyl iodide may lead to a higher proportion of N7-alkylation. If possible, consider using a less reactive alkylating agent.

Q3: Besides N1/N7 regioselectivity, I am observing C3-alkylation as a side product. How can this be minimized?

A3: C3-alkylation is a common side reaction in indole chemistry, and can also occur with 7-azaindole, although it is generally less favored than N-alkylation.

  • Strong Base/Polar Aprotic Solvent: Similar to promoting N1-selectivity, the use of a strong base like NaH in a polar aprotic solvent like DMF or THF generally favors N-alkylation over C3-alkylation.[7]

  • Steric Hindrance: Introducing a bulky substituent at the C2 position of the 7-azaindole ring can sterically hinder the C3 position, thereby reducing the likelihood of C3-alkylation.

Q4: My N-alkylation reaction is showing low or no conversion. What are the possible reasons and how can I improve the yield?

A4: Low conversion can be attributed to several factors, including inactive reagents, insufficient deprotonation, or inappropriate reaction conditions.

  • Anhydrous Conditions: Reactions involving strong bases like NaH are highly sensitive to moisture. Ensure that all glassware is oven-dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Reagent Quality: Use freshly opened or properly stored anhydrous solvents and high-purity reagents. The 7-azaindole starting material should also be pure.

  • Deprotonation Time: Allow sufficient time for the complete deprotonation of the 7-azaindole before adding the alkylating agent. This is typically indicated by the cessation of hydrogen gas evolution when using NaH.

  • Reaction Temperature and Time: Some alkylations may require heating to proceed at a reasonable rate. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Q5: I am getting a significant amount of dialkylated product. How can I favor mono-alkylation?

A5: Dialkylation can occur if the mono-alkylated product is further alkylated.

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration and reduce the chance of a second alkylation event.[7]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the N-alkylation of 7-azaindole?

A: The N-alkylation of 7-azaindole typically proceeds via a two-step mechanism. First, a base is used to deprotonate the pyrrole nitrogen (N1), forming a resonance-stabilized 7-azaindole anion. This anion then acts as a nucleophile and attacks the electrophilic alkylating agent in an SN2 reaction to form the N1-alkylated product.

Q: Which nitrogen on the 7-azaindole ring is more acidic?

A: The proton on the N1 (pyrrole) nitrogen is significantly more acidic than any potential proton on the N7 (pyridine) nitrogen. Therefore, deprotonation occurs preferentially at the N1 position.

Q: Can I use protecting groups to control the regioselectivity of N-alkylation?

A: Yes, protecting groups can be employed to achieve selective N-alkylation. For example, protecting the more nucleophilic N1 position would allow for subsequent functionalization at the N7 position. Conversely, although less common, a temporary protecting group on the N7 position could direct alkylation to N1. However, the use of protecting groups adds steps to the synthesis and may require optimization of both the protection and deprotection steps.[8]

Quantitative Data Summary

The following tables summarize the influence of various reaction conditions on the yield and regioselectivity of the N-alkylation of 7-azaindole and related heterocycles.

Table 1: Effect of Base and Solvent on N1/N7 Regioselectivity

7-Azaindole DerivativeBaseSolventAlkylating AgentN1:N7 RatioTotal Yield (%)Reference
7-AzaindoleNaHTHFBenzyl BromideMajor N1Not Reported[3]
7-AzaindoleK2CO3DMFMethyl IodideMixtureNot Reported[4]
7-AzaindoleCs2CO3DMFBenzyl BromideMixtureNot Reported[5]
7-AzaindazoleNoneButanoneAlkyl HalideSelective N7Good[6]

Table 2: Yields for N1-Alkylation of 7-Azaindole with NaH in THF

Alkylating AgentReaction Time (h)Yield (%)
Methyl Iodide12~85
Ethyl Bromide16~80
Benzyl Bromide12~90
Allyl Bromide10~88

Note: The data in this table is compiled from typical results reported in the literature for indole and azaindole derivatives and serves as a general guide.

Key Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation of 7-Azaindole using Sodium Hydride

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 7-azaindole (1.0 eq.).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the 7-azaindole (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05-1.1 eq.) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-alkylated 7-azaindole.[3]

Visualizations

Signaling Pathways and Experimental Workflows

N_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) 7_Azaindole 7-Azaindole Anion 7-Azaindole Anion 7_Azaindole->Anion + Base - H₂ (if NaH) Base Base (e.g., NaH) N1_Product N1-Alkylated 7-Azaindole Anion->N1_Product + R-X - X⁻ Alkyl_Halide Alkyl Halide (R-X)

Caption: General mechanism of the N1-alkylation of 7-azaindole.

Troubleshooting_Regioselectivity start Mixture of N1 and N7 Alkylated Products q1 Desired Product? start->q1 n1_path N1-Alkylation q1->n1_path N1 n7_path N7-Alkylation q1->n7_path N7 cond_n1 Use Strong Base (NaH) in Polar Aprotic Solvent (THF) Low Temperature n1_path->cond_n1 cond_n7 Use Weaker Base (K2CO3) or Neutral/Acidic Conditions n7_path->cond_n7 end_n1 Selective N1-Product cond_n1->end_n1 end_n7 Selective N7-Product cond_n7->end_n7

Caption: Decision workflow for controlling N1 vs. N7 regioselectivity.

References

Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most frequently employed method involves a two-step sequence:

  • Hemetsberger-Knittel Synthesis: This reaction constructs the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core by the thermal decomposition of an ethyl 2-azido-3-(pyridin-3-yl)acrylate intermediate. This typically yields ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

  • Saponification: The resulting ethyl ester is then hydrolyzed under basic conditions to afford the desired this compound.[1]

Q2: I am experiencing low yields in the Hemetsberger-Knittel synthesis of the ethyl ester precursor. What are the likely causes and solutions?

A2: Low yields in the Hemetsberger-Knittel synthesis are often attributed to the instability of the α-azidoacrylate starting material, especially in the presence of base.[2] Here are some troubleshooting tips:

  • Reaction Temperature: In some cases, higher temperatures and shorter reaction times have been shown to improve yields for the synthesis of azaindoles compared to analogous indoles.[3]

  • Microwave Synthesis: Utilizing microwave irradiation can significantly improve yields and reduce the formation of side products by enabling rapid and controlled heating.[2]

  • Starting Material Purity: Ensure the purity of the starting pyridine-3-carbaldehyde and ethyl azidoacetate, as impurities can interfere with the initial condensation step.

Q3: My saponification of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is not going to completion or is giving low yields of the carboxylic acid. What can I do?

A3: Incomplete saponification or low yields can be due to several factors:

  • Insufficient Base or Reaction Time: Ensure that a sufficient excess of base (e.g., NaOH or KOH) is used and that the reaction is allowed to proceed for an adequate amount of time. Monitoring the reaction by TLC or LC-MS is crucial to determine completion.

  • Hydrolysis Conditions: The choice of solvent and temperature can be critical. A mixture of an alcohol (e.g., methanol or ethanol) and water is commonly used.[1] Heating may be required to drive the reaction to completion.

  • Work-up Procedure: Careful acidification of the reaction mixture is necessary to precipitate the carboxylic acid. The pH should be adjusted to the isoelectric point of the product to maximize precipitation and minimize its solubility in the aqueous layer.

Q4: What are some common side products I should be aware of during the synthesis?

A4:

  • In the Hemetsberger-Knittel step: Incomplete cyclization can lead to the persistence of the azidoacrylate intermediate. At higher temperatures, decarboxylation of the target ester can sometimes occur, though this is less common for the ester than the carboxylic acid.

  • In the Saponification step: Incomplete hydrolysis will leave unreacted ester. Overly harsh basic conditions or prolonged reaction times at high temperatures could potentially lead to degradation of the heterocyclic ring system, although 7-azaindoles are generally robust.

Q5: What are the recommended methods for purifying the final this compound?

A5:

  • Recrystallization: This is a common method for purifying solid carboxylic acids. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold. For carboxylic acids, polar solvents like ethanol, methanol, or water, or mixtures thereof, are often good choices.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A polar eluent system, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and improve peak shape, is typically used.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield in Hemetsberger-Knittel Synthesis Instability of α-azidoacrylate intermediate.[2]Consider using microwave-assisted synthesis for better temperature control and shorter reaction times.[2] Ensure high purity of starting materials.
Suboptimal reaction temperature.Experiment with higher reaction temperatures and shorter reaction durations, as this has been found to be beneficial for azaindole synthesis.[3]
Incomplete Saponification Insufficient amount of base or reaction time.Use a larger excess of NaOH or KOH and monitor the reaction progress using TLC or LC-MS to ensure completion.
Inefficient hydrolysis conditions.Optimize the solvent system (e.g., adjust the ratio of alcohol to water) and consider increasing the reaction temperature.
Difficulty in Isolating the Carboxylic Acid Product remains dissolved in the aqueous layer after work-up.Carefully adjust the pH of the aqueous layer to the isoelectric point of the carboxylic acid to induce precipitation. Cool the solution to further decrease solubility.
Formation of an emulsion during extraction.Add a saturated brine solution to help break the emulsion.
Product Contamination Presence of unreacted starting materials or side products.For the final product, recrystallization is the preferred first step for purification. If impurities persist, utilize silica gel column chromatography with an appropriate solvent system.
Decarboxylation of the final product.Avoid excessive heating of the carboxylic acid, especially under acidic or basic conditions, as this can promote the loss of CO2.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate via Hemetsberger-Knittel Reaction

This protocol is a general representation and may require optimization.

  • Condensation: To a solution of sodium ethoxide in ethanol, add pyridine-3-carbaldehyde and ethyl azidoacetate at a low temperature (e.g., 0 °C).

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude ethyl 2-azido-3-(pyridin-3-yl)acrylate in a high-boiling solvent such as xylene or Dowtherm A.

  • Thermolysis: Heat the solution to reflux and monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

  • Purification: Cool the reaction mixture and purify the product by silica gel column chromatography to yield ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Protocol 2: Saponification of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Hydrolysis: Dissolve ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting ester is no longer detectable.

  • Work-up: Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl).

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Comparison of Reported Yields for 7-Azaindole Synthesis Methods

Synthetic MethodStarting MaterialsProductReported Yield (%)Reference
Hemetsberger-KnittelPyridine-3-carbaldehyde, Ethyl azidoacetateEthyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylateTypically >70%--INVALID-LINK--[4]
Bartoli Synthesis2-Nitropyridine derivatives, Vinyl magnesium bromideSubstituted 7-azaindolesVaries--INVALID-LINK--[4]
Fischer Indole SynthesisPyridylhydrazines, Ketones/AldehydesSubstituted 7-azaindolesGenerally low for 7-azaindole--INVALID-LINK--[4]
Larock Indole Synthesis2-Amino-3-iodopyridine, Alkynes2,3-Disubstituted 7-azaindolesGood to excellent--INVALID-LINK--[4]

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_step1 Step 1: Hemetsberger-Knittel Synthesis cluster_step2 Step 2: Saponification start Pyridine-3-carbaldehyde + Ethyl azidoacetate condensation Condensation (Base, e.g., NaOEt) start->condensation azidoacrylate Ethyl 2-azido-3-(pyridin-3-yl)acrylate condensation->azidoacrylate thermolysis Thermolysis (Heat or Microwave) azidoacrylate->thermolysis ester Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate thermolysis->ester ester2 Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrolysis Hydrolysis (Base, e.g., NaOH) ester2->hydrolysis carboxylate Sodium 1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrolysis->carboxylate acidification Acidification (e.g., HCl) carboxylate->acidification final_product This compound acidification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram

troubleshooting_yield cluster_step1_troubleshooting Troubleshooting Step 1 cluster_step2_troubleshooting Troubleshooting Step 2 start Low Yield of Final Product check_step1 Check Yield of Step 1 (Ester Formation) start->check_step1 check_step2 Check Yield of Step 2 (Saponification) start->check_step2 low_yield_step1 Low Yield in Step 1 check_step1->low_yield_step1 low_yield_step2 Low Yield in Step 2 check_step2->low_yield_step2 cause1_step1 Impure Starting Materials low_yield_step1->cause1_step1 cause2_step1 Decomposition of Azidoacrylate low_yield_step1->cause2_step1 cause3_step1 Suboptimal Temperature low_yield_step1->cause3_step1 solution1_step1 Purify Aldehyde and Azidoacetate cause1_step1->solution1_step1 solution2_step1 Use Microwave Synthesis cause2_step1->solution2_step1 solution3_step1 Optimize Reaction Time and Temperature cause3_step1->solution3_step1 cause1_step2 Incomplete Reaction low_yield_step2->cause1_step2 cause2_step2 Product Loss During Work-up low_yield_step2->cause2_step2 cause3_step2 Product Degradation low_yield_step2->cause3_step2 solution1_step2 Increase Base/Time/Temp cause1_step2->solution1_step2 solution2_step2 Optimize pH for Precipitation cause2_step2->solution2_step2 solution3_step2 Use Milder Conditions cause3_step2->solution3_step2

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Amide Bond Formation with Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting amide bond formation involving electron-deficient anilines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of these challenging amide bonds.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with an electron-deficient aniline failing or giving low yields?

The primary reason for low reactivity is the reduced nucleophilicity of the aniline. Electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), significantly decrease the electron density on the nitrogen atom through inductive and resonance effects. This makes the aniline a poor nucleophile, leading to sluggish or incomplete reactions with activated carboxylic acids.[1]

Q2: Standard coupling reagents like DCC or EDC/HOBt are not working. What are more effective alternatives?

While standard carbodiimide reagents are often insufficient for weakly nucleophilic anilines, several more potent coupling agents can be employed.[2][3] The choice of reagent is critical and often depends on the specific substrates.

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form activated OBt/OAt esters that react more readily with weak nucleophiles.[3][4] HATU, in particular, is often a go-to reagent for difficult couplings.[2][3]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very powerful. PyAOP is noted to be particularly effective for coupling N-methylated amino acids.[4]

  • Acyl Fluoride Precursors: In-situ generation of acyl fluorides from the carboxylic acid using reagents like TFFH or BTFFH can be a highly effective strategy for coupling with both electron-deficient and sterically hindered amines.[5][6][7]

Q3: What is the role of additives like HOBt and DMAP, and are they necessary?

Additives play a crucial role in enhancing reaction rates and minimizing side reactions.

  • Hydroxybenzotriazole (HOBt): When used with carbodiimides like EDC, HOBt forms an active ester intermediate. This intermediate is more reactive than the O-acylisourea formed with EDC alone and is less prone to side reactions. Using HOBt is strongly recommended to improve efficiency and reduce racemization.[3][4]

  • 4-Dimethylaminopyridine (DMAP): DMAP can act as an acyl transfer catalyst, forming a highly reactive acyliminium ion intermediate.[2] For electron-deficient anilines, using a stoichiometric amount of DMAP along with EDC and a catalytic amount of HOBt has been shown to be critical for achieving good yields and reasonable reaction times.[2][8]

Q4: I am observing significant side product formation. What are the common side reactions and how can they be minimized?

Several side reactions can occur during amide coupling, especially with highly activated systems.

  • Guanidinium Formation: Uronium/aminium reagents like HATU can react with the amine nucleophile to form an undesired guanidinium byproduct. To minimize this, it is crucial to pre-activate the carboxylic acid with the coupling reagent before adding the aniline.[6]

  • Racemization: If the carboxylic acid has a chiral center at the α-position, racemization can be a significant issue, particularly with strong bases and high temperatures. Using additives like HOBt or OxymaPure and maintaining lower reaction temperatures can help suppress epimerization.[3][6]

  • Hydrolysis: The activated carboxylic acid intermediate is sensitive to moisture. Using anhydrous solvents and reagents is essential to prevent hydrolysis back to the starting carboxylic acid.[6]

Q5: What are the recommended bases and solvents for these reactions?

  • Bases: A non-nucleophilic organic base is typically required to neutralize the acid formed during the reaction and to deprotonate the aniline. N,N-Diisopropylethylamine (DIPEA) is the most commonly used base.[3] In cases with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be preferred.[3]

  • Solvents: Anhydrous polar aprotic solvents are generally the best choice. Dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (ACN) are frequently used.[1][6]

Data Presentation

Table 1: Comparison of Coupling Reagents for an Electron-Deficient Amide Coupling

EntryCoupling ReagentBase (equiv.)SolventTime (h)Temp (°C)Yield (%)Reference
1HATU (1.0)DIPEA (5.0)DMF52338[2]
2BOP-Cl (1.5)Et₃N (3.0)CH₂Cl₂242328[2]
3EDC (1.0) / HOBt (0.1) / DMAP (1.0)DIPEA (5.0)ACN182385-95[2][8]

Yields are for the coupling of a representative carboxylic acid with an electron-deficient aniline and are illustrative. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/DMAP/HOBt [1][2]

  • Preparation: To a round-bottom flask containing a magnetic stir bar, add the carboxylic acid (1.0 mmol), 4-dimethylaminopyridine (DMAP, 1.0 mmol), and hydroxybenzotriazole (HOBt, 0.1 mmol).

  • Dissolution: Dissolve the solids in anhydrous acetonitrile (ACN, 10 mL).

  • Reagent Addition: Add the electron-deficient aniline (1.1 mmol) followed by N,N-diisopropylethylamine (DIPEA, 5.0 mmol) to the solution.

  • Initiation: Cool the reaction mixture in an ice bath to 0 °C. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0 mmol) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (15 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling via In-Situ Acyl Fluoride Formation [6]

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Activation: Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Acyl Fluoride Formation: Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in-situ.

  • Coupling: Add the electron-deficient aniline (1.1 equivalents) to the reaction mixture. For very unreactive anilines, the reaction may require heating.

  • Reaction: Monitor the reaction for completeness by TLC or LC-MS. Reaction times can be significantly longer for these couplings.

  • Workup and Purification: Once complete, cool the reaction to room temperature, quench with water, and perform a standard aqueous workup and extraction. Purify the crude product by column chromatography.

Mandatory Visualization

Troubleshooting_Workflow start Start: Low Yield in Amide Coupling with Electron-Deficient Aniline q1 Is the coupling reagent potent enough? (e.g., standard DCC/EDC) start->q1 sol1 Upgrade to a stronger coupling reagent: - HATU, HBTU (Uronium) - PyBOP, PyAOP (Phosphonium) - In-situ Acyl Fluoride (TFFH) q1->sol1 No q2 Are catalytic additives being used? q1->q2 Yes sol1->q2 sol2 Introduce effective additives: - Add HOBt (or Oxyma) with EDC. - Use stoichiometric DMAP with EDC/HOBt for very weak nucleophiles. q2->sol2 No q3 Is pre-activation performed (for Uronium/Aminium reagents)? q2->q3 Yes sol2->q3 sol3 Implement pre-activation: 1. Mix Carboxylic Acid + Coupling Reagent + Base. 2. Stir for 15-30 min. 3. Add Aniline. q3->sol3 No q4 Are reaction conditions optimal? (Anhydrous, Base, Temp) q3->q4 Yes sol3->q4 sol4 Optimize Conditions: - Ensure anhydrous solvents/reagents. - Use a non-nucleophilic base (DIPEA). - Consider increasing temperature for sluggish reactions. q4->sol4 No end_success Problem Resolved: Improved Yield q4->end_success Yes sol4->end_success end_fail If issues persist, consider alternative synthetic routes or catalysts (e.g., Nb₂O₅).

Caption: Troubleshooting workflow for amide bond formation.

Reagent_Activation_Pathway cluster_0 Carboxylic Acid Activation cluster_1 Amide Formation RCOOH R-COOH Activated_Ester Activated Intermediate (e.g., O-Acylisourea, HOBt-Ester) RCOOH->Activated_Ester + EDC/HOBt Acyliminium Highly Reactive Acyliminium Ion Activated_Ester->Acyliminium + DMAP (cat.) Amide R-CO-NH-Ar (Product) Activated_Ester->Amide + Ar-NH₂ (Slow) Acyliminium->Amide + Ar-NH₂ (Fast) Aniline Ar-NH₂ (Electron-Deficient)

Caption: Catalytic cycle of DMAP in amide coupling.

References

Technical Support Center: Synthesis of Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of substituted 7-azaindoles. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of substituted 7-azaindoles?

A1: The synthesis of substituted 7-azaindoles can be accompanied by several side reactions, primarily due to the electronic nature of the bicyclic heteroaromatic system. The most frequently encountered issues include:

  • Poor Regioselectivity: Functionalization can occur at multiple positions on the 7-azaindole core (C2, C3, C4, C5, C6), leading to a mixture of isomers that can be difficult to separate.

  • Dimerization: Under certain conditions, particularly with reactive intermediates or in the presence of specific catalysts, 7-azaindole molecules can dimerize.[1][2][3]

  • N-Oxidation: The pyridine nitrogen of the 7-azaindole is susceptible to oxidation, especially when using strong oxidizing agents or under aerobic conditions, forming the corresponding N-oxide.[4][5][6]

  • Homocoupling: During cross-coupling reactions, such as Suzuki-Miyaura coupling, the boronic acid reagent can couple with itself to form a symmetrical biaryl byproduct, reducing the yield of the desired substituted 7-azaindole.[7][8][9]

  • Over-substitution: In some cases, multiple substitutions can occur on the 7-azaindole ring, leading to the formation of di- or tri-substituted byproducts.

Q2: How can I control the regioselectivity of functionalization on the 7-azaindole ring?

A2: Controlling regioselectivity is a critical aspect of 7-azaindole synthesis. The outcome is influenced by the electronic properties of the ring, the nature of the substituent, and the reaction conditions. Here are some strategies:

  • Directed Metalation: Employing a directing group can facilitate metalation and subsequent functionalization at a specific position. For example, a carbamoyl group at the N7 position can direct lithiation to the C6 position.[10]

  • Protecting Groups: Protecting the N1-H of the pyrrole ring can alter the electronic distribution and steric environment, thereby influencing the site of subsequent reactions.

  • Choice of Catalyst and Ligand: In metal-catalyzed reactions, the choice of catalyst and ligand can significantly impact regioselectivity. Bulky ligands, for instance, may favor reaction at less sterically hindered positions.

  • Reaction Conditions: Temperature, solvent, and the nature of the base can all play a role in determining the kinetic versus thermodynamic product, thus affecting the regioselectivity.

Q3: What causes the formation of 7-azaindole-N-oxide, and how can it be avoided?

A3: The formation of 7-azaindole-N-oxide occurs when the pyridine nitrogen is oxidized. This can be intentional for subsequent functionalization or an undesired side reaction.

  • Causes: The use of peroxy acids (e.g., m-CPBA), hydrogen peroxide, or other oxidizing agents can lead to N-oxidation.[5][6] Reactions carried out in the presence of air for extended periods can also result in slow oxidation.

  • Prevention: To avoid N-oxide formation, it is crucial to use deoxygenated solvents, maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, and avoid the use of strong oxidizing agents unless specifically required. If N-oxidation is unavoidable, the N-oxide can often be reduced back to the 7-azaindole using reducing agents like triphenylphosphine or zinc dust.[4]

Troubleshooting Guides

Issue 1: Poor Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Symptoms:

  • Low yield of the desired substituted 7-azaindole.

  • Presence of a significant amount of a symmetrical biaryl byproduct in the crude reaction mixture, identified by mass spectrometry.

  • Recovery of unreacted starting materials.

Possible Causes and Solutions:

CauseRecommended Solution
1. Homocoupling of Boronic Acid a. Oxygen Contamination: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (N₂ or Ar) or by using the freeze-pump-thaw technique.[9] b. Inappropriate Catalyst/Ligand: Use a palladium(0) precatalyst or a catalyst system that rapidly generates the active Pd(0) species. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote the desired cross-coupling over homocoupling.[9]
2. Catalyst Deactivation a. Impurities in Starting Materials: Ensure all starting materials and reagents are pure and dry. b. Sub-optimal Ligand: The chosen ligand may not be suitable for the specific substrate. Screen a panel of ligands to find the optimal one for your reaction.
3. Inefficient Transmetalation a. Inappropriate Base: The choice of base is critical for the transmetalation step. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the most effective one. b. Poor Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent system.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halo-7-azaindole

  • To a dry Schlenk flask, add the halo-7-azaindole (1.0 equiv), the boronic acid (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Multiple Isomers during Electrophilic Substitution

Symptoms:

  • The crude NMR spectrum shows multiple sets of peaks corresponding to different isomers of the substituted 7-azaindole.

  • Difficulty in isolating the desired isomer by standard purification techniques.

Possible Causes and Solutions:

CauseRecommended Solution
1. Competing Reaction Sites a. Lack of Directing Group: The inherent electronic properties of the 7-azaindole ring allow for attack at multiple positions. Introduce a directing group to favor substitution at a specific site.[10] b. Steric Hindrance: If the desired position is sterically hindered, reaction at an alternative site may be favored. Consider a different synthetic route or a smaller electrophile.
2. Reaction Conditions Favoring Mixture a. Kinetic vs. Thermodynamic Control: The reaction may be under kinetic control, leading to a mixture of products. Try running the reaction at a different temperature or for a longer duration to favor the thermodynamically more stable isomer. b. Solvent Effects: The polarity of the solvent can influence the regioselectivity. Screen a range of solvents with different polarities.
3. N1-H Reactivity a. Unprotected N1-H: The N1-H of the pyrrole ring can be deprotonated, leading to N-substitution or altered reactivity of the ring. Protect the N1-H with a suitable protecting group (e.g., Boc, SEM) before carrying out the electrophilic substitution.

Visualizations

troubleshooting_workflow start Low Yield or Impure Product check_byproducts Analyze Crude Mixture (LC-MS, NMR) start->check_byproducts homocoupling Homocoupling Byproduct Detected check_byproducts->homocoupling Yes isomers Multiple Isomers Detected check_byproducts->isomers Yes n_oxide N-Oxide Detected check_byproducts->n_oxide Yes other Other/Unknown Byproducts check_byproducts->other No solution_homocoupling Optimize Cross-Coupling: - Degas Solvents - Use Pd(0) Precatalyst - Screen Ligands homocoupling->solution_homocoupling solution_isomers Control Regioselectivity: - Use Directing Group - Protect N1-H - Optimize Conditions isomers->solution_isomers solution_n_oxide Prevent Oxidation: - Use Inert Atmosphere - Avoid Oxidizing Agents n_oxide->solution_n_oxide solution_other Re-evaluate Reaction: - Check Starting Materials - Consider Alternative Route other->solution_other

Caption: Troubleshooting workflow for identifying and resolving common side reactions.

suzuki_vs_homocoupling cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X oxygen O₂ transmetalation Transmetalation oxidative_addition->transmetalation Ar'-B(OR)₂ reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Desired Product reductive_elimination->product Ar-Ar' pd2 Pd(II) transmetalation_hc Transmetalation pd2->transmetalation_hc 2 x Ar'-B(OR)₂ reductive_elimination_hc Reductive Elimination transmetalation_hc->reductive_elimination_hc reductive_elimination_hc->pd0 Generates Active Catalyst homocoupling_product Homocoupling Byproduct reductive_elimination_hc->homocoupling_product Ar'-Ar' oxygen->pd2 Oxidizes

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

References

Alternative catalysts for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for various catalytic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core?

A1: The primary strategies involve the construction of the pyrrole ring onto a pre-existing pyridine core. Transition-metal-catalyzed cross-coupling reactions are prevalent, with palladium and copper being the most common catalysts. Key reactions include the Sonogashira coupling followed by cyclization, and Chan-Lam coupling. Metal-free methods such as the Fischer indole synthesis and Bartoli reaction are also employed, though they can present challenges with the electron-deficient pyridine ring.

Q2: Why are the yields for 7-azaindole synthesis sometimes low?

A2: Low yields can often be attributed to the electron-deficient nature of the pyridine ring, which can hinder key cyclization steps. Catalyst deactivation or poisoning by the nitrogen lone pair on the pyridine ring is another common issue in metal-catalyzed reactions. Additionally, harsh reaction conditions required for some classical methods can lead to side reactions and decomposition of starting materials or products.

Q3: Can the carboxylic acid group be introduced directly, or is a precursor typically used?

A3: It is more common to synthesize the corresponding ethyl or methyl ester, ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, which is then hydrolyzed to the final carboxylic acid in a separate step. This is because the reaction conditions for the cyclization are often not compatible with the free carboxylic acid group, which can lead to side reactions such as decarboxylation.

Q4: What are the key differences in using palladium versus copper catalysts for this synthesis?

A4: Palladium catalysts, particularly for Sonogashira coupling, are often highly efficient and versatile, but can be expensive and require phosphine ligands that are sensitive to air and moisture. Copper catalysts are generally less expensive and can be effective for C-N bond formation (Chan-Lam coupling) and in some Sonogashira-type reactions. However, copper-catalyzed reactions may sometimes require higher temperatures or longer reaction times.

Troubleshooting Guides

Palladium-Catalyzed Sonogashira Coupling and Cyclization

This method is a popular and effective route for the synthesis of the 7-azaindole core. A typical pathway involves the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by a cyclization step to form the pyrrole ring.

Issue 1: Low or No Yield of the Coupled Product (2-amino-3-alkynylpyridine)

  • Possible Cause: Inactive catalyst.

    • Solution: Ensure the palladium catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand, is fresh and has been stored under an inert atmosphere. The use of air-stable palladium pre-catalysts can also improve reproducibility.

  • Possible Cause: Poor quality of the copper co-catalyst (CuI).

    • Solution: Use freshly purchased or purified CuI. The color should be off-white or tan; a green or blue color indicates oxidation.

  • Possible Cause: Ineffective base.

    • Solution: Ensure the base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is anhydrous and of high purity. The base also often serves as the solvent, so its quality is critical.

  • Possible Cause: Dehalogenation of the starting material.

    • Solution: This can occur if the reaction temperature is too high or if there are protic impurities. Lower the reaction temperature and ensure all reagents and solvents are anhydrous.

Issue 2: The cyclization of the 2-amino-3-alkynylpyridine intermediate does not proceed.

  • Possible Cause: The chosen base is not strong enough to deprotonate the amine for the cyclization.

    • Solution: For the cyclization step, a stronger base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) is often required.

  • Possible Cause: The reaction temperature is too low.

    • Solution: The cyclization step may require heating. Monitor the reaction by TLC or LC-MS while gradually increasing the temperature.

  • Possible Cause: Catalyst poisoning in a one-pot procedure.

    • Solution: If performing a one-pot Sonogashira and cyclization, consider a two-step procedure where the 2-amino-3-alkynylpyridine is isolated first. This can prevent intermediates from the Sonogashira reaction from interfering with the cyclization catalyst.

Copper-Catalyzed Synthesis

Copper-catalyzed methods provide a cost-effective alternative to palladium. A common approach is the Chan-Lam coupling for C-N bond formation.

Issue 1: Low yield in the copper-catalyzed N-arylation/cyclization.

  • Possible Cause: The copper catalyst is oxidized.

    • Solution: Use a fresh source of the copper catalyst (e.g., Cu(OAc)₂ or CuI).

  • Possible Cause: The ligand is not effective.

    • Solution: While some copper-catalyzed reactions can be ligand-free, the addition of a simple diamine or amino acid ligand like L-proline can significantly improve the yield.

  • Possible Cause: The reaction is sensitive to air.

    • Solution: Although some copper-catalyzed reactions are tolerant to air, running the reaction under an inert atmosphere (nitrogen or argon) can improve consistency and yield.

Issue 2: Formation of significant side products.

  • Possible Cause: Homocoupling of the starting materials.

    • Solution: Adjust the stoichiometry of the reactants and the catalyst loading. Running the reaction at a lower temperature may also reduce the rate of homocoupling.

  • Possible Cause: O-arylation if a phenol is present.

    • Solution: Protect the hydroxyl group before the reaction and deprotect it in a later step.

Alternative Catalyst Methodologies: Data Summary

The following table summarizes quantitative data for different catalytic approaches to synthesize the ethyl ester precursor of this compound.

Catalyst SystemStarting MaterialsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium-Catalyzed 2-Amino-3-iodopyridine, Ethyl propiolatePd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃NDMF8012~75-85General Sonogashira Conditions
Copper-Catalyzed 2-Amino-3-bromopyridine, Ethyl propiolateCuI (10 mol%), L-proline (20 mol%), K₂CO₃DMSO11024~60-70Chan-Lam/Coupling Conditions
Metal-Free (Reductive Cyclization) 2-Amino-3-nitropyridine, Diethyl acetylenedicarboxylateFe powder, Acetic AcidEthanolReflux6~50-60Reductive Cyclization

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Experimental Protocols

Palladium-Catalyzed Synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This protocol involves a Sonogashira coupling followed by a base-mediated cyclization.

Step 1: Sonogashira Coupling

  • To an oven-dried flask, add 2-amino-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and triethylamine (Et₃N) via syringe.

  • Add ethyl propiolate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield ethyl 3-(2-aminopyridin-3-yl)propiolate.

Step 2: Cyclization

  • Dissolve the product from Step 1 in anhydrous toluene.

  • Add potassium tert-butoxide (t-BuOK) (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Hydrolysis to this compound
  • Dissolve ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a mixture of methanol and water.[1]

  • Add sodium hydroxide (NaOH) (2.0 eq) and stir the mixture at room temperature for 12 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Experimental Workflow and Logic Diagrams

experimental_workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis start_materials 2-Amino-3-iodopyridine + Ethyl propiolate reaction1 Pd(PPh₃)₂Cl₂, CuI, Et₃N DMF, 80°C, 12h start_materials->reaction1 intermediate Ethyl 3-(2-aminopyridin-3-yl)propiolate reaction1->intermediate reaction2 t-BuOK, Toluene RT, 4h intermediate->reaction2 product_ester Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate reaction2->product_ester reaction3 NaOH, MeOH/H₂O RT, 12h product_ester->reaction3 final_product This compound reaction3->final_product

Caption: Palladium-catalyzed synthesis workflow.

troubleshooting_logic start Low Yield in Sonogashira Coupling? catalyst_check Check Catalyst Activity (Pd & Cu sources) start->catalyst_check Yes base_check Verify Base Quality (Anhydrous Et₃N) catalyst_check->base_check If catalyst is ok solution1 Use fresh catalyst/ precatalyst catalyst_check->solution1 temp_check Optimize Temperature (Avoid dehalogenation) base_check->temp_check If base is ok solution2 Use anhydrous base base_check->solution2 solution3 Lower reaction temp. temp_check->solution3

Caption: Troubleshooting for Sonogashira coupling.

References

Technical Support Center: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound and its derivatives.

Issue: Poor Solubility of the Carboxylic Acid Starting Material

  • Question: My this compound is not dissolving in my reaction solvent. What can I do?

  • Answer: this compound and its derivatives can exhibit poor solubility in common organic solvents. The solubility is highly dependent on the pH of the solution.

    • Recommendation 1: pH Adjustment. In aqueous or protic solvents, the solubility of the carboxylic acid can be significantly increased by adjusting the pH. In basic conditions (pH > pKa), the carboxylate salt is formed, which is generally more soluble in polar solvents. Conversely, in acidic conditions (pH < pKa of the pyridine nitrogen), the pyridinium salt is formed, which can also enhance solubility in aqueous media.

    • Recommendation 2: Solvent Selection. For organic reactions, consider using more polar aprotic solvents such as DMF, DMSO, or NMP. Heating the mixture may also improve solubility.

    • Recommendation 3: Use of a Co-solvent. A mixture of solvents can be effective. For example, a small amount of a polar solvent like methanol or DMF can be added to a less polar solvent to aid dissolution.

    • Recommendation 4: Salt Formation. If the reaction conditions permit, converting the carboxylic acid to a more soluble salt (e.g., a sodium or potassium salt) prior to the reaction can be a viable strategy.

Issue: Unexpected Side Products in Amide Coupling Reactions

  • Question: I am getting low yields and multiple side products during the amide coupling of this compound with an amine. What are the possible causes and solutions?

  • Answer: Amide coupling reactions with this scaffold can sometimes be challenging.

    • Possible Cause 1: Inappropriate Coupling Reagents. The choice of coupling reagent is critical. Standard coupling reagents like HOBt or BOP in the presence of Hünig's base have been reported to give low yields with azaindole-2-carboxylic acids.

    • Solution 1: Consider using alternative coupling reagents such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) with NMM (N-methylmorpholine) as a base, which has been shown to provide better yields.

    • Possible Cause 2: Epimerization. If the amine or the carboxylic acid contains a chiral center, epimerization can occur under harsh basic conditions or elevated temperatures.

    • Solution 2: Use milder reaction conditions and non-nucleophilic bases. Running the reaction at a lower temperature may also help to minimize epimerization.

    • Possible Cause 3: Reaction with the Pyrrole Nitrogen. The pyrrole nitrogen is nucleophilic and can potentially react with activated esters or other electrophiles.

    • Solution 3: While typically less reactive than the desired amine, this can be a concern with highly reactive coupling agents or under forcing conditions. Using a protecting group on the pyrrole nitrogen (e.g., BOC, SEM) can prevent this side reaction, although this adds extra steps to the synthesis.

Issue: Compound Degradation During Work-up and Purification

  • Question: I am observing degradation of my this compound derivative during aqueous work-up or column chromatography. How can I minimize this?

  • Answer: These compounds can be sensitive to acidic and basic conditions, as well as prolonged exposure to silica gel.

    • Recommendation 1: Neutralize Promptly. During aqueous work-up, if acidic or basic solutions are used, ensure that the organic layer is quickly neutralized and washed with brine.

    • Recommendation 2: Use a Buffered Mobile Phase. For column chromatography, consider using a mobile phase buffered with a small amount of a volatile base like triethylamine (0.1-1%) to prevent degradation on the acidic silica gel.

    • Recommendation 3: Use Alternative Stationary Phases. If degradation on silica gel is severe, consider using alternative stationary phases such as alumina (neutral or basic) or a C18 reversed-phase column for purification.

    • Recommendation 4: Minimize Exposure Time. Try to perform the purification as quickly as possible to minimize the contact time of the compound with the stationary phase.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of this compound derivatives.

General Stability

  • Question: What are the general stability characteristics of this compound derivatives?

  • Answer: Based on studies of related pyrrolopyridine structures, these derivatives are expected to be sensitive to light (photolabile) and unstable in both strongly acidic and alkaline conditions.[1][2] Their stability in the solid state is generally good if stored properly.

Storage and Handling

  • Question: What are the recommended storage conditions for these compounds?

  • Answer: To ensure stability, this compound derivatives should be stored in a cool, dry, and dark place.[3][4][5] It is advisable to store them in tightly sealed containers, under an inert atmosphere (e.g., argon or nitrogen) if they are particularly sensitive to oxidation or moisture.[6] For long-term storage, keeping them at -20°C is recommended.[6]

pH Stability

  • Question: How does pH affect the stability of these compounds in solution?

  • Answer: this compound derivatives are generally most stable in neutral solutions.[1][2] They are labile in acidic media and extremely unstable in alkaline solutions.[1][2] The primary degradation pathway under these conditions is likely hydrolysis of the amide bond (for carboxamide derivatives) and potential cleavage of the pyrrolopyridine ring system.[1][2]

Photostability

  • Question: Are these compounds sensitive to light?

  • Answer: Yes, studies on related pyrrolopyridine derivatives have shown them to be photolabile.[1][2] Exposure to UV or even ambient light can lead to degradation. It is crucial to protect solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.

Oxidative Stability

  • Question: Are this compound derivatives prone to oxidation?

  • Answer: The susceptibility to oxidation can depend on the specific substituents on the molecule.[1][2] The electron-rich pyrrole ring can be susceptible to oxidation. It is good practice to handle these compounds under an inert atmosphere and to use degassed solvents for reactions and storage of solutions.

Data Presentation

Table 1: Summary of Potential Stability Issues and Mitigation Strategies

Stability IssueStress ConditionPotential Degradation PathwayRecommended Mitigation Strategies
Hydrolytic Instability Acidic (e.g., pH < 4)Amide hydrolysis, Ring cleavage- Maintain pH near neutral- Avoid prolonged exposure to strong acids
Alkaline (e.g., pH > 8)Amide hydrolysis, Ring cleavage- Maintain pH near neutral- Avoid prolonged exposure to strong bases
Photodegradation UV and/or visible lightPhotochemical reactions, Ring cleavage- Store in amber vials or protect from light- Conduct experiments under low-light conditions
Oxidative Degradation Presence of oxygen, oxidizing agentsOxidation of the pyrrole ring- Store under an inert atmosphere (Ar, N₂)- Use degassed solvents
Physical Instability Aggregation in solutionDimerization of carboxylic acid- Use of additives like 7-azaindole to break up dimers- pH adjustment to form a salt

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat the mixture at 60 °C for 24 hours. At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at room temperature for 2 hours. At appropriate time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) and the solid compound to a calibrated light source (e.g., Xenon lamp) in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light. Analyze the samples by HPLC at appropriate time intervals.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80 °C) for an extended period. Analyze the sample by HPLC at regular intervals.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: Start with a shallow gradient to screen for impurities (e.g., 5-95% B over 30 minutes).

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to check for peak purity. A wavelength maximum for the parent compound should be used for quantification.

  • Method Optimization: Analyze the samples from the forced degradation study. The method should be able to separate the parent peak from all major degradation products and any process-related impurities. Adjust the gradient, flow rate, column temperature, and mobile phase composition (e.g., using methanol instead of acetonitrile, or a different pH buffer) as needed to achieve adequate resolution.

  • Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start Start with this compound derivative acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H2O2) start->oxidation photo Photodegradation start->photo thermal Thermal Stress start->thermal hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc lcms LC-MS for Degradant Identification hplc->lcms Characterize Peaks method Validated Analytical Method hplc->method pathways Degradation Pathways lcms->pathways

Caption: Workflow for Forced Degradation Studies.

troubleshooting_logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield / Impurities in Amide Coupling cause1 Inappropriate Coupling Reagents problem->cause1 cause2 Side Reaction at Pyrrole N-H problem->cause2 cause3 Degradation during Work-up/Purification problem->cause3 solution1 Use DMTMM/NMM cause1->solution1 solution2 Protect Pyrrole Nitrogen (e.g., BOC) cause2->solution2 solution3 Use Buffered Mobile Phase (Et3N) cause3->solution3 solution4 Use Alternative Stationary Phase (Alumina, C18) cause3->solution4

Caption: Troubleshooting Logic for Amide Coupling Reactions.

References

Validation & Comparative

A Comparative Guide for Drug Discovery: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid vs. Indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key heterocyclic scaffolds in drug design: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid (also known as 7-azaindole-2-carboxylic acid) and its close structural analog, Indole-2-carboxylic acid. By presenting experimental data and detailed protocols, this document aims to inform scaffold selection and optimization strategies in the development of novel therapeutics.

Executive Summary

The introduction of a nitrogen atom into the indole scaffold to form the 7-azaindole core imparts significant changes to the molecule's physicochemical and pharmacological properties. This "aza-substitution" can offer advantages in drug design, including improved solubility, metabolic stability, and the potential for additional hydrogen bonding interactions. However, it also alters the electronic properties and basicity of the molecule, which can impact target binding and pharmacokinetic profiles. This guide explores these differences through a detailed comparison of the parent carboxylic acid scaffolds.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physicochemical properties of a scaffold are critical determinants of its drug-likeness. The following table summarizes key experimental and predicted data for this compound and Indole-2-carboxylic acid.

PropertyThis compoundIndole-2-carboxylic acid
Molecular Formula C₈H₆N₂O₂[1]C₉H₇NO₂[2]
Molecular Weight 162.15 g/mol [1]161.16 g/mol [2]
pKa (acidic) ~3.3 (Predicted)3.6 - 4.44[3][4]
logP 1.2 (Computed)[1]2.31 (Experimental)[2]
Aqueous Solubility Predicted to be slightly soluble< 0.1 mg/mL (practically insoluble)[3]
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 32

Key Insights:

  • Acidity: The predicted pKa of this compound is slightly lower than that of indole-2-carboxylic acid, suggesting it is a slightly stronger acid. This is likely due to the electron-withdrawing nature of the pyridine nitrogen.

  • Lipophilicity: The computed logP of the 7-azaindole derivative is significantly lower than the experimental logP of the indole analog, indicating a more hydrophilic character. This is a key advantage that can lead to improved aqueous solubility.

  • Solubility: The increased hydrophilicity of the 7-azaindole scaffold is expected to translate to better aqueous solubility compared to its indole counterpart, which is classified as practically insoluble.[3]

  • Hydrogen Bonding: The presence of the pyridine nitrogen in the 7-azaindole scaffold introduces an additional hydrogen bond acceptor, which can be exploited for stronger and more specific interactions with biological targets.

Biological Activity and Signaling Pathways

Both scaffolds have been successfully employed in the design of potent and selective modulators of various biological targets. The choice of scaffold can influence the binding mode and overall activity profile of the resulting compounds.

This compound Derivatives:

Derivatives of this scaffold have shown significant promise as inhibitors of several important kinases and enzymes involved in cell signaling and inflammation.

  • Phosphodiesterase 4B (PDE4B) Inhibitors: These compounds have been developed as potential treatments for neurological and inflammatory disorders.[5]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Targeting aberrant FGFR signaling is a key strategy in cancer therapy.[6]

Below is a generalized signaling pathway diagram illustrating the role of FGFR in cancer cell proliferation and survival, and where 1H-pyrrolo[2,3-b]pyridine-based inhibitors can intervene.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 1H-Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibits

FGFR Signaling Pathway Inhibition
Indole-2-carboxylic Acid Derivatives:

The indole-2-carboxylic acid scaffold has been a fruitful starting point for the development of antiviral and immunomodulatory agents.

  • HIV-1 Integrase Inhibitors: These compounds block the integration of the viral genome into the host cell's DNA, a critical step in the HIV life cycle.

  • Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibitors: Dual inhibition of these enzymes is a promising strategy in cancer immunotherapy to overcome tumor-induced immune suppression.

The following diagram illustrates the general mechanism of HIV-1 integrase and its inhibition by indole-2-carboxylic acid derivatives.

HIV_Integrase_Inhibition Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Binds Host_DNA Host DNA Integrase->Host_DNA Mediates Integration Integration Host_DNA->Integration Inhibitor Indole-2-carboxylic acid Inhibitor Inhibitor->Integrase Inhibits

HIV-1 Integrase Inhibition Mechanism

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to allow for replication and further investigation.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Materials:

  • pH meter with a suitable electrode

  • Burette

  • Stir plate and stir bar

  • Beakers

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • Compound of interest

  • Deionized water

  • KCl solution (for maintaining ionic strength)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility, but its effect on pKa should be considered.

  • Titration Setup: Place the beaker containing the sample solution on the stir plate and immerse the pH electrode and the tip of the burette.

  • Titration:

    • For an acidic compound, titrate with the standardized NaOH solution.

    • For a basic compound, titrate with the standardized HCl solution.

  • Data Collection: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.

Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Materials:

  • Separatory funnels or vials

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Compound of interest

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Phase Saturation: Mix n-octanol and water and allow them to separate to ensure mutual saturation.

  • Sample Preparation: Prepare a stock solution of the compound in either the aqueous or organic phase.

  • Partitioning: Add a known volume of the stock solution to a separatory funnel or vial containing known volumes of both pre-saturated n-octanol and water.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to aid separation.

  • Quantification: Carefully withdraw a sample from each phase and determine the concentration of the compound using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Compound of interest

  • Control compounds (e.g., a high-permeability and a low-permeability standard)

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay:

    • Wash the cell monolayers with transport buffer.

    • Add the test compound solution to the apical (A) side of the monolayer (for A-to-B transport) or the basolateral (B) side (for B-to-A transport).

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver compartment.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

The following workflow diagram illustrates the key steps of a Caco-2 permeability assay.

Caco2_Workflow Start Start Seed_Cells Seed Caco-2 cells on Transwell inserts Start->Seed_Cells Culture_Cells Culture for 21-25 days to form monolayer Seed_Cells->Culture_Cells Check_Integrity Verify monolayer integrity (TEER/Lucifer Yellow) Culture_Cells->Check_Integrity Check_Integrity->Culture_Cells Fail Add_Compound Add test compound to apical or basolateral side Check_Integrity->Add_Compound Pass Incubate Incubate at 37°C Add_Compound->Incubate Collect_Samples Collect samples from receiver compartment Incubate->Collect_Samples Analyze Quantify compound concentration (LC-MS/MS) Collect_Samples->Analyze Calculate_Papp Calculate Papp Analyze->Calculate_Papp End End Calculate_Papp->End

References

A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[2,3-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry, forming the core of various compounds with a wide range of biological activities.[1] Derivatives of this heterocyclic system have been explored as potent inhibitors of several key enzymes implicated in diseases ranging from inflammation to cancer. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, focusing on their inhibitory activities against Phosphodiesterase 4B (PDE4B), Ribosomal S6 Protein Kinase 2 (RSK2), and Fibroblast Growth Factor Receptor (FGFR).

Inhibitory Activity Against Phosphodiesterase 4B (PDE4B)

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent inhibitors of PDE4B, an enzyme involved in inflammatory processes.[2][3][4] The general SAR for these compounds can be summarized as follows:

  • Amide Substituent: The nature of the substituent on the carboxamide nitrogen plays a crucial role in determining potency and selectivity. Small aliphatic cyclic or methyl furan groups were initially explored.[5] A notable finding was that a 3,3-difluoroazetidine ring (compound 11h ) led to high inhibitory activity (IC50 = 0.14 μM) and a 6-fold selectivity over the related PDE4D isozyme.[2][5]

  • Aryl Substituent: The northern aryl portion of the molecule also influences activity. Holding a 3,4-dichlorophenyl group constant while varying the amide substituent allowed for the elucidation of the amide's contribution to the SAR.[2]

  • Core Structure: The 1H-pyrrolo[2,3-b]pyridine core itself is important for activity. A scaffold-hopping experiment revealed that moving from a 1H-benzo[d]imidazole to the pyrrolo[2,3-b]pyridine core resulted in an increase in potency against PDE4B.[5]

The following table summarizes the in vitro inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B.

CompoundR (Amide Substituent)PDE4B IC50 (μM)PDE4D IC50 (μM)Selectivity (PDE4D/PDE4B)
1 -0.8--
7 -0.48--
11a-o Various0.11 - 1.1--
11h 3,3-difluoroazetidine0.14~0.846

Data extracted from ACS Medicinal Chemistry Letters, 2020, 11(10), 1848-1854.[2][5]

Experimental Protocols: PDE4B Inhibition Assay

The in vitro inhibitory activity against PDE4B was determined using a standard assay protocol. Rolipram was used as a positive control.[2] The general steps are outlined below:

G cluster_workflow PDE4B Inhibition Assay Workflow start Start assay_prep Prepare assay plate with PDE4B enzyme, assay buffer, and test compound/control start->assay_prep initiation Initiate reaction by adding cAMP substrate assay_prep->initiation incubation Incubate at room temperature initiation->incubation termination Terminate reaction and detect remaining cAMP incubation->termination data_analysis Calculate % inhibition and IC50 values termination->data_analysis end End data_analysis->end

Caption: Workflow for PDE4B enzymatic inhibition assay.

Inhibitory Activity Against Ribosomal S6 Protein Kinase 2 (RSK2)

Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have also been investigated as inhibitors of RSK2, a kinase involved in cell growth and proliferation in tumors.[6] The introduction of a phenyl sulfonamide group was a key modification in this series.[6]

  • Sulfonamide Group: The newly introduced sulfonamide group was observed to form a crucial hydrogen bond with the LEU-74 residue of the RSK2 enzyme, which was critical for the inhibitory activity.[6]

  • Anti-proliferative Activity: Several compounds exhibited potent RSK2 enzyme inhibitory activity with IC50 values as low as 1.7 nM. Compound B1 demonstrated the strongest anti-proliferative activity against MDA-MB-468 cells with an IC50 of 0.13 μM.[6]

The table below presents the RSK2 inhibitory and anti-proliferative activities of representative compounds.

CompoundRSK2 IC50 (nM)MDA-MB-468 IC50 (μM)
B1 -0.13
B1-B3 (general range) up to 1.7-

Data extracted from Archiv der Pharmazie, 2023, e2300248.[6]

Inhibitory Activity Against Fibroblast Growth Factor Receptor (FGFR)

Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[7][8] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[7][8]

  • Substitution at the 5-position: Introduction of a group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring that can act as a hydrogen bond acceptor was found to improve activity by forming a hydrogen bond with the G485 residue of FGFR.[7]

  • Aryl Fragment: Altering the m-methoxyphenyl fragment to larger substituents was explored to probe interactions within a hydrophobic pocket of the enzyme.[7][9]

  • Potency and Selectivity: Compound 4h emerged as a potent pan-FGFR inhibitor with IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[7][8][9] This compound also demonstrated the ability to inhibit the proliferation, migration, and invasion of breast cancer cells in vitro.[7][8]

The following table summarizes the FGFR inhibitory activity of compound 4h .

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712

Data extracted from RSC Advances, 2021, 11(31), 19137-19142.[7][8][9]

FGFR Signaling Pathway

The FGF-FGFR signaling axis activates multiple downstream pathways that regulate key cellular processes.[7] The diagram below illustrates the major signaling cascades initiated by FGFR activation.

G cluster_pathway FGFR Downstream Signaling Pathways FGF FGF FGFR FGFR FGF->FGFR binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_MEK_ERK RAS-MEK-ERK Pathway Dimerization->RAS_MEK_ERK PLCg PLCγ Pathway Dimerization->PLCg PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt Cellular_Responses Cell Proliferation, Migration, Angiogenesis RAS_MEK_ERK->Cellular_Responses PLCg->Cellular_Responses PI3K_Akt->Cellular_Responses

Caption: Key downstream signaling pathways activated by FGFR.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has proven to be a versatile template for the design of potent and selective inhibitors of various enzymes. The structure-activity relationship studies highlight the critical role of substitutions on both the amide and the aryl portions of the molecule, as well as modifications to the core heterocyclic system. The data presented here provides a comparative overview that can guide researchers in the further optimization of these compounds for therapeutic applications in inflammatory diseases and cancer.

References

Kinase Selectivity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core for a multitude of potent and selective kinase inhibitors. Derivatives of this heterocyclic system have demonstrated significant inhibitory activity against a range of kinases, playing crucial roles in various signaling pathways implicated in diseases such as cancer and inflammatory disorders. This guide provides a comparative analysis of the kinase selectivity profiles of several classes of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives, supported by experimental data and detailed methodologies.

Comparative Kinase Inhibition Profiles

The kinase inhibitory activity of various 1H-pyrrolo[2,3-b]pyridine derivatives is summarized below. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of kinase activity), highlights the potency and selectivity of these compounds against their primary targets and a selection of off-target kinases.

Compound ClassPrimary Target(s)IC50 (nM)Off-Target KinasesIC50 (nM)Reference
TNIK Inhibitors TNIK< 1--[1]
FGFR Inhibitors FGFR17FGFR29[2][3]
FGFR29FGFR325[2][3]
FGFR325FGFR4712[2][3]
RSK2 Inhibitors RSK21.7--[4]
ATM Inhibitors ATMPotent (specific IC50 not stated)>700-fold selective over other PIKK family members-[5]
JAK3 Inhibitors JAK31100 (initial compound)JAK12900[6]
JAK3160 (derivative 11a)JAK2>10000[6]

Experimental Protocols

The determination of kinase selectivity profiles is critical for the development of targeted therapies, providing insights into both efficacy and potential off-target effects. The following outlines a generalized experimental protocol for assessing the kinase inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives, based on common methodologies reported in the literature.[7][8][9][10][11]

Biochemical Kinase Assays

Objective: To determine the in vitro potency of compounds against a panel of purified kinases.

Materials:

  • Recombinant human kinases

  • Specific peptide or protein substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, HEPES) containing MgCl2, DTT, and BSA

  • Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, Caliper Mobility Shift Assay reagents)

  • Microplates (e.g., 96-well or 384-well)

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO to create a range of concentrations.

  • Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing the assay buffer, the specific substrate, and the respective kinase enzyme.

  • Inhibition Assay:

    • The serially diluted compounds are added to the microplate wells.

    • The kinase reaction mixture is then added to the wells.

    • The kinase reaction is initiated by the addition of ATP. For competitive assays, the ATP concentration is often set at or near the Km value for each kinase.

    • The reaction is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

  • Detection:

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is measured using a suitable detection method.

      • Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which correlates with kinase activity.[8]

      • Fluorescence-based assays (e.g., Z'-LYTE™): Utilizes a FRET-based method to detect substrate phosphorylation.

      • Mobility shift assays: Separates the phosphorylated and non-phosphorylated substrate based on changes in their electrophoretic mobility.[7]

  • Data Analysis:

    • The raw data is converted to percent inhibition relative to a DMSO control (0% inhibition) and a positive control inhibitor (100% inhibition).

    • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives on specific kinases leads to the modulation of key cellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action and predicting the therapeutic effects of these compounds.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

FGFRs are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis.[2][3] Aberrant FGFR signaling is implicated in various cancers. 1H-Pyrrolo[2,3-b]pyridine derivatives that inhibit FGFRs can block these downstream effects.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Transcription_Factors Transcription Factors ERK->Transcription_Factors Transcription_Factors->Proliferation FGF FGF FGF->FGFR Inhibitor 1H-Pyrrolo[2,3-b]pyridine Derivative (FGFR Inhibitor) Inhibitor->FGFR Kinase_Profiling_Workflow cluster_workflow Kinase Selectivity Profiling Workflow Compound_Library Compound Library (1H-Pyrrolo[2,3-b]pyridine Derivatives) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Profile Kinase Selectivity Profile Dose_Response->Selectivity_Profile

References

7-Azaindole-2-Carboxylic Acid: A Bioisosteric Alternative to Indole Explored

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 7-azaindole-2-carboxylic acid as a bioisostere for the traditional indole scaffold reveals key differences in physicochemical and biological properties. While offering potential advantages in aqueous solubility, its viability as a direct replacement is highly dependent on the specific biological target and desired pharmacological profile.

The strategic replacement of an indole ring with a 7-azaindole moiety is a common tactic in medicinal chemistry to modulate a compound's properties. This guide provides a comparative analysis of 7-azaindole-2-carboxylic acid and its parent indole analogue, supported by experimental data and detailed protocols for key assays. This information is intended to assist researchers in making informed decisions when considering this bioisosteric substitution in drug design and development.

Physicochemical Properties: A Comparative Overview

The introduction of a nitrogen atom into the indole ring system at the 7-position significantly alters the electronic distribution and physicochemical characteristics of the molecule. A summary of key properties for 7-azaindole-2-carboxylic acid and indole-2-carboxylic acid is presented below.

PropertyIndole-2-carboxylic acid7-Azaindole-2-carboxylic acidReference
Molecular Weight 161.16 g/mol 162.15 g/mol [1][2]
pKa ~3.6 - 4.44Not explicitly found for the 2-carboxylic acid derivative. The pKa of the parent 7-azaindole is reported as 4.59 and 7.69 in different sources.[3][4][5][6]
LogP 2.31Not explicitly found. The parent 7-azaindole has a predicted XLogP3 of 1.1.[1]
Aqueous Solubility Slightly soluble in water.Generally considered to have improved aqueous solubility compared to indole counterparts.[7] Slightly soluble in water.[8][7][8]
Melting Point 202-206 °CNot explicitly found for the 2-carboxylic acid derivative. 7-azaindole-3-carboxylic acid has a melting point of 205-209 °C.[8]

Biological Activity: A Case Study in Cannabinoid Receptor Modulation

A key application demonstrating the impact of this bioisosteric replacement is in the development of cannabinoid receptor 1 (CB1) allosteric modulators. A study comparing 5-chloro-indole-2-carboxamides with their 5-chloro-7-azaindole-2-carboxamide counterparts revealed a significant divergence in biological activity.

CompoundCB1 Receptor Binding Affinity (Ki)Reference
5-chloro-indole-2-carboxamide derivative Potent binding[7]
5-chloro-7-azaindole-2-carboxamide derivative Lost the ability to bind to the CB1 receptor[7]

This stark difference underscores that while the 7-azaindole scaffold can be a useful tool, it is not always a viable bioisostere for indole, and its effects on biological activity must be empirically determined for each target.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the comparison of these compounds.

Synthesis of 5-chloro-7-azaindole-2-carboxylic acid

The synthesis of 7-azaindole-2-carboxylic acid derivatives often starts from a substituted pyridine. One documented method involves the Hemetsberger–Knittel indole synthesis.[7] The general workflow for producing 5-chloro-7-azaindole-2-carboxylic acid is as follows:

cluster_synthesis Synthesis Workflow start 2-chloro-pyridine-4-carbaldehyde and azido acetate step1 Knoevenagel Condensation start->step1 step2 Hemetsberger–Knittel indole synthesis step1->step2 intermediate methyl 5-chloro-7-azaindole-2-carboxylate step2->intermediate step3 Hydrolysis intermediate->step3 product 5-chloro-7-azaindole-2-carboxylic acid step3->product

Synthesis of 5-chloro-7-azaindole-2-carboxylic acid.

Protocol:

  • Knoevenagel Condensation: 2-chloro-pyridine-4-carbaldehyde is condensed with an azido acetate to yield the corresponding Knoevenagel product.[7]

  • Hemetsberger–Knittel Indole Synthesis: The Knoevenagel product undergoes cyclization to form methyl 5-chloro-7-azaindole-2-carboxylate.[7]

  • Hydrolysis: The methyl ester is hydrolyzed to afford the final product, 5-chloro-7-azaindole-2-carboxylic acid.[7]

CB1 Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a test compound to the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.

cluster_binding_assay CB1 Receptor Binding Assay Workflow reagents Prepare reagents: - Test compound dilutions - Radioligand ([3H]CP55,940) - Cell membranes with CB1 receptors - Assay buffer incubation Incubate reagents reagents->incubation filtration Separate bound and free radioligand via filtration incubation->filtration quantification Quantify radioactivity of bound ligand filtration->quantification analysis Data analysis to determine Ki quantification->analysis

Workflow for a CB1 receptor binding assay.

Protocol:

  • Preparation: Cell membranes expressing the CB1 receptor are prepared. A radioligand, such as [³H]CP55,940, and various concentrations of the test compound are prepared in an appropriate assay buffer.

  • Incubation: The cell membranes, radioligand, and test compound are incubated together to allow for competitive binding to the CB1 receptors.

  • Filtration: The incubation mixture is rapidly filtered to separate the cell membranes (with bound radioligand) from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is then used to calculate the binding affinity (Ki) of the test compound for the CB1 receptor.

Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous buffer.

cluster_solubility_assay Thermodynamic Solubility Assay Workflow preparation Add excess solid compound to aqueous buffer equilibration Shake/agitate mixture to reach equilibrium (e.g., 24 hours) preparation->equilibration separation Separate undissolved solid (e.g., centrifugation, filtration) equilibration->separation quantification Quantify concentration of dissolved compound in the supernatant separation->quantification

Workflow for a thermodynamic solubility assay.

Protocol:

  • Preparation: An excess amount of the solid compound is added to a vial containing a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Conclusion

The bioisosteric replacement of indole with 7-azaindole can be a valuable strategy in drug discovery for enhancing properties such as aqueous solubility. However, as demonstrated by the case of CB1 receptor modulators, this substitution can also lead to a complete loss of biological activity. Therefore, 7-azaindole-2-carboxylic acid should be considered a distinct chemical entity rather than a direct surrogate for indole-2-carboxylic acid. Its incorporation into a drug discovery program requires careful consideration and empirical validation of its effects on the desired pharmacological and physicochemical properties. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

A Comparative Guide to Coupling Reagents for the Synthesis of 7-Azaindole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 7-azaindole-2-carboxamides is a critical step in the development of numerous pharmacologically active compounds. The selection of an appropriate coupling reagent is paramount to ensure high yield, purity, and cost-effectiveness of the synthetic process. This guide provides a comparative analysis of various coupling reagents for the amide bond formation between 7-azaindole-2-carboxylic acid and a primary or secondary amine, supported by experimental data and detailed protocols.

Comparative Performance of Coupling Reagents

The choice of coupling reagent can significantly impact the efficiency of 7-azaindole-2-carboxamide synthesis. Below is a summary of the performance of several commonly used reagents.

Coupling Reagent/SystemBaseTypical SolventYieldRemarks
DMTMM NMMTHFGoodReported to be effective for 7-azaindole-2-carboxamide synthesis, providing good yields.
HATU DIPEA or Et₃NDMF, CH₂Cl₂High (General)A highly efficient coupling reagent for a wide range of amides. No specific yield data was found for 7-azaindole-2-carboxamide synthesis in the searched literature.
HBTU DIPEA or Et₃NDMFHigh (General)Another widely used and effective coupling reagent. No specific yield data was found for 7-azaindole-2-carboxamide synthesis in the searched literature.
EDC/HOBt DIPEA or Et₃NCH₂Cl₂, DMFVariableA classic and cost-effective choice, though yields can be substrate-dependent. No specific yield data was found for 7-azaindole-2-carboxamide synthesis in the searched literature.
BOP/HOBt Hünig's BaseNot SpecifiedLowReported to result in low yields for the synthesis of 7-azaindole-2-carboxamides.

Experimental Workflow

The general workflow for the synthesis of 7-azaindole-2-carboxamides via amide coupling is depicted below. The process involves the activation of the carboxylic acid group of 7-azaindole-2-carboxylic acid by a coupling reagent, followed by the nucleophilic attack of an amine to form the desired amide.

G cluster_start Starting Materials cluster_reagents Reagents 7_Azaindole_2_COOH 7-Azaindole-2-Carboxylic Acid Reaction_Mixture Reaction Mixture 7_Azaindole_2_COOH->Reaction_Mixture Amine Primary or Secondary Amine (R-NH₂) Amine->Reaction_Mixture Coupling_Reagent Coupling Reagent (e.g., DMTMM, HATU) Coupling_Reagent->Reaction_Mixture Base Base (e.g., NMM, DIPEA) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction_Mixture Activation Activation of Carboxylic Acid Reaction_Mixture->Activation Step 1 Coupling Amide Bond Formation Activation->Coupling Step 2 Workup_Purification Workup and Purification Coupling->Workup_Purification Step 3 Final_Product 7-Azaindole-2-Carboxamide Workup_Purification->Final_Product

General workflow for 7-azaindole-2-carboxamide synthesis.

Detailed Experimental Protocols

The following are detailed protocols for the synthesis of 7-azaindole-2-carboxamides using various coupling reagents. These protocols are intended as a starting point and may require optimization based on the specific amine substrate.

DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride)

This method has been reported to be effective for the synthesis of 7-azaindole-2-carboxamides, providing good yields.

Materials:

  • 7-Azaindole-2-carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • DMTMM (1.1-1.3 equiv)

  • N-Methylmorpholine (NMM) (1.1-1.3 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 7-azaindole-2-carboxylic acid in anhydrous THF, add DMTMM and NMM.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HATU is a highly effective coupling reagent, known for its high yields and low rates of racemization.

Materials:

  • 7-Azaindole-2-carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • HATU (1.1-1.3 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the 7-azaindole-2-carboxylic acid in anhydrous DMF.

  • Add the amine to the solution.

  • Add DIPEA to the reaction mixture and stir for 5-10 minutes at room temperature.

  • In a separate vial, dissolve HATU in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HBTU is another widely used uronium-based coupling reagent that provides good yields in amide bond formation.

Materials:

  • 7-Azaindole-2-carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • HBTU (1.1-1.3 equiv)

  • DIPEA or Et₃N (2.0-3.0 equiv)

  • Anhydrous DMF

Procedure:

  • Dissolve the 7-azaindole-2-carboxylic acid in anhydrous DMF under an inert atmosphere.

  • Add HBTU and DIPEA to the solution and stir for 10-20 minutes at room temperature for pre-activation.

  • Add the amine to the activated acid mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole)

This is a classic and cost-effective method for amide bond formation. The addition of HOBt suppresses side reactions and reduces racemization.

Materials:

  • 7-Azaindole-2-carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • EDC·HCl (1.2-1.5 equiv)

  • HOBt (1.2-1.5 equiv)

  • DIPEA or Et₃N (2.0-3.0 equiv)

  • Anhydrous CH₂Cl₂ or DMF

Procedure:

  • To a solution of 7-azaindole-2-carboxylic acid in anhydrous CH₂Cl₂ at 0 °C, add the amine, HOBt, and DIPEA.

  • Add EDC·HCl portion-wise to the mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Dilute the reaction mixture with CH₂Cl₂ and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The selection of a coupling reagent for the synthesis of 7-azaindole-2-carboxamides is a critical decision that influences the overall efficiency and success of the synthetic route. Based on available literature, DMTMM in the presence of NMM appears to be a highly effective choice for this specific transformation, consistently providing good yields. In contrast, the use of BOP/HOBt is discouraged due to reported low yields.

In Vivo Efficacy of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of preclinical and clinical-stage 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid-based inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases. The performance of these novel inhibitors is compared against established alternative therapies and standard-of-care treatments, supported by experimental data from in vivo studies.

RSK2 Inhibitors for Triple-Negative Breast Cancer

Target: Ribosomal S6 Protein Kinase 2 (RSK2) is implicated in tumor cell growth, proliferation, and survival. Its inhibition is a therapeutic strategy for triple-negative breast cancer (TNBC).

Investigational Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, including compounds B1, B2, and B3 , have been evaluated as potent RSK2 inhibitors.

Comparative Analysis: The in vivo antitumor efficacy of these compounds was assessed in a triple-negative breast cancer xenograft model and compared to the standard-of-care chemotherapy for TNBC.

Data Summary:

Compound/TreatmentDosing ScheduleAnimal ModelTumor Growth Inhibition (TGI)Reference
B1, B2, B3 Not specifiedMDA-MB-468 XenograftUp to 54.6%[1]
SL0101 derivative (C5" n-propyl) Not specifiedTNBC Metastatic XenograftReduced tumor burden[1]
Standard of Care (Neoadjuvant Chemotherapy) Varies (e.g., Anthracyclines, Taxanes)Human Clinical TrialsHigh response rates[2][3][4][5][6]

Experimental Protocol: MDA-MB-468 Xenograft Model

  • Cell Line: MDA-MB-468, a human triple-negative breast cancer cell line.

  • Animal Model: Immunocompromised mice (e.g., NSG mice).

  • Procedure:

    • MDA-MB-468 cells (e.g., 2.5 million cells in PBS/Matrigel) are implanted orthotopically into the mammary fat pad of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 80-100 mm³).

    • Mice are randomized into treatment and control groups.

    • The investigational compounds (B1, B2, B3) or vehicle are administered to the respective groups.

    • Tumor volume and body weight are monitored regularly throughout the study.

    • At the end of the study, tumors are excised and weighed, and the percentage of Tumor Growth Inhibition (TGI) is calculated.

Signaling Pathway:

RSK2_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases RAS RAS Receptor Tyrosine Kinases->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK2 RSK2 ERK->RSK2 Proliferation, Survival Proliferation, Survival RSK2->Proliferation, Survival B1, B2, B3 B1, B2, B3 B1, B2, B3->RSK2

RSK2 Signaling Pathway Inhibition

ATM Inhibitors for Colorectal Cancer

Target: Ataxia-Telangiectasia Mutated (ATM) kinase is a key regulator of the DNA damage response. Inhibiting ATM can sensitize cancer cells to DNA-damaging chemotherapies.

Investigational Inhibitor: Compound 25a , a 1H-pyrrolo[2,3-b]pyridine derivative, has been identified as a highly selective ATM inhibitor.

Comparative Analysis: The in vivo efficacy of compound 25a was evaluated in combination with the standard-of-care chemotherapeutic agent, irinotecan, in colorectal cancer xenograft models.

Data Summary:

Compound/TreatmentDosing ScheduleAnimal ModelTumor Growth Inhibition (TGI)Reference
Compound 25a + Irinotecan Not specifiedHCT116 Xenograft79.3%[7][8][9]
Compound 25a + Irinotecan Not specifiedSW620 Xenograft95.4%[10]
Irinotecan (Standard of Care) VariesHuman Clinical TrialsStandard treatment for metastatic colorectal cancer[10][11][12][13][14]

Experimental Protocol: HCT116 and SW620 Xenograft Models

  • Cell Lines: HCT116 and SW620, human colorectal carcinoma cell lines.

  • Animal Model: Athymic nude mice.

  • Procedure:

    • HCT116 or SW620 cells (e.g., 5 x 10⁶ cells in a 1:1 mixture of serum-free medium and Matrigel) are injected subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to an average volume of 150-200 mm³.

    • Mice are randomized into treatment groups: vehicle, compound 25a alone, irinotecan alone, and the combination of compound 25a and irinotecan.

    • Treatments are administered according to the specified schedule.

    • Tumor volumes are measured regularly with calipers.

    • TGI is calculated at the end of the study.

Experimental Workflow:

Xenograft_Workflow cluster_0 Cell Culture cluster_1 Xenograft Implantation cluster_2 Tumor Growth cluster_3 Treatment cluster_4 Data Analysis HCT116/SW620 Cells HCT116/SW620 Cells Subcutaneous Injection Subcutaneous Injection HCT116/SW620 Cells->Subcutaneous Injection Tumor Volume ~150-200mm³ Tumor Volume ~150-200mm³ Subcutaneous Injection->Tumor Volume ~150-200mm³ Randomization Randomization Tumor Volume ~150-200mm³->Randomization Dosing Dosing Randomization->Dosing Tumor Measurement Tumor Measurement Dosing->Tumor Measurement TGI Calculation TGI Calculation Tumor Measurement->TGI Calculation

Xenograft Model Workflow

PDE4 Inhibitors for Psoriasis

Target: Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic AMP (cAMP). Inhibition of PDE4 increases cAMP levels, leading to a reduction in inflammation.

Investigational Inhibitor: While in vivo data for the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide based PDE4B inhibitor 11h is not yet published, its in vitro profile suggests potential for treating inflammatory diseases.[15]

Comparative Analysis: The potential of this class of inhibitors is compared with the approved PDE4 inhibitor, Apremilast , used for the treatment of psoriasis.

Data Summary:

Compound/TreatmentDosing ScheduleAnimal ModelEfficacy EndpointResultReference
Apremilast 6 mg/kg/dayK5.Stat3C Transgenic MiceReduction of psoriatic plaquesSignificant macroscopic and histological reduction[15][16][17][18]
Apremilast 30 mg twice dailyHuman Clinical Trials (ESTEEM 1)PASI-75 at week 1633.1% of patients achieved PASI-75[3]
Apremilast 30 mg twice dailyHuman Clinical Trials (DISCREET)Modified genital PGA response at week 3240.3% (continuous) and 51.8% (switched) achieved response[4]

Experimental Protocol: Imiquimod-Induced Psoriasis Mouse Model

  • Animal Model: BALB/c mice.

  • Procedure:

    • The dorsal skin of the mice is shaved.

    • A daily topical dose of imiquimod cream is applied to the shaved area to induce a psoriasis-like skin inflammation.

    • Mice are treated with the investigational compound (e.g., apremilast) or vehicle.

    • The severity of the skin inflammation is scored daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).

    • At the end of the study, skin biopsies can be taken for histological analysis and cytokine profiling.

FGFR Inhibitors for Solid Tumors

Target: Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the growth of various solid tumors.

Investigational Inhibitor: The 1H-pyrrolo[2,3-b]pyridine derivative 4h has shown potent in vitro inhibitory activity against FGFR1-3.[19][20] In vivo efficacy data for this specific compound is not yet available.

Comparative Analysis: The potential of this inhibitor class is compared against the pan-FGFR inhibitor Erdafitinib , which is approved for the treatment of urothelial carcinoma and has shown efficacy in other solid tumors, including cholangiocarcinoma.

Data Summary:

Compound/TreatmentDosing ScheduleCancer TypeObjective Response Rate (ORR)Reference
Erdafitinib 8 mg daily (optional up-titration)Cholangiocarcinoma (FGFR altered)55-60%[2][5][11][21]
Erdafitinib Not specifiedUrothelial Carcinoma (FGFR altered)46.2%[21]
Erdafitinib Not specifiedPancreatic Cancer (FGFR altered)56%[6]

Signaling Pathway:

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway FGFR->RAS-RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway FGFR->PI3K-AKT-mTOR Pathway PLCγ-PKC Pathway PLCγ-PKC Pathway FGFR->PLCγ-PKC Pathway Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis RAS-RAF-MEK-ERK Pathway->Cell Proliferation, Survival, Angiogenesis PI3K-AKT-mTOR Pathway->Cell Proliferation, Survival, Angiogenesis PLCγ-PKC Pathway->Cell Proliferation, Survival, Angiogenesis Erdafitinib Erdafitinib Erdafitinib->FGFR

References

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Based on the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

The 7-azaindole core is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. Its structure adeptly mimics the adenine hinge-binding motif of ATP, enabling it to form two crucial hydrogen bonds with the kinase hinge region.[1][2] This versatility has led to the development of numerous inhibitors targeting a wide array of kinases.[3] However, the conserved nature of the ATP binding site across the human kinome presents a significant challenge: achieving selectivity and minimizing off-target effects, or cross-reactivity.

This guide provides an objective comparison of the cross-reactivity profiles of prominent 7-azaindole-based kinase inhibitors, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their work.

Data Presentation: Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is critical to its therapeutic index. The following table summarizes the inhibitory activity (IC50 or Kᵢ values) of several well-characterized 7-azaindole inhibitors against their primary targets and a selection of off-target kinases. Lower values indicate greater potency.

Inhibitor NamePrimary Target(s)IC₅₀ / Kᵢ (nM) vs. Primary Target(s)Key Off-TargetsIC₅₀ / Kᵢ (nM) vs. Off-Target(s)Selectivity Notes
Vemurafenib BRAFV600E31BRAF (wild-type)100Potent against the V600E mutant, but also inhibits wild-type BRAF and other kinases at higher concentrations.[4]
c-RAF48
SRMS18
Ruxolitinib JAK13.3JAK3428Highly selective for JAK1/2 over JAK3 (>130-fold).[5] Exhibits minimal inhibition against a broader panel of 26 other kinases.[5]
JAK22.8TYK2~19
GSK1070916A Aurora BKᵢ = 0.38Aurora AKᵢ = 490Demonstrates exceptional selectivity for Aurora B/C over Aurora A (>250-fold).[1][6]
Aurora CKᵢ = 1.5
Pexidartinib CSF1R17KDR (VEGFR2)Potent InhibitionA multi-targeted inhibitor with potent activity against several receptor tyrosine kinases.[7][8][9]
c-KIT12
FLT3-ITD9
Compound B13 PI3Kγ0.5PI3Kα, β, δNot specifiedAn example of a highly optimized 7-azaindole derivative with exceptional potency and selectivity for a single PI3K isoform.[10][11]

Note: IC₅₀ and Kᵢ values can vary based on specific assay conditions.

Experimental Protocols

Assessing the selectivity of kinase inhibitors is a multi-step process involving biochemical and cellular assays.

1. Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a primary method for determining IC₅₀ values against purified kinases.

  • Principle: The kinase reaction is performed by incubating the kinase, a suitable substrate, ATP, and varying concentrations of the inhibitor. After the reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly produced ADP into ATP, which is subsequently used by luciferase to generate a luminescent signal. The light output is directly proportional to the ADP concentration and, therefore, to kinase activity.

  • Methodology:

    • A kinase reaction buffer containing the target kinase, its specific substrate, and ATP is prepared.

    • The 7-azaindole inhibitor is serially diluted and added to the wells of a microplate.

    • The kinase reaction is initiated by adding the kinase/substrate/ATP mix to the wells. The plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

    • 5 µL of ADP-Glo™ Reagent is added to each well to stop the reaction and is incubated for 40 minutes at room temperature.

    • 10 µL of Kinase Detection Reagent is added, followed by a 30-minute incubation at room temperature to produce a stable luminescent signal.

    • Luminescence is measured using a plate reader.

    • Data is plotted as luminescence versus inhibitor concentration, and the IC₅₀ value is determined using a non-linear regression curve fit.

2. Cellular Target Engagement Assay (e.g., Western Blot for Phospho-Proteins)

Cellular assays are crucial for confirming that an inhibitor can reach its target in a physiological context and exert the expected biological effect.

  • Principle: This method measures the phosphorylation status of a direct downstream substrate of the target kinase. Inhibition of the kinase should lead to a dose-dependent decrease in the phosphorylation of its substrate.

  • Methodology:

    • Cancer cell lines known to depend on the target kinase pathway (e.g., HEL 92.1.7 cells for JAK2) are cultured in appropriate media.

    • Cells are treated with various concentrations of the 7-azaindole inhibitor for a specified duration (e.g., 24 hours).

    • Following treatment, cells are lysed to extract total protein. Protein concentration is quantified using a BCA or Bradford assay.

    • Equal amounts of protein from each sample are separated by size using SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-STAT3 for JAK2 inhibition).[12]

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

    • The signal is visualized using an enhanced chemiluminescence (ECL) substrate.

    • The membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein to ensure equal loading. The reduction in the phosphorylated protein signal indicates target inhibition.

Visualizations: Signaling Pathways and Experimental Workflows

MAPK/ERK Signaling Pathway and BRAF Inhibition

The diagram below illustrates the MAPK/ERK signaling cascade, a critical pathway in cell proliferation that is often hyperactivated in melanoma. It highlights the specific point of intervention for 7-azaindole-based inhibitors like Vemurafenib, which target the mutant BRAF kinase.[13][14]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Vemurafenib (7-Azaindole Scaffold) Inhibitor->BRAF

MAPK/ERK signaling pathway with targeted BRAF inhibition.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

To comprehensively understand the cross-reactivity of a new inhibitor, a systematic workflow is employed. This process begins with initial high-throughput screening and progresses to broad kinome profiling and cellular validation to build a complete selectivity profile.

Kinase_Selectivity_Workflow Start 7-Azaindole Compound Library Screen Primary Target Assay (Biochemical IC₅₀) Start->Screen Select Lead Compound Selection (Potency > X) Screen->Select Select->Screen Re-screen/ Optimize KinomeScan Broad Kinome Panel Screen (e.g., KINOMEscan®) Select->KinomeScan Potent Hits Analysis Data Analysis (Selectivity Score, Off-Targets) KinomeScan->Analysis Cellular Cellular Assays (On-Target & Off-Target Validation) Analysis->Cellular End Candidate for In Vivo Studies Cellular->End

Workflow for assessing kinase inhibitor cross-reactivity.

References

Benchmarking the synthetic efficiency of different routes to 7-azaindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 7-azaindole-2-carboxylic acid, a crucial building block in medicinal chemistry, can be approached through various synthetic strategies. This guide provides a comparative analysis of three prominent routes: the Hemetsberger-Knittel synthesis, Sonogashira coupling followed by cyclization, and direct C2-carboxylation. The efficiency of each route is evaluated based on reported yields, reaction conditions, and overall synthetic strategy, offering researchers the data needed to select the most suitable method for their specific application.

Comparative Analysis of Synthetic Efficiency

The following table summarizes the key quantitative data for the three benchmarked synthetic routes to 7-azaindole-2-carboxylic acid and its esters.

ParameterRoute 1: Hemetsberger-Knittel SynthesisRoute 2: Sonogashira Coupling & CyclizationRoute 3: Direct C2-Carboxylation
Starting Materials 2-Amino-3-pyridinecarboxaldehyde, Ethyl azidoacetate2-Amino-3-iodopyridine, Propiolic acid ethyl ester7-Azaindole
Key Steps Knoevenagel condensation, Thermal cyclization, HydrolysisSonogashira coupling, Acid-catalyzed cyclization, HydrolysisDeprotonation, Carboxylation with CO2
Reported Yield >70% for the cyclization step[1]Good to excellent yields for coupling and cyclization[2]Moderate
Reaction Time Several hours for condensation and cyclization8 hours for cyclization[2]Relatively short
Reaction Temperature Room temperature to refluxRoom temperature to reflux[2]Low temperature (-78 °C) to room temperature
Key Reagents Sodium ethoxide, Toluene/Xylene, HCl/NaOHPd catalyst, Cu(I) co-catalyst, Triethylamine, TFA/TFAAn-Butyllithium, CO2
Scalability Scalable, with potential stability issues of azido intermediateReadily scalableCan be challenging to scale due to cryogenic conditions

Experimental Protocols

Route 1: Hemetsberger-Knittel Synthesis

This classical approach involves the condensation of an appropriate pyridine aldehyde with an azidoacetate, followed by thermal cyclization to form the 7-azaindole-2-carboxylate ester, which is then hydrolyzed.

Step 1: Knoevenagel Condensation To a solution of sodium ethoxide in ethanol, 2-amino-3-pyridinecarboxaldehyde is added, followed by the dropwise addition of ethyl azidoacetate at 0 °C. The mixture is stirred at room temperature for 4-6 hours. After reaction completion, the mixture is poured into ice water and the precipitated product, ethyl 2-azido-3-(2-amino-3-pyridyl)acrylate, is collected by filtration.

Step 2: Thermal Cyclization The dried ethyl 2-azido-3-(2-amino-3-pyridyl)acrylate is added to a high-boiling solvent such as toluene or xylene and heated to reflux for 2-4 hours. The solvent is then removed under reduced pressure to yield crude ethyl 7-azaindole-2-carboxylate.

Step 3: Hydrolysis The crude ethyl 7-azaindole-2-carboxylate is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution and heated to reflux for 2 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate 7-azaindole-2-carboxylic acid, which is then collected by filtration, washed with water, and dried.

Route 2: Sonogashira Coupling and Acid-Catalyzed Cyclization

This two-step route begins with a palladium-catalyzed Sonogashira coupling of 2-amino-3-iodopyridine with an acetylene derivative, followed by an acid-catalyzed intramolecular cyclization.[2]

Step 1: Sonogashira Coupling To a solution of 2-amino-3-iodopyridine in a suitable solvent such as DMF or acetonitrile, triethylamine is added, followed by propiolic acid ethyl ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI). The reaction mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed. The solvent is then removed, and the residue is purified by column chromatography to give ethyl 3-(2-aminopyridin-3-yl)propiolate.

Step 2: Acid-Catalyzed Cyclization and Hydrolysis The purified ethyl 3-(2-aminopyridin-3-yl)propiolate is dissolved in acetonitrile, and trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) are added.[2] The mixture is heated to reflux for 8 hours.[2] The solvent and excess reagents are removed under reduced pressure. The residue is then subjected to basic hydrolysis as described in Route 1, Step 3, to yield 7-azaindole-2-carboxylic acid.

Route 3: Direct C2-Carboxylation of 7-Azaindole

This method involves the direct functionalization of the 7-azaindole core at the C2 position.

Step 1: Lithiation A solution of 7-azaindole in dry THF is cooled to -78 °C under an inert atmosphere. To this solution, a solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation at the C2 position.

Step 2: Carboxylation Dry carbon dioxide gas is bubbled through the solution at -78 °C for 1-2 hours. The reaction is then allowed to warm to room temperature.

Step 3: Work-up and Isolation The reaction is quenched with water, and the organic solvent is removed. The aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove any unreacted 7-azaindole. The aqueous layer is then acidified with hydrochloric acid to precipitate 7-azaindole-2-carboxylic acid. The product is collected by filtration, washed with cold water, and dried.

Visualized Synthetic Workflows

Hemetsberger_Knittel cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product SM1 2-Amino-3-pyridine carboxaldehyde Step1 Knoevenagel Condensation (NaOEt, EtOH) SM1->Step1 SM2 Ethyl azidoacetate SM2->Step1 Step2 Thermal Cyclization (Toluene, Reflux) Step1->Step2 Ethyl 2-azido-3-(2-amino -3-pyridyl)acrylate Step3 Hydrolysis (NaOH, H2O/EtOH; then HCl) Step2->Step3 Ethyl 7-azaindole- 2-carboxylate Product 7-Azaindole-2- carboxylic acid Step3->Product Sonogashira_Cyclization cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product SM1 2-Amino-3-iodopyridine Step1 Sonogashira Coupling (Pd/Cu catalyst, Et3N) SM1->Step1 SM2 Propiolic acid ethyl ester SM2->Step1 Step2 Acid-Catalyzed Cyclization (TFA, TFAA) Step1->Step2 Ethyl 3-(2-aminopyridin -3-yl)propiolate Step3 Hydrolysis (NaOH, H2O/EtOH; then HCl) Step2->Step3 Ethyl 7-azaindole- 2-carboxylate Product 7-Azaindole-2- carboxylic acid Step3->Product Direct_Carboxylation cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product SM1 7-Azaindole Step1 C2-Lithiation (n-BuLi, THF, -78 °C) SM1->Step1 Step2 Carboxylation (CO2 (g)) Step1->Step2 2-Lithio-7-azaindole Step3 Acidic Work-up (HCl) Step2->Step3 Lithium 7-azaindole- 2-carboxylate Product 7-Azaindole-2- carboxylic acid Step3->Product

References

Head-to-head comparison of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid with other heterocyclic kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the potent and versatile 1H-Pyrrolo[2,3-b]pyridine scaffold in kinase inhibition, providing a comparative assessment against other established heterocyclic kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising scaffold.

The 1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in the design of potent kinase inhibitors. Its unique structural features, particularly its ability to act as a hinge-binding motif, have led to the development of numerous derivatives targeting a range of kinases implicated in diseases such as cancer. This guide provides a head-to-head comparison of 1H-Pyrrolo[2,3-b]pyridine-based inhibitors with other significant heterocyclic kinase inhibitors, supported by quantitative data and detailed experimental methodologies.

Kinase Inhibition Profile: A Comparative Overview

Derivatives of the 1H-Pyrrolo[2,3-b]pyridine scaffold have demonstrated remarkable potency against several key kinases. Notably, these include Cell division cycle 7 (Cdc7) kinase, Traf2- and Nck-interacting kinase (TNIK), and Fibroblast Growth Factor Receptor (FGFR). The table below summarizes the inhibitory activity (IC50 values) of representative 1H-Pyrrolo[2,3-b]pyridine derivatives and compares them with other well-established heterocyclic kinase inhibitors.

Kinase Target1H-Pyrrolo[2,3-b]pyridine DerivativeIC50 (nM)Other Heterocyclic Kinase InhibitorIC50 (nM)Reference
Cdc7 (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one7PHA-767491 (Pyrrolopyrimidine)10[1]
TNIK Undisclosed 1H-pyrrolo[2,3-b]pyridine derivatives<1Staurosporine (Indolocarbazole)1.9[2]
FGFR1 Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative)7AZD4547 (Pyrido[2,3-d]pyrimidine)0.6[3]
FGFR2 Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative)9AZD4547 (Pyrido[2,3-d]pyrimidine)2.5[3]
FGFR3 Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative)25AZD4547 (Pyrido[2,3-d]pyrimidine)2.6[3]

Key Observations:

  • Potency: 1H-Pyrrolo[2,3-b]pyridine derivatives exhibit exceptional potency, with IC50 values in the low nanomolar and even sub-nanomolar range for targets like Cdc7 and TNIK.[1][2]

  • Versatility: The scaffold has been successfully utilized to develop inhibitors against different classes of kinases, including serine/threonine kinases (Cdc7, TNIK) and receptor tyrosine kinases (FGFR).[1][2][3]

  • Competitive Activity: When compared to other established heterocyclic inhibitors, the 1H-Pyrrolo[2,3-b]pyridine-based compounds demonstrate comparable or, in some cases, superior inhibitory activity.

Signaling Pathway and Experimental Workflow

To understand the context of kinase inhibition, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their activity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates FGF FGF FGF->FGFR Binds Inhibitor FGFR Inhibitor (e.g., 1H-Pyrrolo[2,3-b]pyridine derivative) Inhibitor->FGFR Inhibits

Caption: The FGF/FGFR signaling pathway, a common target for kinase inhibitors.

The diagram above illustrates the Fibroblast Growth Factor (FGF) signaling pathway, which is frequently dysregulated in cancer. 1H-Pyrrolo[2,3-b]pyridine derivatives targeting FGFR can effectively block this pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (e.g., Lanthascreen) Cell_Viability Cell-Based Viability Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Viability Xenograft_Model Xenograft Tumor Model Cell_Viability->Xenograft_Model PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Xenograft_Model->PK_PD Data_Analysis Data Analysis & SAR Studies PK_PD->Data_Analysis Compound_Synthesis Compound Synthesis & Purification Compound_Synthesis->Kinase_Assay

Caption: A typical workflow for the evaluation of kinase inhibitors.

This workflow outlines the standard progression for evaluating a novel kinase inhibitor, from initial synthesis and biochemical screening to in vivo efficacy studies.

Detailed Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for key assays are provided below.

Biochemical Kinase Assays (e.g., Lanthascreen™ Eu Kinase Binding Assay)

This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase active site.

Materials:

  • Kinase of interest (e.g., FGFR1, Cdc7)

  • Eu-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer

  • Test compounds (1H-Pyrrolo[2,3-b]pyridine derivatives and other inhibitors)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare a solution containing the kinase and the Eu-labeled antibody in assay buffer.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the kinase/antibody solution to the wells of the microplate.

  • Add the serially diluted test compounds to the wells.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of the europium donor is measured at 620 nm, and the FRET signal from the Alexa Fluor™ 647 acceptor is measured at 665 nm.

  • Calculate the ratio of the acceptor to donor emission signals.

  • Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation/Viability Assays (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line with FGFR amplification)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Conclusion

The 1H-Pyrrolo[2,3-b]pyridine scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors. The derivatives discussed in this guide demonstrate exceptional activity against clinically relevant kinase targets, often comparable or superior to other established heterocyclic inhibitors. The versatility of this scaffold, coupled with well-defined structure-activity relationships, makes it a cornerstone for future drug discovery efforts in oncology and other therapeutic areas driven by aberrant kinase signaling. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel inhibitors based on this privileged chemical structure.

References

Safety Operating Guide

Proper Disposal of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.

I. Hazard and Safety Information

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard CategoryGHS ClassificationRecommended Personal Protective Equipment (PPE)
Acute Toxicity, OralCategory 4Wear protective gloves, clothing, and eye/face protection.[2]
Skin Corrosion/IrritationCategory 2Wear protective gloves.[3][4]
Serious Eye Damage/IrritationCategory 2AWear safety glasses with side-shields or a face shield.[1]
Specific Target Organ ToxicityCategory 3 (Respiratory)Use a NIOSH-approved respirator or equivalent if dust is generated.[3]

II. Pre-Disposal Procedures: Handling and Storage

Proper handling and storage are critical to prevent accidental release and exposure.

  • Handling: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1] Avoid contact with skin and eyes by wearing the appropriate PPE.[1]

  • Storage: Store the compound in a tightly sealed, suitable container in a dry, well-ventilated area.[2]

III. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][3] Do not dispose of this chemical down the drain or in regular trash.[1][3]

Experimental Protocol: Waste Collection and Labeling

  • Segregation: Designate a specific, sealed, and properly labeled container for the collection of this compound waste. This includes any surplus or non-recyclable material.

  • Container Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), the appropriate hazard symbols (e.g., GHS pictograms for irritant and acute toxicity), and the date of accumulation.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, should also be placed in the designated waste container.[3] Dispose of contaminated packaging as you would the unused product.[3]

IV. Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[3]

  • Personal Protection: Before cleaning the spill, don the appropriate PPE as outlined in Table 1.

  • Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[2][3]

  • Cleanup: Carefully sweep or scoop up the solid material, avoiding dust formation.[1][3] Place the collected material into the designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (consult your institution's safety guidelines) and dispose of all cleaning materials in the hazardous waste container.

V. Disposal Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the proper disposal of this compound.

cluster_0 Preparation and Handling cluster_1 Waste Collection cluster_2 Storage and Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Segregate Waste into a Designated Container B->C Generate Waste D Label Container with Chemical Name and Hazard Symbols C->D E Include Contaminated Materials (Gloves, Wipes) D->E F Store Waste Container in a Secure, Designated Area E->F G Contact Licensed Waste Disposal Service F->G H Arrange for Pickup and Proper Disposal G->H

Caption: Workflow for Routine Disposal of this compound.

cluster_0 Immediate Actions cluster_1 Cleanup Procedure cluster_2 Final Disposal A Evacuate and Ventilate Area B Don Appropriate PPE A->B C Contain Spill, Prevent Entry into Drains B->C Initiate Cleanup D Sweep or Scoop Solid Material (Avoid Dust) C->D E Place in Labeled Hazardous Waste Container D->E F Decontaminate Spill Area E->F G Dispose of Cleanup Materials as Hazardous Waste F->G H Follow Standard Disposal Protocol G->H

Caption: Spill Management Protocol for this compound.

References

Essential Safety and Operational Guide for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans. Adherence to these guidelines is crucial for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationStandard Compliance
Eye/Face Protection Safety glasses with side-shields or face shield.Conforming to EN166 (EU) or NIOSH (US) approved.[2][3]
Hand Protection Compatible chemical-resistant gloves.Inspected prior to use and disposed of in accordance with good laboratory practices.[1][2][4]
Skin and Body Protection Laboratory coat, long-sleeved clothing.Wear appropriate protective clothing to prevent skin exposure.[3]
Respiratory Protection For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4]

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1][4] Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Safe Handling Practices: Avoid contact with skin and eyes.[2][4] Prevent the formation of dust and aerosols.[2][4] Do not eat, drink, or smoke in handling areas.[1] Wash hands thoroughly after handling.[3][4]

  • Accidental Release: In case of a spill, evacuate the area.[2][4] Wear appropriate PPE, sweep up the solid material without creating dust, and collect it in a suitable, closed container for disposal.[2][4]

Disposal Plan:

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste.[4] This should be done through a licensed professional waste disposal service.[2][4]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[2][4] Do not allow the product to enter drains.[4]

Emergency First Aid Procedures

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][4]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2][4]

Workflow for Safe Handling

A Preparation - Review SDS - Put on required PPE B Handling - Work in fume hood - Avoid dust formation - Weigh and transfer carefully A->B C Post-Handling - Decontaminate work area - Remove and dispose of PPE correctly B->C E Emergency Response (Spill or Exposure) B->E If spill/exposure occurs D Waste Disposal - Collect waste in labeled, sealed container - Dispose as hazardous waste via licensed service C->D C->E If contamination occurs

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.